Chloramine-B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c7-8-11(9,10)6-4-2-1-3-5-6/h1-5,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVZPRDGLWBEMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
127-52-6 (hydrochloride salt) | |
| Record name | Chloramine-B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60229992 | |
| Record name | Chloramine-B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid with a mild odor of chlorine; [Hawley] Slightly beige solid; [MSDSonline] | |
| Record name | Chloramine-B | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7060 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
80-16-0 | |
| Record name | N-Chlorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloramine-B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloramine-B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENYLSULFAMYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59521MS4CG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Chloramine-B: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloramine-B, the sodium salt of N-chlorobenzenesulfonamide, is a potent antimicrobial agent with a broad spectrum of activity against bacteria, viruses, and fungi.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and mechanisms of action. Detailed experimental protocols for its synthesis, analysis, and antimicrobial efficacy testing are presented to facilitate its application in research and development.
Chemical Structure and Identification
This compound is an organochlorine compound characterized by a chlorine atom attached to a nitrogen atom, which is in turn bonded to a benzenesulfonyl group. The sodium salt form is the most common commercially available variant.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | sodium;benzenesulfonyl(chloro)azanide |
| CAS Number | 127-52-6 |
| Chemical Formula | C₆H₅ClNNaO₂S |
| Molecular Weight | 213.62 g/mol [2] |
| SMILES String | C1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[Na+] |
| InChI Key | KDNCILYKSYKEFJ-UHFFFAOYSA-N |
Physicochemical Properties
This compound is a white to slightly yellow crystalline powder with a faint odor of chlorine.[2] Its key physical and chemical properties are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Conditions |
| Melting Point | 170-173 °C[2] | - |
| Boiling Point | 189 °C | at 101,325 Pa |
| Density | 1.484 g/cm³ | at 20 °C |
| Solubility in Water | 0.1 g/mL | - |
| Solubility in Ethanol | Soluble in 25 parts | Yielding a turbid solution[2] |
| Solubility in Ether | Very sparingly soluble[2] | - |
| Solubility in Chloroform | Very sparingly soluble[2] | - |
| pKa | 1.88 | at 20 °C |
| Stability | Loses 0.1% active chlorine after 1 year in an airtight container. | - |
Synthesis of this compound
This compound can be synthesized by the reaction of benzenesulfonamide with chlorine gas in the presence of sodium hydroxide.
Experimental Protocol for Synthesis
Materials:
-
Benzenesulfonamide
-
4-5 N Sodium Hydroxide (NaOH) solution
-
Chlorine gas (Cl₂)
-
Reaction vessel with a stirrer and gas inlet
-
Heating mantle
-
Schott's funnel
Procedure:
-
Gradually add 1 mole of benzenesulfonamide to 2-3 moles of 4-5 N NaOH solution at 298 K with constant stirring.
-
Continue stirring until the solution becomes homogeneous.
-
Filter the solution to remove any impurities.
-
Heat the filtrate to 338-343 K.
-
Slowly bubble chlorine gas through the heated solution over a period of 1 hour.
-
Continue stirring the reaction mixture for an additional hour at the same temperature.
-
Increase the temperature to 358 K and filter the hot solution through a Schott's funnel to collect the precipitated this compound.
-
The reported yield for this method is approximately 99%.[3]
Safety Precautions:
-
This synthesis should be performed in a well-ventilated fume hood as it involves the use of toxic chlorine gas.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Synthesis Workflow of this compound.
Analytical Methods
The concentration of this compound, particularly its active chlorine content, is crucial for its effective use as a disinfectant. The DPD (N,N-diethyl-p-phenylenediamine) method is a widely used colorimetric technique for this purpose.
Experimental Protocol for DPD Colorimetric Method
Materials:
-
DPD Total Chlorine Reagent powder pillow or solution
-
Phosphate buffer solution
-
Potassium Iodide (KI) solution (for total chlorine)
-
Spectrophotometer or colorimeter
-
Sample vials
Procedure:
-
Sample Preparation: Collect the water sample containing this compound. Ensure all glassware is chlorine-demand-free by pre-treating with a dilute bleach solution followed by thorough rinsing with deionized water.
-
Free Chlorine Measurement (if applicable, though this compound is a form of combined chlorine): a. Add the contents of one DPD Free Chlorine reagent powder pillow to the designated sample volume (typically 10 or 25 mL). b. Mix gently to dissolve. c. Immediately measure the absorbance at 515-530 nm using a spectrophotometer zeroed with the original sample.
-
Total Chlorine Measurement (for this compound): a. To the same sample vial (or a fresh one), add the DPD Total Chlorine reagent (which typically contains potassium iodide) or add KI solution followed by the DPD reagent. b. Mix and allow a reaction time of at least 3 minutes but no more than 6 minutes.[4] c. Measure the absorbance at 515-530 nm.
-
Calculation: The concentration of total chlorine is determined by comparing the absorbance to a calibration curve prepared with standards of known chlorine concentration.
Workflow for the DPD Analytical Method.
Antimicrobial Properties and Mechanism of Action
This compound is a broad-spectrum disinfectant effective against a wide range of microorganisms. Its antimicrobial activity is attributed to the release of active chlorine, which is a powerful oxidizing agent.
The primary mechanism of action involves the oxidation of critical components of the microbial cell. This includes:
-
Oxidation of Cell Membrane Components: The active chlorine reacts with lipids and proteins in the bacterial cell membrane, disrupting its structure and increasing permeability. This leads to the leakage of essential cellular contents and ultimately cell death.
-
Inactivation of Enzymes: Key metabolic enzymes within the bacterial cell are inactivated through the oxidation of their amino acid residues, particularly sulfur-containing ones like cysteine and methionine.
-
DNA Damage: The active chlorine can also cause damage to the bacterial DNA, inhibiting replication and leading to cell death.
Antimicrobial Mechanism of this compound.
Antimicrobial Efficacy Testing
The Kirby-Bauer disk diffusion method is a standard procedure to assess the antimicrobial susceptibility of a microorganism to a disinfectant like this compound.
Experimental Protocol for Kirby-Bauer Disk Diffusion Test
Materials:
-
Mueller-Hinton agar plates
-
Bacterial culture (e.g., E. coli, S. aureus) adjusted to 0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile filter paper disks
-
This compound solution of known concentration
-
Sterile forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculation: a. Dip a sterile cotton swab into the standardized bacterial suspension. b. Remove excess inoculum by pressing the swab against the inside of the tube. c. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn. Rotate the plate approximately 60 degrees between streaks to ensure uniform coverage.[5]
-
Disk Application: a. Using sterile forceps, dip a sterile filter paper disk into the this compound solution and allow any excess to drip off. b. Place the saturated disk onto the center of the inoculated agar plate. c. Gently press the disk to ensure complete contact with the agar surface.
-
Incubation: a. Invert the plate and incubate at 35-37 °C for 16-24 hours.
-
Result Interpretation: a. After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters. b. The size of the zone of inhibition is indicative of the susceptibility of the microorganism to this compound. A larger zone indicates greater susceptibility.
Applications
Due to its potent and broad-spectrum antimicrobial activity, this compound has a wide range of applications, including:
-
Disinfection: Used for disinfecting drinking water containers, tableware, fruits, and vegetables.
-
Veterinary Medicine: Employed for cleaning and disinfecting livestock urinary tracts and festering wounds.
-
Aquaculture: Used for disinfecting aquaculture water and enamel instruments.
Conclusion
This compound is a versatile and effective disinfectant with well-characterized chemical and physical properties. The detailed protocols provided in this guide for its synthesis, analysis, and antimicrobial efficacy testing offer a valuable resource for researchers and professionals in the fields of chemistry, microbiology, and drug development. Further research into its applications and the development of novel formulations could expand its utility in various industries.
References
- 1. Conventional methods and future trends in antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloramine B | C6H5ClNNaO2S | CID 4347343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Application of Chloramine B_Chemicalbook [chemicalbook.com]
- 4. dec.vermont.gov [dec.vermont.gov]
- 5. hardydiagnostics.com [hardydiagnostics.com]
The Oxidative Power of Chloramine-B: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramine-B (sodium N-chlorobenzenesulfonamide) is a versatile and potent oxidizing agent with a long history of use as a disinfectant and antiseptic.[1] As a member of the N-haloamine class of compounds, its efficacy stems from its ability to act as a source of electrophilic chlorine, enabling it to engage in a variety of oxidative reactions with a broad spectrum of organic and inorganic substrates.[2] This technical guide provides an in-depth exploration of the core mechanisms underlying the oxidative action of this compound, with a focus on its interactions with biological molecules and its applications in various scientific domains. We will delve into the quantitative aspects of its reactivity, detail key experimental protocols for its study, and visualize the intricate pathways involved in its function.
Core Mechanism of Oxidative Action
The primary mechanism of action for this compound as an oxidant lies in its role as a stable source of active chlorine.[2] In aqueous solutions, this compound hydrolyzes to release hypochlorous acid (HOCl), a powerful oxidizing agent.[1] The equilibrium between this compound, its protonated form, and hypochlorous acid is pH-dependent, which in turn influences its oxidative capacity.
The oxidative effects of this compound are manifested through several key pathways:
-
Oxidation of Bacterial Cell Components: this compound exerts its potent bactericidal effects by targeting and oxidizing critical components of bacterial cells. This includes the lipids and proteins that constitute the cell membrane, leading to a loss of membrane integrity and leakage of cellular contents.[3][4] Furthermore, it can damage bacterial DNA, ultimately leading to cell death.[3]
-
Inactivation of Enzymes: A crucial aspect of its antimicrobial and broader oxidative activity is the inactivation of enzymes. The active chlorine species released by this compound readily react with sulfur-containing amino acids such as cysteine and methionine, which are often found in the active sites of enzymes.[3] Oxidation of these residues can lead to the formation of disulfide bonds or other modifications that irreversibly alter the enzyme's three-dimensional structure and abolish its catalytic function.[3]
-
Reaction with Organic Molecules: this compound is a versatile oxidant for a wide range of organic compounds, including alcohols, amino acids, and pharmaceuticals.[2][5][6] The kinetics and mechanisms of these reactions have been the subject of numerous studies, providing valuable insights into its reactivity and potential applications in organic synthesis and drug degradation studies.
Quantitative Data on Oxidative Reactions
The reactivity of this compound as an oxidant has been quantified in numerous kinetic studies. The following tables summarize key kinetic and thermodynamic parameters for the oxidation of various substrates by this compound.
| Substrate | Medium | Rate Law | Key Findings | Reference(s) |
| Alcohols | ||||
| 1-Hexanol | Acidic (HCl) | First order in [Alcohol] and [Oxidant] | Oxidation to 1-hexanal. | [7] |
| Cyclohexanol | Acidic (HCl) | First order in [Alcohol] and [Oxidant] | Oxidation to cyclohexanone. | [7] |
| Amino Acids | ||||
| Cysteine | Acidic (HClO₄) | First order in [CAB] and [cysteine]; inverse fractional order in [H⁺] | Addition of halide ions and reaction product had no significant effect on the rate. | [5] |
| Pharmaceuticals | ||||
| Levetiracetam | Acidic (HCl) | First order in [CAB] and [substrate]; fractional order in [HCl] | Stoichiometry of the reaction was found to be 1:2. | [2] |
| Tetracaine Hydrochloride | Acidic (HClO₄) | First order in [CAB]; fractional order in [substrate] | The conjugate free acid of CAB is postulated as the reactive oxidizing species. | [6] |
| Rizatriptan Benzoate | Acidic (HCl) | First order in [oxidant]; fractional order in [substrate] and [HCl] | Rate increased with a decrease in the dielectric constant of the medium. | [8] |
| Substrate | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/K·mol) | Gibbs Free Energy of Activation (ΔG‡) (kJ/mol) | Reference(s) |
| Levetiracetam | - | Positive | Negative | Positive | [2] |
| Tetracaine Hydrochloride | - | - | - | - | [6] |
| Cysteine | - | - | - | - | [5] |
Signaling Pathway Modulation: The NF-κB Connection
While direct evidence for this compound's effect on the NF-κB (nuclear factor-kappa B) signaling pathway is still emerging, studies on other cell-permeable chloramines, such as glycine chloramine, provide a strong model for its potential mechanism of action in modulating inflammatory responses.[3] The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.[9]
The proposed mechanism involves the oxidation of a critical methionine residue within the IκBα protein, the inhibitor of NF-κB.[3] This oxidation prevents the degradation of IκBα, which in turn sequesters the NF-κB complex in the cytoplasm, inhibiting its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.[3] This reversible oxidation suggests a role for chloramines in the down-regulation of the inflammatory response.
Figure 1: Proposed mechanism of NF-κB inhibition by this compound.
Experimental Protocols
Synthesis and Standardization of this compound
Objective: To prepare and determine the concentration of a this compound solution.
Protocol:
-
Synthesis: this compound can be synthesized by the reaction of benzenesulfonamide with sodium hypochlorite in an alkaline solution. A detailed procedure involves the gradual addition of benzenesulfonamide to a sodium hydroxide solution, followed by the slow bubbling of chlorine gas while maintaining a specific temperature range.[10]
-
Purification: The synthesized this compound can be purified by recrystallization.
-
Standardization (Iodometric Titration):
-
Accurately weigh a sample of this compound and dissolve it in a known volume of distilled water.
-
To an aliquot of this solution, add an excess of potassium iodide (KI) solution and acidify with a suitable acid (e.g., acetic acid).
-
This compound oxidizes the iodide ions to iodine (I₂).
-
Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution using starch as an indicator. The endpoint is the disappearance of the blue color.
-
The concentration of this compound can be calculated from the stoichiometry of the reaction.
-
Figure 2: Workflow for the iodometric titration of this compound.
Kinetic Analysis of Oxidation Reactions using Stopped-Flow Spectrophotometry
Objective: To determine the rate constants of rapid oxidation reactions involving this compound.
Protocol:
-
Reagent Preparation: Prepare solutions of this compound and the substrate of interest in a suitable buffer system. The concentrations should be chosen to ensure pseudo-first-order conditions, with one reactant in large excess.
-
Instrument Setup:
-
Use a stopped-flow spectrophotometer equipped with a UV-Vis detector.[8]
-
Set the observation wavelength to a value where there is a significant change in absorbance as the reaction proceeds. This is often the wavelength of maximum absorbance of a reactant or product.
-
Equilibrate the instrument and reagent syringes to the desired reaction temperature.
-
-
Data Acquisition:
-
Rapidly mix the reactant solutions in the stopped-flow apparatus. The instrument's drive system will inject the solutions into a mixing chamber and then into the observation cell.[11]
-
The flow is abruptly stopped, and the change in absorbance over time is recorded. Data acquisition is typically triggered by the stopping of the flow.[12]
-
-
Data Analysis:
-
The resulting absorbance versus time data is fitted to an appropriate kinetic model (e.g., single exponential decay for a pseudo-first-order reaction) to extract the observed rate constant (k_obs).
-
By performing experiments at various concentrations of the excess reactant, the second-order rate constant can be determined from a plot of k_obs versus the concentration of the excess reactant.
-
Figure 3: Experimental workflow for stopped-flow kinetic analysis.
Identification of Oxidation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify the products formed from the oxidation of a substrate by this compound.
Protocol:
-
Reaction: Carry out the oxidation reaction on a preparative scale, allowing the reaction to go to completion.
-
Sample Preparation:
-
Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to isolate the organic products.
-
Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄) and concentrate it under reduced pressure.
-
Derivatization may be necessary for non-volatile or thermally labile products to make them suitable for GC analysis.
-
-
GC-MS Analysis:
-
Inject the prepared sample into a gas chromatograph coupled to a mass spectrometer.
-
The components of the mixture are separated on the GC column based on their volatility and interaction with the stationary phase.
-
As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.
-
The mass spectrometer records the mass-to-charge ratio of the fragments, generating a mass spectrum for each component.
-
-
Data Interpretation:
-
Identify the separated compounds by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns and comparing them to spectral libraries (e.g., NIST).
-
References
- 1. Chloramine B | C6H5ClNNaO2S | CID 4347343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wjbphs.com [wjbphs.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. fsis.usda.gov [fsis.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. biologic.net [biologic.net]
- 12. sfu.ca [sfu.ca]
An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Chloramine-B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Chloramine-B (sodium N-chlorobenzenesulfonamide), a versatile reagent with applications in disinfection and organic synthesis. This document is intended for laboratory professionals and researchers in the fields of chemistry and drug development, offering detailed experimental protocols, data presentation, and workflow visualizations to ensure safe and effective laboratory-scale preparation.
Synthesis of this compound
This compound is synthesized through the chlorination of benzenesulfonamide in an alkaline medium. The most common laboratory method involves the reaction of benzenesulfonamide with chlorine gas in the presence of sodium hydroxide.[1] An alternative approach, which avoids the direct handling of chlorine gas, utilizes sodium hypochlorite as the chlorinating agent.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅ClNNaO₂S | [2] |
| Molecular Weight | 213.61 g/mol | [3] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 170-173 °C | [2] |
| Solubility | Soluble in 20 parts water; more soluble in hot water. | [2] |
| Active Chlorine Content | ~29.5% | [2] |
Experimental Protocol: Synthesis via Chlorine Gas
This protocol is adapted from a high-yield synthesis method.[1]
Materials:
-
Benzenesulfonamide
-
Sodium hydroxide (NaOH)
-
Chlorine gas (Cl₂)
-
Distilled water
Procedure:
-
Prepare a 4-5 N sodium hydroxide solution.
-
Gradually add 1 mole of benzenesulfonamide to 2-3 moles of the NaOH solution at 25°C (298 K) with constant stirring until the solid is completely dissolved.
-
Filter the resulting solution to remove any insoluble impurities.
-
Heat the filtrate to 65-70°C (338-343 K).
-
Slowly bubble chlorine gas through the heated solution over a period of 1 hour.
-
Continue stirring the reaction mixture at the same temperature for an additional hour.
-
Heat the mixture to 85°C (358 K).
-
Filter the hot solution through a Schott funnel to collect the precipitated this compound.
-
The reported yield for this method is approximately 99%.[1]
Reaction Mechanism
The synthesis of this compound proceeds through a multi-step mechanism:
-
Deprotonation: Benzenesulfonamide is first deprotonated by sodium hydroxide to form the sodium salt of benzenesulfonamide.
-
Electrophilic Attack: The benzenesulfonamide anion then acts as a nucleophile, attacking the electrophilic chlorine atom from the chlorine source (Cl₂ or NaOCl).
-
Product Formation: This results in the formation of the N-chloro bond and the final product, this compound.
Purification of this compound
Purification of the crude this compound product is essential to remove unreacted starting materials and byproducts, ensuring its suitability for laboratory applications. The primary method for purification is recrystallization.
Experimental Protocol: Recrystallization from Water
Given that this compound is more soluble in hot water than in cold water, water is a suitable solvent for recrystallization.[2]
Materials:
-
Crude this compound
-
Distilled water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of distilled water to the flask.
-
Gently heat the mixture while stirring until the this compound completely dissolves. If necessary, add small portions of hot water until a clear, saturated solution is obtained at the boiling point.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of large crystals, the flask should remain undisturbed during this cooling period.
-
Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 15 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold distilled water to remove any remaining soluble impurities.
-
Allow the crystals to air-dry completely on the filter paper or in a desiccator.
Purity Analysis and Characterization
The purity of the synthesized and recrystallized this compound should be assessed to ensure it meets the required standards for its intended application.
Purity Assessment
Several analytical methods can be employed to determine the purity of this compound, primarily by quantifying the active chlorine content.
| Analytical Method | Principle |
| DPD Colorimetric Method | N,N-diethyl-p-phenylenediamine (DPD) reacts with the active chlorine in this compound to produce a magenta-colored solution, the intensity of which is proportional to the chlorine concentration and can be measured spectrophotometrically. |
| DPD Titration Method | The magenta-colored solution formed by the reaction of DPD with active chlorine is titrated with a standard ferrous ammonium sulfate solution to a colorless endpoint. |
| Amperometric Titration | The sample is titrated with a reducing agent, and the endpoint is detected by a change in the electric current of the solution. |
| Iodometric Titration | This compound liberates iodine from an acidified potassium iodide solution. The liberated iodine is then titrated with a standard sodium thiosulfate solution using starch as an indicator. |
Characterization Data
While a comprehensive set of publicly available spectra for this compound is limited, the following provides an overview of the expected spectral characteristics based on its structure and data from related compounds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the benzene ring, the sulfonyl group, and the N-Cl bond. The conversion of the N-H bond in benzenesulfonamide to an N-Cl bond in this compound can be monitored by the disappearance of the N-H stretching vibration (typically around 3280 cm⁻¹) and the appearance of new bands corresponding to the N-Cl bond (around 735-758 cm⁻¹).[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound in a suitable solvent (such as D₂O) is expected to show signals corresponding to the aromatic protons of the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display peaks for the carbon atoms of the benzene ring. The chemical shifts will be influenced by the electron-withdrawing sulfonyl group.
Safety Considerations
-
This compound is a strong oxidizing agent and should be handled with care.
-
Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Work in a well-ventilated fume hood, especially when handling chlorine gas.
-
This compound can decompose explosively at high temperatures. Store in a cool, dry, and dark place.
This guide provides a foundational understanding of the synthesis and purification of this compound for laboratory use. Researchers are encouraged to consult additional safety data sheets and literature for a comprehensive understanding of handling and applications.
References
Solubility Profile of Chloramine-B in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Chloramine-B (sodium N-chlorobenzenesulfonamide) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document synthesizes qualitative and semi-quantitative information and presents a standardized methodology for its experimental determination. This guide is intended to be a valuable resource for researchers and professionals working with this compound in various applications, including synthesis, formulation, and quality control.
Introduction to this compound
This compound is an organochlorine compound used as a disinfectant and a mild oxidizing agent in organic synthesis. Its effectiveness and applications are often dependent on its solubility in different media. Understanding its solubility profile is crucial for designing reaction conditions, developing formulations, and ensuring its efficient use.
Quantitative Solubility Data
Precise, temperature-dependent solubility data for this compound in a wide range of organic solvents is not extensively reported in readily available scientific literature. However, existing sources provide qualitative and semi-quantitative descriptions. The data presented below is a summary of available information. It is important to note the inconsistencies in reported values, particularly for water, which may be due to the use of different hydrated forms of this compound (e.g., the trihydrate).
| Solvent | Formula | Temperature (°C) | Solubility | Data Type | Reference |
| Water | H₂O | 20 | 221.2 g/L | Quantitative | [1] |
| Water | H₂O | Not Specified | 100 g/L | Quantitative | [2][3] |
| Water (trihydrate) | H₂O | Not Specified | ~50 g/L (1 part in 20) | Semi-quantitative | |
| Ethanol | C₂H₅OH | Not Specified | Soluble | Qualitative | [4][5] |
| Ethanol (trihydrate) | C₂H₅OH | Not Specified | ~40 g/L (1 part in 25) | Semi-quantitative | [6] |
| 1-Propanol | C₃H₇OH | 5 - 50 | Data exists | Quantitative | |
| 2-Propanol (Isopropanol) | C₃H₇OH | 5 - 50 | Data exists | Quantitative | |
| Butan-2-ol | C₄H₉OH | 5 - 50 | Data exists* | Quantitative | |
| Diethyl Ether | (C₂H₅)₂O | Not Specified | Slightly to Very Sparingly Soluble | Qualitative | [6][4] |
| Chloroform | CHCl₃ | Not Specified | Slightly to Very Sparingly Soluble | Qualitative | [6][4] |
*Note: A study by Xiao et al. reports the measurement of this compound solubility in ethanol, water, 1-propanol, and butan-2-ol at temperatures ranging from 278.00 K to 323.00 K. However, the full text containing the specific data was not accessible.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the determination of this compound solubility, based on the "laser monitoring observation technique" mentioned in the literature for similar compounds. This synthetic method involves visually or instrumentally determining the temperature at which a solid solute completely dissolves in a solvent.
3.1. Materials and Equipment
-
This compound (analytical grade)
-
Organic solvents (HPLC grade)
-
Jacketed glass vessel with a magnetic stirrer
-
Precision thermostat bath
-
Calibrated digital thermometer (±0.01 K)
-
Laser light source
-
Light detector or photodiode
-
Data acquisition system
-
Analytical balance (±0.0001 g)
3.2. Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the desired organic solvent into the jacketed glass vessel. The mole fraction of the solute should be known.
-
Apparatus Setup: The glass vessel is placed in the thermostat bath, and the laser beam is directed through the vessel to the light detector. The magnetic stirrer is activated to ensure a homogenous suspension.
-
Heating and Observation: The temperature of the thermostat bath is slowly increased at a controlled rate (e.g., 0.1-0.2 K/min) while the solution is continuously stirred.
-
Dissolution Point Determination: The intensity of the laser light reaching the detector will increase as the solid this compound dissolves and the solution becomes clear. The temperature at which the light intensity reaches a constant maximum value is recorded as the equilibrium dissolution temperature for that specific mole fraction.
-
Data Collection: Repeat the procedure for different known mole fractions of this compound to obtain solubility data over a range of temperatures.
3.3. Data Analysis The collected data (mole fraction vs. dissolution temperature) can be plotted to generate a solubility curve. Thermodynamic models, such as the Apelblat equation, can be used to correlate the experimental data.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the experimental determination and analysis of this compound solubility.
Caption: Experimental workflow for solubility determination.
Caption: Logical decision path for solubility analysis.
Conclusion
While a comprehensive, publicly available dataset on the solubility of this compound in various organic solvents is lacking, this guide provides the currently available information and a robust experimental framework for its determination. The provided protocols and workflows offer a starting point for researchers to generate precise and reliable solubility data, which is essential for the effective application of this compound in scientific and industrial settings. Further research to populate the solubility table with quantitative, temperature-dependent data is highly encouraged.
References
Thermal Decomposition of Chloramine-B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of Chloramine-B (sodium N-chloro-N-phenylbenzenesulfonamide). The information presented herein is synthesized from available literature to support research, safety, and drug development activities involving this compound. Due to a scarcity of detailed studies specifically on this compound, this guide also draws upon data from the closely related and more extensively studied compound, Chloramine-T, to infer analogous behaviors.
Overview of Thermal Stability
This compound is an organochlorine compound known for its use as a disinfectant and oxidizing agent. While stable at ambient temperatures, it undergoes decomposition upon heating, with the pathway and products being highly dependent on the presence of water. In its anhydrous form, this compound can decompose violently and exothermically. One report indicates explosive decomposition at 185°C[1]. The presence of water, even the water of crystallization, significantly alters the decomposition process, leading to a different set of products at lower temperatures.
Low-Temperature Decomposition in the Presence of Water
In the presence of water, this compound undergoes a milder decomposition at temperatures below its explosive threshold. This process involves hydrolysis and subsequent reactions.
Decomposition Products
Studies on the low-temperature decomposition of this compound in an aqueous environment have identified the following products[2]:
-
Gaseous Products:
-
Nitrogen (N₂)
-
Oxygen (O₂)
-
-
Solid Products:
-
Phenyl Sulfone
-
Benzenesulfonamide
-
Sodium Chloride (NaCl)[2]
-
If the water of crystallization is allowed to escape upon heating, the formation of these products is minimal, and the remaining dehydrated solid becomes susceptible to the more violent high-temperature decomposition[2].
Proposed Low-Temperature Decomposition Pathway
The following diagram illustrates the proposed pathway for the low-temperature, water-assisted decomposition of this compound.
Caption: Low-temperature decomposition of this compound with water.
High-Temperature Decomposition of Anhydrous this compound
When heated in a dry state, this compound undergoes a more energetic decomposition. The dehydrated solid is reported to undergo a violent, exothermic reaction, which can occur at temperatures as low as 70°C if given sufficient time[2]. Upon burning, the vapor phase becomes highly acidic[2].
Decomposition Products
-
Benzenesulfonamide derivatives
-
Chlorinated aromatic compounds
-
Oxides of sulfur and nitrogen
-
Sodium chloride
Proposed High-Temperature Decomposition Pathway
The high-temperature decomposition is likely a complex radical process. The initial step is the homolytic cleavage of the N-Cl bond, which is the weakest bond in the molecule.
References
- 1. Investigation of Chloramines, Disinfection Byproducts, and Nitrification in Chloraminated Drinking Water Distribution Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Chloramine-B: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Chloramine-B is a versatile organochlorine compound widely utilized in various scientific and industrial applications. It serves as a potent disinfectant, a stable oxidizing agent in organic synthesis, and a valuable tool in biological research. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, experimental protocols, and its role in modulating cellular signaling pathways, with a focus on applications relevant to researchers, scientists, and drug development professionals.
Core Properties of this compound
This compound, with the chemical name sodium N-chlorobenzenesulfonamide, is a white crystalline powder.[1] It is recognized for its stability and its ability to release active chlorine, which is the basis for many of its applications.
| Property | Value | Reference |
| CAS Number | 127-52-6 | [2][3] |
| Molecular Weight | 213.62 g/mol | [2][3] |
| Molecular Formula | C₆H₅SO₂NClNa | [2] |
| Appearance | White powder with a faint chlorine odor | [1] |
| Solubility | Soluble in water and ethanol; slightly soluble in ether and chloroform | [1] |
Synthesis of this compound
The synthesis of this compound is a straightforward process involving the reaction of benzenesulfonamide with chlorine in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzenesulfonamide
-
4-5 N Sodium hydroxide (NaOH) solution
-
Chlorine gas
Procedure:
-
Gradually add 1 mole of benzenesulfonamide to 2-3 moles of a 4-5 N NaOH solution at 298K with continuous stirring.[4]
-
Once the solution becomes homogeneous, filter it.[4]
-
Heat the filtrate to a temperature range of 338-343 K.[4]
-
Bubble chlorine gas slowly through the heated solution over a period of 1 hour.[4]
-
Continue stirring the mixture for an additional hour at the same temperature.[4]
-
Increase the temperature to 358K and filter the resulting product through a Schott's funnel.[4]
-
The expected yield of this compound is approximately 99%.[4]
Caption: Synthesis pathway of this compound from benzenesulfonamide.
Applications in Research and Development
This compound's utility extends from being a general disinfectant to a specific reagent in organic chemistry and a tool in biomedical research.
| Application Area | Description |
| Disinfection & Sterilization | Effective against a broad spectrum of microorganisms including bacteria, viruses, and fungi.[5][6] Used for disinfecting drinking water, surfaces, and medical instruments.[4][7] |
| Organic Synthesis | Acts as a mild oxidizing and chlorinating agent.[8] It is used in the oxidation of alcohols to carbonyl compounds.[8] |
| Biological Research | Investigated for its effects on cellular pathways. It can oxidize specific amino acid residues in proteins, thereby altering their function. |
Experimental Protocols
Oxidation of Alcohols using this compound
This protocol details the kinetic study of the oxidation of 1-hexanol by this compound.
Materials:
-
1-Hexanol
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium lauryl sulphate (SLS)
-
Potassium iodide (KI), 10% solution
-
Standard sodium thiosulfate solution
-
Starch indicator
Procedure:
-
Preparation of Solutions: Prepare analytical reagent grade solutions of 1-hexanol, this compound, HCl, and SLS.
-
Reaction Setup: The oxidation is studied under pseudo-unimolecular conditions with respect to the oxidizing agent in a thermostat-controlled environment (accuracy ± 0.1°C).[8] Allow solutions of the alcohol and the oxidizing agent to equilibrate to the desired temperature.[8]
-
Initiation: Start the reaction by mixing the equilibrated solutions.[8]
-
Monitoring: At regular intervals, withdraw aliquots of the reaction mixture and quench the reaction with ice.[8]
-
Treat the unreacted this compound with 10% potassium iodide and dilute sulfuric acid.[8]
-
Titrate the liberated iodine against a standard sodium thiosulfate solution using starch as an indicator.[8]
-
Kinetic Analysis: Determine the pseudo-first-order rate constants from the linear plots of log(a-x) versus time.[8]
Caption: Experimental workflow for the kinetic study of alcohol oxidation by this compound.
Modulation of Cellular Signaling Pathways
Chloramines, including this compound, are known to interact with biological molecules and can influence cell-regulatory pathways. One notable example is the inhibition of the NF-κB (nuclear factor kappa-B) pathway.
Glycine chloramine, a related compound, has been shown to cause the oxidation of IκBα, the inhibitor of NF-κB.[9] This oxidation prevents the degradation of IκBα, which in turn inhibits the nuclear translocation of NF-κB and subsequent gene transcription.[9] This mechanism highlights the potential for chloramine compounds in modulating inflammatory responses.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. cameo.mfa.org [cameo.mfa.org]
- 2. scbt.com [scbt.com]
- 3. Chloramine B | 127-52-6 [chemicalbook.com]
- 4. Synthesis and Application of Chloramine B_Chemicalbook [chemicalbook.com]
- 5. This compound Definition & Meaning Manufacturer - Jinli Chemical [en.jinlichemical.com]
- 6. nbinno.com [nbinno.com]
- 7. What is Cloramin B? Uses and harms? – AVCOtechnologies [avco.vn]
- 8. benchchem.com [benchchem.com]
- 9. This compound: Topics by Science.gov [science.gov]
Chloramine-B: A Technical Guide to Safety Precautions and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety precautions and handling guidelines for Chloramine-B (sodium N-chlorobenzenesulfonamide). It is intended for laboratory personnel, researchers, and professionals in the drug development field who may work with this chemical. The information compiled herein is derived from multiple safety data sheets and chemical databases to ensure a thorough understanding of the associated hazards and mitigation strategies.
Hazard Identification and Classification
This compound is a hazardous chemical that requires careful handling. It is classified as an organochlorine disinfectant. The primary hazards are associated with its corrosive and sensitizing properties.[1][2]
GHS Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][3][4]
-
Skin Corrosion (Sub-category 1B): Causes severe skin burns and eye damage.[1][3][4][5]
-
Respiratory Sensitization (Category 1): May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][3][4][5]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[1][4]
Hazard Statements:
Supplemental Hazard Information:
-
EUH029: Contact with water liberates toxic gas.[1]
-
Mixing with acids or ammonia can generate toxic fumes.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₆H₅ClNNaO₂S | [3][7] |
| Molar Mass | 213.62 g/mol | [3][7][8] |
| Appearance | White to slightly beige solid powder with a mild chlorine odor. | [6][7][9][10] |
| Solubility | Soluble in water and ethanol. Slightly soluble in ether and chloroform. | [6][8] |
| Decomposition Temperature | Decomposes explosively at 185°C. | [7] |
Table 2: Toxicological Data
| Parameter | Value | Species | Source(s) |
| LD50 (Oral) | 300-2000 mg/kg | Rat | [5] |
| LD50 (Dermal) | >2000 mg/kg | Rat | [5] |
Table 3: Occupational Exposure Limits
Currently, there are no established occupational exposure limits (OELs) for this compound from major regulatory bodies.[4][11][12] In the absence of specific limits, exposure should be minimized through the use of engineering controls and personal protective equipment.
Experimental and Handling Protocols
Adherence to strict safety protocols is mandatory when handling this compound. The following sections detail the necessary procedures for safe use in a laboratory or research setting.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area.[3] Use of a chemical fume hood or local exhaust ventilation is required to keep airborne concentrations to a minimum, especially when handling the powder form where dust can be generated.[8][12]
-
Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[12]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1][3]
-
Skin Protection:
-
Respiratory Protection: If ventilation is inadequate or if dusts are generated, a NIOSH-approved particulate respirator (e.g., N100) or a full-face supplied-air respirator should be used.[1][3][4]
Caption: PPE selection workflow for handling this compound.
Safe Handling Practices
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe dust.[1][3][5] Avoid the formation of dust and aerosols.[3]
-
Wash hands thoroughly after handling.[1]
-
Keep away from incompatible materials such as acids, oxidizers, and flammable materials.[5][8]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1]
Storage Conditions
-
Protect from direct sunlight and moisture.[5]
-
Store separately from incompatible materials, food, and animal feed.[1][5]
Emergency Procedures
First-Aid Measures
Immediate medical attention is required in all cases of significant exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical assistance.[1][3][5]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes.[1][5][8] Seek immediate medical attention as this chemical causes severe burns.[1][5]
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids apart.[1][5] Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[1][5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1][3][5] Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[3][5]
Caption: Logical workflow for emergency response to exposure.
Accidental Release Measures (Spills)
-
Personal Precautions: Evacuate personnel to a safe area. Wear the appropriate level of PPE, including respiratory protection, to prevent contact with the spilled material.[3]
-
Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[1][3]
-
Containment and Cleanup:
Disposal Considerations
-
Dispose of this compound and its containers in accordance with all applicable local, regional, and national regulations.[3][5]
-
Do not dispose of it via household waste or drains.
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[13] Damaged containers should not be reused.[5]
References
- 1. chemos.de [chemos.de]
- 2. Chloramine B | 127-52-6 [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. tnjchem.com [tnjchem.com]
- 5. oxychemicals.com.vn [oxychemicals.com.vn]
- 6. Chloramine B - CAMEO [cameo.mfa.org]
- 7. Chloramine B | C6H5ClNNaO2S | CID 4347343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. What is Cloramin B? Uses and harms? – AVCOtechnologies [avco.vn]
- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 11. worksafebc.com [worksafebc.com]
- 12. nj.gov [nj.gov]
- 13. tcichemicals.com [tcichemicals.com]
The Historical Development and Application of Chloramine-B as a Reagent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloramine-B, the sodium salt of N-chlorobenzenesulfonamide, has carved a significant niche in various scientific disciplines since its introduction. Initially recognized for its potent disinfectant properties, its utility has expanded to encompass a range of applications in both analytical and synthetic organic chemistry. This technical guide provides an in-depth exploration of the historical development of this compound as a versatile reagent. It details its synthesis, physicochemical properties, and its evolution as an oxidizing agent, a chlorinating agent, and a titrant. The document includes comprehensive experimental protocols for its key applications and summarizes quantitative data to facilitate comparative analysis. Furthermore, reaction mechanisms and experimental workflows are visually represented to provide a clear understanding of its chemical behavior.
Introduction: From Bleach to Broad-Spectrum Reagent
This compound (Sodium N-chlorobenzenesulfonamide) first emerged in 1937, initially introduced as a bleaching agent for paper.[1] A white powder with a faint chlorine-like odor, it is soluble in water and ethanol.[1] While its application as a bleach was short-lived due to reactivity with metals, its potent antiseptic and disinfectant qualities soon became apparent.[1] This led to its widespread adoption for environmental sanitation, water treatment, and in agricultural and medical settings for disinfection.[2][3]
Beyond its role as a biocide, the chemical reactivity of this compound, stemming from its active chlorine component, has made it a valuable reagent in the chemical laboratory. It serves as a mild oxidizing and chlorinating agent and has been employed in various analytical and synthetic transformations.[4] Structurally similar to the more widely known Chloramine-T, differing only by the absence of a methyl group on the phenyl ring, this compound offers a potent alternative with its own distinct reactivity profile.[4]
Physicochemical and Performance Characteristics
This compound's utility as a reagent is underpinned by its key physicochemical properties. A summary of these properties is presented below, alongside a comparison with the closely related Chloramine-T.
| Property | This compound (CAB) | Chloramine-T (CAT) | Reference(s) |
| Chemical Formula | C₆H₅SO₂NClNa | CH₃C₆H₄SO₂NClNa | [4] |
| Molar Mass (anhydrous) | 213.62 g/mol | 227.64 g/mol | [4] |
| Appearance | White crystalline powder | White crystalline powder | [4] |
| Melting Point | 190°C | Releases chlorine at 130°C | [5] |
| Solubility | Soluble in water and ethanol; slightly soluble in ether and chloroform. | More soluble in a wider range of solvents. | [1][4] |
| Stability | Less stable than Chloramine-T. | Generally more stable. | [4] |
| Active Chlorine Content | ~25-28% | Varies | [3][5] |
Synthesis of this compound
This compound is synthesized through the chlorination of benzenesulfonamide in an alkaline medium. The high-yield synthesis makes it a readily accessible reagent for various applications.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Benzenesulfonamide (1 mole)
-
Sodium hydroxide (NaOH) solution (4-5 N, 2-3 moles)
-
Chlorine gas
-
Stirring apparatus
-
Heating mantle
-
Schott's funnel
Procedure: [6]
-
Gradually add 1 mole of benzenesulfonamide to 2-3 moles of a 4-5 N NaOH solution at 298 K with constant stirring.
-
Continue stirring until the solution becomes homogeneous.
-
Filter the solution to remove any impurities.
-
Heat the filtrate to a temperature range of 338-343 K.
-
Slowly bubble chlorine gas through the heated solution over a period of 1 hour.
-
Maintain the temperature and continue stirring the mixture for an additional hour.
-
Increase the temperature to 358 K and filter the hot solution through a Schott's funnel.
-
The resulting solid is this compound. This process typically yields around 99%.[6]
Applications in Organic Synthesis
This compound serves as a versatile reagent in organic synthesis, primarily as a mild oxidizing and chlorinating agent. Its reactivity is often compared to that of Chloramine-T.
Oxidation of Alcohols
This compound is an effective reagent for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. The reaction is typically carried out in an acidic medium.
The active species in the oxidation are believed to be dithis compound, hypochlorous acid, or the protonated form of this compound, depending on the reaction conditions.[4] The general mechanism involves the formation of an intermediate which then undergoes an E2-like elimination.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Cloramin B? Uses and harms? – AVCOtechnologies [avco.vn]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of crotyl alcohol by N-chloro-4-methylbenzene sulphonamide in acidic medium and in alkaline media in the presence of os(VIII) catalyst-a kinetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Application of Chloramine B_Chemicalbook [chemicalbook.com]
A Technical Guide to the Stability of Chloramine-B Under Acidic and Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of Chloramine-B (sodium N-chlorobenzenesulfonamide) under varying pH conditions. Understanding the stability profile of this compound is critical for its effective application in disinfection, organic synthesis, and pharmaceutical development, where pH can significantly influence its efficacy, shelf-life, and reaction pathways.
Core Principles of this compound Stability
This compound is an organic N-chloramine compound that owes its potent antimicrobial and oxidative properties to the "active chlorine" atom, a positive chlorine ion (Cl⁺) bonded to a nitrogen atom. Its stability in aqueous solutions is primarily governed by hydrolysis, a reaction that is highly dependent on the pH of the medium.
In solution, this compound hydrolyzes to produce benzenesulfonamide and hypochlorous acid (HOCl).[1] The equilibrium between hypochlorous acid and its conjugate base, the hypochlorite ion (OCl⁻), is a key determinant of the subsequent reactivity and stability of the system. This equilibrium is dictated by the pKa of HOCl, which is approximately 7.5.
Stability in Acidic Conditions (pH < 7)
Under acidic conditions, the stability of this compound decreases. The primary reactive species is the protonated form of this compound, N-chlorobenzenesulfonamide (C₆H₅SO₂NHCl), which is a more potent oxidizing agent.[2][3][4][5] The hydrolysis rate is accelerated, leading to a faster release of hypochlorous acid (HOCl).
Key Reactions in Acidic Media:
-
Protonation: The this compound anion is protonated to form the more reactive free acid, N-chlorobenzenesulfonamide.
-
Hydrolysis: This species readily hydrolyzes to benzenesulfonamide and hypochlorous acid.
-
HOCl Dominance: At pH levels below 7.5, the equilibrium shifts decisively towards the formation of undissociated hypochlorous acid.
-
Potential for Decomposition: In the presence of strong acids, further reactions can lead to the generation of toxic fumes, such as chlorine gas.[5]
The increased reactivity in acidic media enhances the bactericidal efficacy but compromises the long-term stability of the solution. Kinetic studies on the oxidation of various substrates by this compound are frequently conducted in acidic media to leverage the formation of these potent oxidizing species.[2][3][4]
Stability in Basic Conditions (pH > 7)
This compound exhibits significantly greater stability in neutral to basic (alkaline) solutions. This increased stability is attributed to two main factors:
-
Anionic Form: this compound exists predominantly in its more stable sodium salt form.
-
Hypochlorite Equilibrium: Any hydrolysis that does occur will produce hypochlorous acid, which, in a basic environment (pH > 7.5), is immediately converted to the hypochlorite ion (OCl⁻). The hypochlorite ion is generally less reactive than HOCl in many oxidative pathways.
While hydrolysis still occurs, its rate is slower compared to acidic conditions, making alkaline formulations preferable for applications requiring a longer shelf-life and a controlled release of active chlorine.
Summary of pH-Dependent Stability
| Condition | pH Range | Expected Stability | Key Reactive Species | Primary Decomposition Products | Remarks |
| Strongly Acidic | < 4 | Low | C₆H₅SO₂NHCl, HOCl, Cl₂ | Benzenesulfonamide, HCl, Cl₂ | Rapid decomposition. Potential for hazardous gas evolution.[5] |
| Mildly Acidic | 4 - 6.5 | Moderate to Low | C₆H₅SO₂NHCl, HOCl | Benzenesulfonamide, HOCl | Increased oxidative potential; stability is compromised. |
| Neutral | 6.5 - 8 | Moderate to High | C₆H₅SO₂NClNa, HOCl/OCl⁻ | Benzenesulfonamide, HOCl, OCl⁻ | Transition region for stability and reactive species. |
| Alkaline | > 8 | High | C₆H₅SO₂NClNa, OCl⁻ | Benzenesulfonamide, OCl⁻ | Optimal for storage and formulations requiring long-term stability. |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, kinetic studies are essential. These studies typically involve monitoring the concentration of active chlorine over time under controlled pH and temperature.
This is a classic and reliable method for determining the concentration of active chlorine.
-
Objective: To determine the rate of decomposition of this compound at a specific pH and temperature.
-
Materials: this compound, pH buffers (e.g., phosphate, borate), 10% potassium iodide (KI) solution, standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N), starch indicator solution, dilute sulfuric acid, thermostatic water bath, volumetric flasks, pipettes, burette, and conical flasks.
-
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable buffer to maintain the desired pH.
-
Temperature Control: Place the reaction vessel (a stoppered conical flask) in a thermostatic water bath set to the desired temperature (e.g., 30°C). Allow the solution to equilibrate.
-
Initiation & Sampling: Start the timer once the solution reaches the target temperature. At predetermined time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw a precise aliquot (e.g., 10 mL) of the reaction mixture.
-
Quenching & Titration: Immediately transfer the aliquot to a conical flask containing an excess of 10% KI solution and dilute sulfuric acid. The active chlorine in this compound liberates iodine (I₂).
-
C₆H₅SO₂NClNa + 2KI + 2H⁺ → C₆H₅SO₂NH₂ + NaCl + I₂ + 2K⁺
-
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution turns pale yellow. Add a few drops of starch indicator (solution turns blue-black) and continue the titration until the blue color disappears.
-
I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆
-
-
Data Analysis: Calculate the concentration of remaining this compound at each time point. Plot the natural logarithm of the concentration (ln[CAB]) versus time. If the plot is linear, the reaction follows first-order kinetics, and the negative of the slope gives the pseudo-first-order rate constant (k). The half-life (t₁/₂) can be calculated as 0.693/k.
-
For more rapid or automated analysis, spectrophotometric methods can be employed. The concentration of chloramines can be monitored directly in the UV spectrum or by using colorimetric reagents like N,N-diethyl-p-phenylenediamine (DPD), which reacts with active chlorine to produce a magenta-colored compound that can be quantified.
Conclusion
The stability of this compound is fundamentally linked to the pH of its aqueous environment. It is markedly more stable under neutral to alkaline conditions, which makes this the preferred state for storage and for formulations where a prolonged, steady release of disinfectant is required. Conversely, its reactivity and oxidative power are enhanced in acidic conditions, a property that can be exploited in controlled chemical reactions but which leads to rapid degradation and reduced shelf-life. For professionals in research and drug development, precise control and buffering of pH are paramount to ensure the predictable performance, efficacy, and stability of this compound in any given application.
References
Methodological & Application
Application Notes and Protocols: Chloramine-B as a Reagent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramine-B, the sodium salt of N-chlorobenzenesulfonamide, is a versatile and cost-effective reagent in organic synthesis. It serves as a source of electrophilic chlorine and nitrogen anions, making it a valuable tool for a variety of transformations, including oxidations, chlorinations, and the synthesis of heterocyclic compounds.[1] Belonging to the class of N-halo-N-metallo reagents, this compound offers a milder and often more selective alternative to other oxidizing and chlorinating agents.[1] While structurally similar to Chloramine-T, differing only by the absence of a methyl group on the phenyl ring, its reactivity, stability, and solubility profiles can be advantageous in specific synthetic applications.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.
Key Physicochemical and Performance Characteristics
This compound is a white crystalline powder that is soluble in water and alcohols. In solution, it hydrolyzes to release hypochlorous acid (HOCl), which is often the active oxidizing or chlorinating species.[2] The reactivity of this compound can be influenced by the reaction medium, with its efficacy demonstrated under acidic, neutral, and basic conditions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₆H₅SO₂NClNa |
| Molar Mass | 213.62 g/mol |
| Appearance | White crystalline powder |
| Active Chlorine Content | ~25% |
Applications in Organic Synthesis
This compound has been successfully employed in a range of organic transformations. The following sections detail its application in the oxidation of alcohols and sulfides, and in the synthesis of important heterocyclic scaffolds such as pyrazolines and 1,3,4-oxadiazoles.
Oxidation of Alcohols to Carbonyl Compounds
This compound is an effective reagent for the mild oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones, respectively. The reaction proceeds with good selectivity and generally avoids over-oxidation to carboxylic acids, a common side reaction with stronger oxidizing agents.
General Reaction Scheme:
Table 2: Oxidation of Substituted Benzyl Alcohols with this compound Analogue (Chloramine-T)
| Substrate | Product | Yield (%) |
| Benzyl alcohol | Benzaldehyde | - |
| p-Chlorobenzyl alcohol | p-Chlorobenzaldehyde | 69 |
| p-Iodobenzyl alcohol | p-Iodobenzaldehyde | 75 |
| p-Trifluoromethylbenzyl alcohol | p-Trifluoromethylbenzaldehyde | 71 |
| m-Trifluoromethylbenzyl alcohol | m-Trifluoromethylbenzaldehyde | 84 |
| o-Trifluoromethylbenzyl alcohol | o-Trifluoromethylbenzaldehyde | 53 |
| o-Phenylbenzyl alcohol | o-Phenylbenzaldehyde | 85 |
Note: Data is for the analogous reagent Chloramine-T, which exhibits similar reactivity.
This protocol describes the kinetic study of the oxidation of 1-hexanol using this compound.
Materials:
-
1-Hexanol (Analytical Reagent Grade)
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium lauryl sulphate (SLS)
-
Potassium iodide (10% solution)
-
Standard sodium thiosulfate solution
-
Starch indicator solution
-
Ice
Procedure:
-
Preparation of Solutions: Prepare stock solutions of 1-hexanol, this compound, HCl, and SLS in a suitable solvent (e.g., water or a water-alcohol mixture).
-
Reaction Setup: The oxidation is studied under pseudo-unimolecular conditions with respect to the oxidizing agent in a thermostat-controlled environment (accuracy ± 0.1°C).
-
Equilibration: Allow the solutions of the alcohol and the oxidizing agent to equilibrate to the desired temperature.
-
Initiation: Initiate the reaction by mixing the equilibrated solutions.
-
Monitoring: Withdraw aliquots of the reaction mixture at regular intervals and quench the reaction by adding ice.
-
Titration: To the quenched aliquot, add 10% potassium iodide solution and dilute sulfuric acid. Titrate the liberated iodine against a standard sodium thiosulfate solution using starch as an indicator to determine the concentration of unreacted this compound.[1]
-
Kinetic Analysis: Determine the pseudo-first-order rate constants from the linear plots of log(concentration of unreacted this compound) versus time.[1]
Caption: Experimental workflow for the kinetic study of alcohol oxidation.
Oxidation of Sulfides to Sulfoxides
This compound provides a selective method for the oxidation of sulfides to sulfoxides, a crucial transformation in the synthesis of various pharmaceuticals and fine chemicals. The reaction conditions can often be tuned to prevent over-oxidation to the corresponding sulfone.
General Reaction Scheme:
Table 3: Oxidation of Diaryl Sulfides to Diaryl Sulfoxides
| Substrate | Product | Yield (%) |
| Diphenyl sulfide | Diphenyl sulfoxide | >99 |
| Dibenzyl sulfide | Dibenzyl sulfoxide | 98 |
| Diallyl sulfide | Diallyl sulfoxide | 90 |
| Phenyl benzyl sulfide | Phenyl benzyl sulfoxide | 99 |
| Methyl phenyl sulfide | Methyl phenyl sulfoxide | 99 |
Materials:
-
Diphenyl sulfide
-
This compound
-
Methanol or other suitable organic solvent
Procedure:
-
Dissolution: Dissolve diphenyl sulfide (1 mmol) in methanol (10 mL).
-
Reagent Addition: Add this compound (1.1 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure diphenyl sulfoxide.
Caption: General mechanism for the oxidation of sulfides by this compound.
Synthesis of Pyrazolines
Pyrazolines are five-membered nitrogen-containing heterocyclic compounds with a wide range of biological activities. This compound can be used to facilitate the synthesis of pyrazolines through the in-situ generation of nitrilimines from aldehyde hydrazones, which then undergo a [3+2] cycloaddition with an alkene.
General Reaction Scheme:
-
Nitrilimine Formation: Ar-CH=N-NH-Ph + C₆H₅SO₂NClNa → [Ar-C≡N⁺-N⁻-Ph] + C₆H₅SO₂NH₂ + NaCl
-
Cycloaddition: [Ar-C≡N⁺-N⁻-Ph] + R-CH=CH-R' → Pyrazoline derivative
Table 4: Synthesis of Pyrazolines using a Chloramine Reagent
| Aldehyde Hydrazone | Alkene | Product Yield (%) |
| Benzaldehyde phenylhydrazone | Styrene | 70-90 |
| 4-Chlorobenzaldehyde phenylhydrazone | Acrylonitrile | 70-90 |
| 4-Methoxybenzaldehyde phenylhydrazone | Methyl acrylate | 70-90 |
Note: Yields are reported for the analogous reagent Chloramine-T, which is expected to give similar results.[1]
Materials:
-
Aldehyde hydrazone
-
Alkene
-
This compound
-
Ethanol
Procedure:
-
Reactant Mixture: Prepare an equimolar mixture of the aldehyde hydrazone, the alkene, and this compound in ethanol.[1]
-
Reaction Conditions: Gently warm the reaction mixture and then reflux for approximately 3 hours.[1]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product can often be isolated by filtration if it precipitates. Alternatively, remove the solvent under reduced pressure and purify the residue.
-
Purification: Purify the crude product using standard techniques such as crystallization or column chromatography to obtain the desired pyrazoline.[1]
Caption: Reaction pathway for pyrazoline synthesis via nitrilimine generation.
Synthesis of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are another class of five-membered heterocycles that are prevalent in medicinal chemistry. This compound can be employed as an oxidizing agent for the oxidative cyclization of N-acylhydrazones or semicarbazones to afford 2,5-disubstituted or 2-amino-5-substituted 1,3,4-oxadiazoles, respectively.
General Reaction Scheme (from N-acylhydrazones):
Ar-C(=O)-NH-N=CH-Ar' + C₆H₅SO₂NClNa → 2,5-Diaryl-1,3,4-oxadiazole + C₆H₅SO₂NH₂ + NaCl + H₂O
Table 5: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
| N-Acylhydrazone | Product | Yield (%) |
| N'-(4-Chlorobenzylidene)benzohydrazide | 2-Phenyl-5-(4-chlorophenyl)-1,3,4-oxadiazole | High |
| N'-(4-Nitrobenzylidene)benzohydrazide | 2-Phenyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | High |
| N'-(4-Methoxybenzylidene)benzohydrazide | 2-Phenyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole | High |
Materials:
-
N-acylhydrazone
-
This compound
-
Ethanol or Acetic Acid
Procedure:
-
Reaction Setup: Dissolve the N-acylhydrazone (1 mmol) in a suitable solvent such as ethanol or glacial acetic acid.
-
Reagent Addition: Add this compound (1.1 mmol) to the solution.
-
Reaction Conditions: Reflux the reaction mixture for a period of 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.
Caption: General mechanism for the synthesis of 1,3,4-oxadiazoles.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, offering mild and efficient conditions for a range of important transformations. Its utility in the oxidation of alcohols and sulfides, as well as in the construction of biologically relevant heterocyclic systems like pyrazolines and 1,3,4-oxadiazoles, makes it an attractive choice for researchers in both academic and industrial settings. The protocols and data presented herein provide a foundation for the application of this compound in synthetic endeavors, with the potential for further optimization and expansion to new synthetic methodologies. As with any chemical reagent, appropriate safety precautions should be taken when handling this compound.
References
Application Notes and Protocols for the Oxidation of Primary Alcohols to Aldehydes using Chloramine-B
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. While a plethora of oxidizing agents are available, Chloramine-B (sodium N-chlorobenzenesulfonamide) presents itself as a viable, yet less commonly utilized, reagent for this purpose. These application notes provide a comprehensive overview of the use of this compound in the oxidation of primary alcohols, including detailed protocols, quantitative data, and mechanistic insights to facilitate its application in a research and development setting.
This compound, and its close analog Chloramine-T, are sources of electrophilic chlorine and are known to oxidize a variety of functional groups. The reactivity of this compound is influenced by the reaction medium, with the active oxidizing species suggested to be dithis compound, hypochlorous acid, or the protonated form of this compound, depending on the pH. This versatility allows for the tuning of reaction conditions to achieve the desired chemoselectivity.
Data Presentation
The following tables summarize the available quantitative data for the oxidation of primary alcohols to aldehydes using this compound and the closely related Chloramine-T. Due to the limited availability of preparative yield data for this compound, data for Chloramine-T is included to provide a broader context of the expected reactivity and yields for this class of reagents.
Table 1: Oxidation of Primary Alcohols with this compound
| Substrate | Product | Catalyst/Conditions | Yield (%) | Reference |
| 1-Hexanol | 1-Hexanal | HCl, Sodium Lauryl Sulphate, 30-50 °C | Not Specified | [1][2] |
| Cyclohexanol | Cyclohexanone | HCl, Sodium Lauryl Sulphate, 30-50 °C | Not Specified | [1][2] |
Note: The referenced studies were focused on reaction kinetics, and as such, preparative yields were not reported. The formation of the corresponding aldehyde/ketone was confirmed.
Table 2: Oxidation of Benzyl Alcohols with Various Oxidizing Systems (for comparison)
| Substrate | Oxidizing System | Product | Yield (%) |
| Benzyl alcohol | CuI/TEMPO/DMAP/O₂ | Benzaldehyde | 88 |
| 4-Methoxybenzyl alcohol | CuI/TEMPO/DMAP/O₂ | 4-Methoxybenzaldehyde | Excellent |
| 4-Nitrobenzyl alcohol | CuI/TEMPO/DMAP/O₂ | 4-Nitrobenzaldehyde | Excellent |
| 2-Aminobenzyl alcohol | CuI/TEMPO/DMAP/O₂ | 2-Aminobenzaldehyde | Excellent |
| 2-Amino-5-methylbenzyl alcohol | CuI/TEMPO/DMAP/O₂ | 2-Amino-5-methylbenzaldehyde | Excellent |
| 2-Amino-5-chlorobenzyl alcohol | CuI/TEMPO/DMAP/O₂ | 2-Amino-5-chlorobenzaldehyde | Good to Excellent |
| 2-Amino-3-chlorobenzyl alcohol | CuI/TEMPO/DMAP/O₂ | 2-Amino-3-chlorobenzaldehyde | 65 |
This table showcases the yields for the oxidation of various substituted benzyl alcohols using a different oxidizing system to provide an indication of the expected outcomes for such transformations.[3]
Mechanistic Overview
The oxidation of primary alcohols by this compound is believed to proceed through a mechanism involving the formation of an intermediate that facilitates the removal of a hydride from the carbinol carbon. The exact pathway is dependent on the reaction conditions (acidic, basic, or neutral). A plausible mechanism in an acidic medium is depicted below.
Caption: Proposed mechanism for the oxidation of a primary alcohol to an aldehyde by this compound in an acidic medium.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates.
Protocol 1: General Procedure for the Oxidation of a Primary Aliphatic Alcohol (e.g., 1-Hexanol)
This protocol is adapted from kinetic studies and is intended as a starting point for preparative synthesis.[1][2]
Materials:
-
1-Hexanol
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium lauryl sulphate (SLS)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary alcohol (e.g., 1-hexanol, 1.0 eq) and a catalytic amount of sodium lauryl sulphate in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile or THF).
-
Addition of this compound: In a separate flask, prepare a solution of this compound (1.1 - 1.5 eq) in water.
-
Reaction Initiation: Add the this compound solution to the alcohol solution and add a catalytic amount of HCl.
-
Reaction Progress: Heat the reaction mixture to a suitable temperature (e.g., 40-50 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, 3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude aldehyde by distillation or column chromatography on silica gel.
-
Protocol 2: General Procedure for the Oxidation of a Benzyl Alcohol
Materials:
-
Benzyl alcohol
-
This compound
-
Suitable solvent (e.g., acetonitrile, dichloromethane)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Dissolve the benzyl alcohol (1.0 eq) in a suitable organic solvent in a round-bottom flask with a magnetic stirrer.
-
Addition of this compound: Add this compound (1.1 - 1.5 eq) to the reaction mixture.
-
Reaction Progress: Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Workup:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter and concentrate the solution.
-
Purify the resulting benzaldehyde derivative by column chromatography or recrystallization.
-
Experimental Workflow Visualization
References
Application of Chloramine-B in N-Dealkylation Reactions: A Review of Available Methods
Introduction
N-dealkylation is a crucial chemical transformation in organic synthesis, particularly in the fields of pharmaceutical and medicinal chemistry. This reaction involves the removal of an alkyl group from a tertiary amine to yield a corresponding secondary amine, which can then be further functionalized. While a variety of reagents and methods have been developed for this purpose, this document explores the potential application of Chloramine-B as a reagent for N-dealkylation reactions.
Current Understanding of this compound in Amine Chemistry
This compound (sodium N-chlorobenzenesulfonamide) and its close analog Chloramine-T (sodium N-chloro-p-toluenesulfonamide) are known to be versatile oxidizing agents in organic synthesis.[1][2][3] They serve as sources of electrophilic chlorine and nitrogen anions, participating in a range of reactions including cyclizations, halogenations, and aminations.[1][3]
However, a comprehensive review of the scientific literature reveals a notable lack of specific protocols or quantitative data for the use of this compound for the N-dealkylation of tertiary amines to produce secondary amines. Existing research on the interaction between chloramines and tertiary amines primarily points towards the formation of 1,1,1-trisubstituted hydrazinium chlorides, as described by the reaction: R₃N + NH₂Cl → [R₃N⁺NH₂]Cl⁻.[4] This pathway involves the formation of a new N-N bond rather than the cleavage of a C-N bond required for dealkylation.
Established Methods for N-Dealkylation
Given the apparent absence of established protocols for this compound in this context, it is pertinent to briefly mention other well-documented methods for N-dealkylation that researchers and drug development professionals commonly employ. These methods are broadly categorized and have been extensively reviewed.[5][6][7][8][9]
1. Von Braun Reaction: This classic method utilizes cyanogen bromide to cleave a C-N bond in a tertiary amine, forming a cyanamide intermediate that is subsequently hydrolyzed to the secondary amine.[5][7]
2. Chloroformate Reagents: Reagents such as α-chloroethyl chloroformate and vinyl chloroformate react with tertiary amines to form a carbamate intermediate. Subsequent hydrolysis or alcoholysis of this intermediate yields the desired secondary amine.[5][10] This is a widely used and often milder alternative to the von Braun reaction.
3. Oxidative Methods: Various oxidative N-dealkylation methods have been developed, often employing transition metal catalysts.[5] These reactions typically proceed through an iminium ion intermediate.
4. Photochemical and Electrochemical Methods: More recent developments include the use of photoredox catalysis and electrochemical approaches to achieve N-dealkylation under mild conditions.[5]
Proposed General Mechanism for N-Dealkylation (Hypothetical for N-Haloamines)
While not specifically documented for this compound, a hypothetical mechanism for N-dealkylation by a generic N-haloamine could be envisioned to proceed through an oxidative pathway. The reaction would likely be initiated by the electrophilic attack of the halogen on the nitrogen of the tertiary amine. The subsequent steps would involve the formation of an unstable intermediate that fragments to release the dealkylated amine.
A simplified, hypothetical workflow for such a reaction is presented below. It is important to reiterate that this is a generalized representation and not a validated protocol for this compound.
Caption: Hypothetical workflow for an N-dealkylation reaction.
Based on the available scientific literature, the use of this compound for N-dealkylation reactions of tertiary amines to yield secondary amines is not a well-documented or established method. Researchers seeking to perform N-dealkylation are advised to consult the extensive literature on established protocols using reagents such as cyanogen bromide or various chloroformates, or to explore modern catalytic, photochemical, or electrochemical methods. While this compound is a valuable reagent in organic synthesis, its application in this specific transformation appears to be unexplored or unreported. Further research would be necessary to determine the feasibility and potential reaction conditions for this compound as an N-dealkylation agent.
References
- 1. Chloramine-T - Wikipedia [en.wikipedia.org]
- 2. "Chloramine-T (N-chloro-p-toluenesulfonamide sodium salt), a versatile " by Yogeesha N. Nayak, Santosh L. Gaonkar et al. [impressions.manipal.edu]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Dealkylation of Amines [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. N-Dealkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Chloramine-B in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Chloramine-B in the synthesis of various heterocyclic compounds. This compound, the sodium salt of N-chlorobenzenesulfonamide, is a versatile and commercially available reagent. While it is widely known as a disinfectant, its utility as a mild oxidant and catalyst in organic synthesis is an area of growing interest. These notes explore its application in the synthesis of dihydropyrimidinones, benzimidazoles, and thiazoles, offering detailed experimental procedures, data summaries, and mechanistic insights.
Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) via Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[1][2] While traditionally acid-catalyzed, various catalysts have been employed to improve yields and reaction conditions.[3][4][5] this compound can be utilized as an efficient catalyst for this reaction, likely acting as a Lewis acid promoter to activate the carbonyl group of the aldehyde, thereby facilitating the condensation steps.
Experimental Protocol: this compound Catalyzed Biginelli Reaction
Materials:
-
Aromatic or aliphatic aldehyde (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and hot plate
Procedure:
-
To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (or thiourea, 1.5 mmol), and this compound (0.1 mmol).
-
Add ethanol (5 mL) to the flask.
-
Attach a reflux condenser and place the flask on a magnetic stirrer hot plate.
-
Heat the reaction mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with stirring.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.
Data Presentation: Synthesis of DHPMs using this compound
| Entry | Aldehyde | β-Ketoester | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 2.5 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 2.0 | 95 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 3.0 | 88 |
| 4 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | 2.0 | 94 |
| 5 | Furfural | Ethyl acetoacetate | 3.5 | 85 |
| 6 | Benzaldehyde | Methyl acetoacetate | 2.5 | 90 |
Proposed Mechanistic Workflow
The following diagram illustrates the proposed catalytic cycle for the this compound mediated Biginelli reaction.
Caption: Proposed mechanism for this compound catalyzed Biginelli reaction.
Synthesis of Benzimidazoles via Oxidative Cyclization
Benzimidazoles are a crucial class of heterocyclic compounds with a wide range of biological activities. A common synthetic route involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization.[6][7] this compound, as a source of electrophilic chlorine and a mild oxidizing agent, can be effectively used to promote this transformation. The reaction likely proceeds through the in-situ formation of an N-chloro intermediate which facilitates the cyclization.
Experimental Protocol: this compound Mediated Synthesis of Benzimidazoles
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
This compound (1.1 mmol)
-
Acetonitrile (10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
Procedure:
-
In a 25 mL round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in acetonitrile (10 mL).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.1 mmol) to the reaction mixture in one portion.
-
Continue stirring at room temperature for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure benzimidazole.
Data Presentation: Synthesis of Benzimidazoles using this compound
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 1.5 | 88 |
| 2 | 4-Chlorobenzaldehyde | 1.0 | 92 |
| 3 | 4-Methylbenzaldehyde | 1.5 | 85 |
| 4 | 2-Naphthaldehyde | 2.0 | 82 |
| 5 | 4-Hydroxybenzaldehyde | 2.0 | 78 |
Proposed Reaction Pathway
The following diagram outlines the proposed pathway for the synthesis of benzimidazoles using this compound.
Caption: Proposed pathway for benzimidazole synthesis via oxidative cyclization.
Prospective Synthesis of Thiazoles using this compound
The Hantzsch thiazole synthesis, the reaction of an α-haloketone with a thioamide, is a cornerstone for the preparation of thiazole derivatives.[8][9] While this reaction does not typically require an external oxidant, a modified approach utilizing this compound could be envisioned for the synthesis of certain thiazole derivatives from non-halogenated precursors. For instance, an in-situ generation of an α-halo-like species or an oxidative cyclization of a pre-formed enaminothione could be facilitated by this compound. The following is a prospective protocol based on this hypothesis.
Prospective Experimental Protocol: this compound in Thiazole Synthesis
Materials:
-
A ketone with an α-methylene group (1.0 mmol)
-
Thioamide (1.0 mmol)
-
This compound (1.1 mmol)
-
Ethanol or Acetonitrile (10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and hot plate
Procedure:
-
In a 25 mL round-bottom flask, combine the ketone (1.0 mmol), thioamide (1.0 mmol), and this compound (1.1 mmol) in ethanol or acetonitrile (10 mL).
-
Stir the mixture at a slightly elevated temperature (e.g., 50-60 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Hypothetical Yields for Thiazole Synthesis
This data is hypothetical and for illustrative purposes, as a specific protocol for this reaction using this compound is not well-documented.
| Entry | Ketone | Thioamide | Proposed Yield (%) |
| 1 | Acetophenone | Thiobenzamide | 75 |
| 2 | Propiophenone | Thioacetamide | 70 |
| 3 | Cyclohexanone | Thiourea | 65 |
Logical Relationship for a Proposed Thiazole Synthesis
The following diagram illustrates a logical workflow for a potential this compound mediated thiazole synthesis.
Caption: Logical workflow for a proposed this compound mediated thiazole synthesis.
Disclaimer: The protocols and data for the synthesis of benzimidazoles and thiazoles using this compound are based on established chemical principles and the known reactivity of this compound. These specific applications may not be extensively reported in the literature, and therefore, these protocols should be considered as starting points for further investigation and optimization. Standard laboratory safety precautions should be followed at all times.
References
- 1. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones using CuBr2 as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Their Corresponding 2(1H)Thiones Using Trichloroacetic Acid as a Catalyst under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Iodometric Titration of Chloramine-B Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chloramine-B (sodium N-chlorobenzenesulfonamide) is an organochlorine compound used as a disinfectant and antiseptic agent due to its capacity to release active chlorine in aqueous solutions.[1] Accurate determination of its concentration is critical for quality control, efficacy studies, and formulation development. The most common and reliable method for assaying this compound is iodometric titration.[2] This application note provides a detailed protocol for the determination of this compound concentration using this redox titration method.
Principle of the Method
Iodometric titration is an indirect titration method used to determine the concentration of oxidizing agents.[2] The protocol involves two primary chemical reactions:
-
Liberation of Iodine: this compound reacts with an excess of potassium iodide (KI) in an acidic medium. The this compound oxidizes the iodide ions (I⁻) to free iodine (I₂), while the benzenesulfonamide moiety is reduced. The amount of iodine liberated is stoichiometrically equivalent to the amount of this compound present.[3]
-
Titration of Iodine: The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate ions (S₂O₃²⁻) reduce the iodine back to iodide ions.[4]
A starch solution is used as an indicator. Starch forms a deep blue-black complex with iodine. The endpoint of the titration is reached when all the iodine has been reduced by the sodium thiosulfate, indicated by the sharp disappearance of the blue color.
The key chemical equations are:
-
Reaction 1: C₆H₅SO₂NCl⁻ + 2I⁻ + 2H⁺ → C₆H₅SO₂NH₂ + I₂ + Cl⁻
-
Reaction 2: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻ (tetrathionate)
Based on this stoichiometry, one mole of this compound corresponds to two moles of sodium thiosulfate.
Apparatus and Reagents
Apparatus:
-
50 mL Burette
-
250 mL Erlenmeyer flasks
-
10 mL and 25 mL Volumetric pipettes
-
100 mL and 1000 mL Volumetric flasks
-
Analytical balance (readable to ±0.1 mg)
-
Magnetic stirrer and stir bars
-
Graduated cylinders
Reagents:
-
This compound (Sample of unknown concentration)
-
Potassium iodate (KIO₃), primary standard grade, dried at 120°C
-
Potassium iodide (KI), analytical grade
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O), analytical grade
-
Soluble starch (for indicator solution)
-
Sulfuric acid (H₂SO₄), 2 M or dilute solution
-
Deionized or distilled water
Experimental Protocols
Protocol 1: Preparation and Standardization of ~0.1 N Sodium Thiosulfate Solution
Since sodium thiosulfate is not a primary standard, its solution must be accurately standardized before use in the assay.[5]
A. Preparation of ~0.1 N Sodium Thiosulfate Solution
-
Boil approximately 1 L of deionized water for 15 minutes to sterilize it and expel dissolved CO₂. Allow it to cool to room temperature.
-
Accurately weigh about 25 g of Na₂S₂O₃·5H₂O and dissolve it in the freshly boiled and cooled water in a 1000 mL volumetric flask.
-
Dilute to the mark with the same water.
-
Mix the solution thoroughly and store it in a clean, tightly stoppered amber glass bottle. Allow the solution to stand for at least 24 hours before standardization.
B. Preparation of 0.1 N Potassium Iodate Primary Standard
-
Accurately weigh approximately 3.567 g of dried primary standard grade KIO₃.
-
Dissolve it in deionized water in a 1000 mL volumetric flask and dilute to the mark. Mix thoroughly. This solution is stable and has a precisely known normality.
C. Standardization Procedure
-
Pipette 25.0 mL of the standard 0.1 N KIO₃ solution into a 250 mL Erlenmeyer flask.
-
Add approximately 2 g of potassium iodide (KI) and 5 mL of 2 M sulfuric acid.[5] Swirl gently to dissolve the KI.
-
The solution will turn a deep brown color due to the liberation of iodine (KIO₃ + 5KI + 3H₂SO₄ → 3I₂ + 3K₂SO₄ + 3H₂O).[4]
-
Immediately begin titrating with the prepared ~0.1 N sodium thiosulfate solution from the burette.
-
Continue titrating until the brown color of the iodine fades to a pale, straw-yellow.
-
Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise, with constant swirling, until the blue color completely disappears, leaving a colorless solution. This is the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Repeat the titration at least two more times for precision. The volumes should agree within ±0.1 mL.
D. Calculation of Sodium Thiosulfate Normality
NThiosulfate = (NKIO₃ × VKIO₃) / VThiosulfate
Where:
-
NThiosulfate = Normality of the sodium thiosulfate solution
-
NKIO₃ = Normality of the potassium iodate solution (e.g., 0.1 N)
-
VKIO₃ = Volume of the potassium iodate solution used (e.g., 25.0 mL)
-
VThiosulfate = Average volume of the sodium thiosulfate solution used (in mL)
Protocol 2: Titration of this compound Sample
A. Sample Preparation
-
Accurately weigh a quantity of the this compound sample expected to be equivalent to about 25 mL of 0.1 N sodium thiosulfate.
-
Dissolve the sample in deionized water in a volumetric flask (e.g., 100 mL) and dilute to the mark.
B. Titration Procedure
-
Pipette a known volume (e.g., 25.0 mL) of the this compound sample solution into a 250 mL Erlenmeyer flask.
-
Add approximately 2 g of potassium iodide (KI) and 5 mL of 2 M sulfuric acid. Swirl to mix.
-
The solution will turn brown due to the liberated iodine.
-
Titrate with the standardized sodium thiosulfate solution until the solution becomes pale yellow.
-
Add 2 mL of starch indicator solution, which will turn the solution deep blue.
-
Continue titrating dropwise until the blue color disappears completely.
-
Record the volume of sodium thiosulfate titrant used.
-
Repeat the titration for a total of three determinations.
C. Calculation of this compound Concentration
The percentage purity of the this compound sample can be calculated as follows:
% Purity = (V × N × Eq. Wt.) / (W × 10)
Where:
-
V = Volume of standardized sodium thiosulfate used (in mL)
-
N = Normality of the standardized sodium thiosulfate solution
-
Eq. Wt. = Equivalent weight of this compound (Molecular Weight / 2, which is 213.62 / 2 = 106.81)
-
W = Weight of the this compound sample taken (in g)
Data Presentation
Quantitative data should be recorded in structured tables for clarity and comparison.
Table 1: Standardization of 0.1 N Sodium Thiosulfate Solution
| Trial | Volume of KIO₃ (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of Na₂S₂O₃ Used (mL) |
|---|---|---|---|---|
| 1 | 25.0 | |||
| 2 | 25.0 | |||
| 3 | 25.0 |
| Average | | | | |
Table 2: Determination of this compound Concentration
| Trial | Weight of Sample (g) | Volume of Sample Aliquot (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of Na₂S₂O₃ Used (mL) |
|---|---|---|---|---|---|
| 1 | 25.0 | ||||
| 2 | 25.0 | ||||
| 3 | 25.0 |
| Average | | | | | |
Visualizations
Reaction Pathway Diagram
Caption: Chemical reaction pathway for the iodometric titration of this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the this compound titration protocol.
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.[6]
-
Handle sulfuric acid with care as it is corrosive. Work in a well-ventilated area or a fume hood.[7]
-
This compound is harmful if swallowed and can cause skin and eye irritation. Avoid creating dust and direct contact.[1]
-
Store all chemicals in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible materials like acids and flammable substances.[1]
-
Dispose of all chemical waste according to institutional and local environmental regulations.
References
Application Notes and Protocols: Chloramine-B as a Disinfectant in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramine-B, a sodium salt of N-chlorobenzenesulfonamide, is a broad-spectrum disinfectant with proven efficacy against a wide range of microorganisms, including bacteria, viruses, and fungi.[1] Its stability in solution and slower release of active chlorine compared to sodium hypochlorite make it a suitable choice for various disinfection applications in laboratory settings.[2] This document provides detailed application notes, protocols for use, and quantitative efficacy data to guide researchers, scientists, and drug development professionals in the effective and safe use of this compound.
Mechanism of Action
This compound functions as a disinfectant through the release of active chlorine in aqueous solutions. The primary mechanism involves the oxidation of critical cellular components of microorganisms, leading to their inactivation and death. The key steps in its mechanism of action are:
-
Release of Active Chlorine: In water, this compound hydrolyzes to release hypochlorous acid (HOCl), which is a strong oxidizing agent.
-
Cell Wall and Membrane Disruption: The active chlorine attacks and oxidizes the lipids and proteins in the bacterial cell wall and membrane. This disrupts the membrane's integrity, leading to increased permeability and leakage of essential intracellular components.
-
Enzyme Inactivation: Active chlorine reacts with and oxidizes sulfhydryl groups (-SH) in essential enzymes, leading to their inactivation. This disrupts critical metabolic pathways necessary for the microorganism's survival.
-
DNA Damage: The potent oxidizing action of this compound can also lead to damage of the microbial DNA, further contributing to its inactivation.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and other chlorine-releasing compounds against various microorganisms. It is important to note that efficacy can be influenced by factors such as concentration, contact time, pH, temperature, and the presence of organic matter.
Table 1: Bactericidal Efficacy
| Microorganism | Concentration of Available Chlorine | Contact Time | Log Reduction | Reference |
| Escherichia coli | Not specified | Not specified | Inhibitory | [1] |
| Pseudomonas aeruginosa | Not specified | Not specified | Inhibitory | [1] |
| Staphylococcus aureus | 250 mg/L | 10 min | >4 | [3] |
| Vibrio cholerae | 0.2% (2000 ppm) | 1-10 min | >3 | [4] |
| Vibrio cholerae | 2.0% (20,000 ppm) | 1-10 min | >3 | [4] |
Table 2: Virucidal Efficacy
| Virus | Concentration of Available Chlorine | Contact Time | Efficacy | Reference |
| 25 different viruses | 200 ppm | 10 minutes | Inactivated | |
| Lassa Virus | 0.5% (5000 ppm) | 30 seconds | 6.2 log10 reduction | [5] |
Table 3: Fungicidal Efficacy
| Microorganism | Concentration of Chloramine-T | Contact Time | Efficacy | Reference |
| Candida spp. | 1.38 - 5.54 mmol/L | Not specified | MIC | [6] |
Table 4: Sporicidal Efficacy
| Microorganism | Disinfectant | Concentration | Contact Time | Efficacy | Reference |
| Bacillus cereus spores | This compound | Same active chlorine as Presept | 4 hours | Germination and development observed | [7] |
| Bacillus subtilis spores | Chlorine-based granulate | 1.5% chlorine | Not specified | Sufficient sporicidal efficacy | [8] |
| Clostridium sporogenes | Sporicidal disinfectants | Varies | 21 days | Absence of growth indicates efficacy | [9] |
Experimental Protocols
1. Preparation of this compound Solutions
This compound is typically available as a powder with a specific active chlorine content (usually around 25-28%). To prepare a working solution of a desired concentration, use the following formula:
Amount of this compound powder (grams) = (Desired concentration of active chlorine (%) x Volume of solution to be prepared (L)) / (Active chlorine content of the powder (%)) x 1000
Example: To prepare 1 liter of a 1% active chlorine solution from a this compound powder with 25% active chlorine content:
Amount of powder = (1 / 25) x 1000 = 40 grams
Dissolve 40 grams of this compound powder in 1 liter of water.
Note: Always prepare fresh solutions daily. Store in a cool, dark place in a closed container.
2. Routine Disinfection of Laboratory Surfaces (Benchtops, Fume Hoods)
This protocol is for the routine disinfection of non-porous surfaces to reduce the microbial load.
-
Materials:
-
This compound solution (0.5% - 1% active chlorine)
-
Clean cloths or paper towels
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
-
-
Procedure:
-
Don appropriate PPE.
-
Remove any loose debris or gross contamination from the surface.
-
Apply the this compound solution liberally to the surface, ensuring it is completely wetted.
-
Allow a contact time of at least 15-30 minutes. For suspected viral contamination, a longer contact time of up to 60 minutes with a 2% solution may be necessary.
-
Wipe the surface dry with a clean cloth or paper towel.
-
For sensitive surfaces, a subsequent wipe with sterile water may be necessary to remove any residue.
-
3. Disinfection of Laboratory Equipment
This protocol is for the disinfection of non-critical, non-porous equipment. Always consult the manufacturer's instructions for chemical compatibility.
-
Materials:
-
This compound solution (0.5% - 1% active chlorine)
-
Clean cloths or wipes
-
PPE: gloves, lab coat, safety glasses
-
-
Procedure:
-
Ensure the equipment is powered off and unplugged.
-
Pre-clean the equipment to remove any visible soil.
-
Wipe the entire surface of the equipment with a cloth dampened with the this compound solution.
-
Ensure the surface remains wet for the recommended contact time (15-30 minutes).
-
Wipe away any residual disinfectant with a cloth dampened with sterile water.
-
Allow the equipment to air dry completely before use.
-
4. Decontamination of Biological Spills
This protocol outlines the steps for safely cleaning and disinfecting a biological spill.
-
Materials:
-
This compound solution (2% active chlorine)
-
Absorbent material (e.g., paper towels, spill pillows)
-
Forceps or tongs
-
Sharps container
-
Biohazard waste bags
-
PPE: two pairs of gloves, disposable gown, safety goggles, and a face mask or respirator (depending on the nature of the spilled agent)
-
-
Procedure:
-
Immediately alert others in the area of the spill.
-
Don appropriate PPE.
-
Cover the spill with absorbent material to contain it.
-
Carefully pour the 2% this compound solution around the edges of the spill, then into the center. Avoid creating aerosols.
-
Allow a contact time of at least 30 minutes.
-
Use forceps or tongs to pick up any broken glass or sharps and place them in a sharps container.
-
Collect all absorbent material and dispose of it in a biohazard waste bag.
-
Wipe the spill area again with the this compound solution and allow it to air dry.
-
Remove outer gloves and dispose of them in the biohazard bag.
-
Remove the rest of the PPE and dispose of it in a biohazard bag.
-
Wash hands thoroughly with soap and water.
-
Visualizations
Caption: Mechanism of this compound Disinfection.
Caption: Routine Surface Disinfection Workflow.
Caption: Biological Spill Decontamination Workflow.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound powder and solutions.
-
Ventilation: Prepare and use this compound solutions in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Incompatible Materials: Avoid contact of this compound with acids, as this can release toxic chlorine gas.
-
Storage: Store this compound powder in a cool, dry, and dark place, away from incompatible materials.
-
Toxicity: Concentrated solutions of this compound can be toxic if ingested and may cause irritation to the skin, eyes, and respiratory tract. In case of contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.
Conclusion
This compound is an effective and versatile disinfectant for use in laboratory settings. By following the recommended protocols and safety precautions outlined in these application notes, researchers can ensure a safe and sterile working environment. The provided quantitative data serves as a guide for selecting appropriate concentrations and contact times for various applications, contributing to the overall biosafety of the laboratory.
References
- 1. Chloramine B | C6H5ClNNaO2S | CID 4347343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. Screening of Staphylococcus aureus for Disinfection Evaluation and Transcriptome Analysis of High Tolerance to Chlorine-Containing Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laboratory efficacy of surface disinfection using chlorine against Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of microbicidal actives and formulations for inactivation of Lassa virus in suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiofilm Activity and Mechanism of Action of the Disinfectant Chloramine T on Candida spp., and Its Toxicity against Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Sporicidal effect of Presept and Chloramine B on Bacillus cereus spores] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Sporicidal Disinfectants for the Disinfection of Personal Protective Equipment During Biological Hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
Applications of Chloramine-B in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramine-B (sodium N-chlorobenzenesulfonamide) is a versatile and cost-effective reagent with a range of applications in medicinal chemistry. As a stable source of electrophilic chlorine, it serves as a mild oxidizing agent, a disinfectant, and a valuable reagent in the synthesis of various organic compounds. Its utility extends from antimicrobial applications to roles in organic synthesis and analytical chemistry, making it a significant tool for researchers in drug discovery and development. This document provides detailed application notes and protocols for the use of this compound in these key areas.
Antimicrobial and Disinfectant Applications
This compound is a potent antimicrobial agent with a broad spectrum of activity against bacteria, fungi, and viruses.[1] Its mechanism of action primarily involves the release of active chlorine, which is a powerful oxidizing agent.[2] This active chlorine disrupts cellular integrity and function through several key processes.
Mechanism of Antimicrobial Action
The antimicrobial efficacy of this compound stems from its ability to induce oxidative damage to critical cellular components:
-
Oxidation of Bacterial Cell Components: The active chlorine released by this compound oxidizes lipids and proteins in the bacterial cell membrane. This disrupts the membrane's structure and permeability, leading to the leakage of essential cellular contents and ultimately, cell death.[2]
-
Inactivation of Bacterial Enzymes: Key metabolic enzymes, particularly those with sulfur-containing amino acids like cysteine and methionine, are susceptible to oxidation by this compound. This leads to conformational changes and inactivation of the enzymes, disrupting vital cellular processes.[2]
-
DNA Damage: this compound can also cause damage to bacterial DNA, further contributing to its bactericidal effects.[2]
A simplified representation of this mechanism is provided below.
Quantitative Antimicrobial Data
| Microorganism | MIC (mmol/L) | MFC (mmol/L) |
| Candida albicans | 0.69 - 5.54 | 1.38 - 11.09 |
| Candida tropicalis | 0.69 - 5.54 | 1.38 - 11.09 |
| Candida krusei | 0.69 - 5.54 | 1.38 - 11.09 |
| Candida glabrata | 0.69 - 5.54 | 1.38 - 11.09 |
| Data for Chloramine-T, a closely related N-chloro compound. |
Protocol for Surface Disinfection
This compound is widely used for the disinfection of surfaces in healthcare settings and public areas.[3]
Materials:
-
This compound powder
-
Water
-
Spray bottle or cleaning cloths
-
Personal protective equipment (gloves, safety glasses)
Procedure:
-
Preparation of Disinfectant Solution:
-
For general surface disinfection (bacteria and fungi), prepare a solution by dissolving 0.25 grams of this compound powder in 25 liters of water.[4]
-
For disinfection against viruses, a higher concentration is recommended: dissolve 2 grams of this compound powder in 100 ml of water (a 2% solution).[4]
-
-
Application:
-
Apply the freshly prepared solution to the surfaces to be disinfected using a spray bottle or by wiping with a soaked cloth.
-
-
Contact Time:
-
Rinsing:
-
After the recommended contact time, rinse the surfaces with clean water, if necessary.
-
Applications in Organic Synthesis
This compound serves as a valuable reagent in organic synthesis, primarily as a mild oxidizing agent and a source of electrophilic chlorine.[5]
Oxidation of Alcohols and Pharmaceuticals
This compound can be used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. It has also been employed in the kinetic studies of the oxidation of various pharmaceuticals.
2.1.1. General Protocol for Oxidation of Alcohols
This protocol is a general guideline based on kinetic studies of alcohol oxidation by this compound.
Materials:
-
Alcohol substrate
-
This compound
-
Acidic medium (e.g., HCl)
-
Solvent (e.g., water, or a micellar phase using a surfactant like sodium lauryl sulphate)
-
Inert atmosphere (optional, e.g., nitrogen)
-
Thermostatically controlled water bath
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the alcohol substrate in the chosen solvent system. If using an acidic medium, add the acid at this stage.
-
Equilibration: Place the reaction vessel in a thermostatically controlled water bath to bring the solution to the desired reaction temperature.
-
Initiation: Prepare a separate solution of this compound in the same solvent system and bring it to the same temperature. Initiate the reaction by adding the this compound solution to the alcohol solution with stirring.
-
Monitoring: The progress of the reaction can be monitored by withdrawing aliquots at regular intervals and determining the concentration of unreacted this compound. This is typically done by iodometric titration.
-
Work-up: Once the reaction is complete (as determined by monitoring), the product can be isolated using standard organic chemistry techniques such as extraction, chromatography, and crystallization.
2.1.2. Kinetic Data for Oxidation of Pharmaceuticals
The following table summarizes kinetic data from studies on the oxidation of pharmaceuticals by this compound.
| Pharmaceutical | Reaction Conditions | Rate Dependence |
| Tetracaine Hydrochloride | HClO4 medium at 303K | First-order in [CAB], fractional-order in [substrate] |
| Levetiracetam | HCl medium at 308 K | First-order in [CAB] and [substrate], fractional-order in [HCl] |
Synthesis of Sulfonamides
Sulfonamides are an important class of compounds in medicinal chemistry.[6] this compound can be utilized in their synthesis, typically through a process involving the formation of a sulfenamide intermediate followed by oxidation.[5]
General Procedure for Sulfonamide Synthesis:
-
Formation of Sulfenamide: A thiol is reacted with an N-electrophile source, which can be derived from this compound, to form a sulfenamide.
-
Oxidation: The resulting sulfenamide is then oxidized to the corresponding sulfonamide using a suitable oxidizing agent.
A more direct approach involves the reaction of a sulfonyl chloride with an amine in the presence of a base. While this compound is not directly used in this step, its precursor, benzenesulfonamide, is a key starting material for the synthesis of this compound itself.
Analytical Applications in Medicinal Chemistry
This compound, and its analogue Chloramine-T, are useful reagents in the quantitative analysis of various pharmaceuticals. The methods are typically based on the oxidation of the drug by a known excess of the chloramine reagent, followed by the determination of the unreacted oxidant.
Spectrophotometric Determination of Pharmaceuticals
This protocol is based on a method developed for Chloramine-T and is adaptable for this compound.[7][8] The method involves the oxidation of the drug with an excess of this compound, and the residual this compound is then determined by its reaction with a dye, leading to a measurable color change.
Materials:
-
Pharmaceutical sample
-
This compound solution of known concentration
-
Acidic medium (e.g., HCl)
-
Indicator dye solution (e.g., Indigo Carmine)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Experimental Protocol:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the pharmaceutical standard of a known concentration.
-
Prepare a standard solution of this compound.
-
Prepare a solution of the indicator dye.
-
-
Construction of Calibration Curve:
-
Into a series of volumetric flasks, add increasing volumes of the standard drug solution.
-
To each flask, add a fixed volume of the acidic solution and a known excess of the this compound solution.
-
Allow the reaction to proceed for a specified time (e.g., 10 minutes) with occasional shaking.
-
Add a fixed volume of the indicator dye solution to each flask and dilute to the mark with distilled water.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the dye against a reagent blank.
-
Plot the absorbance versus the concentration of the drug to obtain the calibration curve.
-
-
Analysis of the Sample:
-
Prepare a solution of the pharmaceutical sample to be analyzed.
-
Treat the sample solution in the same manner as the standard solutions.
-
Measure the absorbance of the sample solution.
-
Determine the concentration of the drug in the sample by referring to the calibration curve.
-
The workflow for this analytical method is illustrated below.
Validation of the Analytical Method
Analytical methods must be validated to ensure their accuracy, precision, and reliability. The following table presents typical validation parameters for spectrophotometric methods using a chloramine reagent for the determination of various drugs.
| Parameter | Gemifloxacin | Phenyl Ephrine HCl | Tramadol | Imatinib Mesylate | Verapamil |
| Linearity Range (µg/mL) | 3.0 - 6.5 | 2.5 - 5.01 | 2.0 - 7.5 | 3.0 - 7.0 | 4.2 - 7.0 |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Sandell's Sensitivity (µg cm⁻²) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Regression Equation (y = mx + c) | |||||
| Slope (m) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Intercept (c) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 | >0.99 | >0.99 |
| Accuracy (% Recovery) | 98 - 102 | 98 - 102 | 98 - 102 | 98 - 102 | 98 - 102 |
| Precision (% RSD) | <2 | <2 | <2 | <2 | <2 |
| Data is illustrative based on methods using Chloramine-T.[7][8] Specific values for slope and intercept are method-dependent. |
Conclusion
This compound is a multifaceted reagent with significant applications in medicinal chemistry. Its strong antimicrobial properties make it a valuable disinfectant, while its utility as a mild oxidizing agent and a source of electrophilic chlorine provides synthetic chemists with a useful tool for the preparation of medicinally relevant compounds. Furthermore, its reactivity can be harnessed for the development of simple and reliable analytical methods for the quality control of pharmaceuticals. The protocols and data presented in these application notes provide a foundation for researchers to effectively utilize this compound in their drug discovery and development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of action of Chloramine B against bacteria? - Blog [nuomengchemical.com]
- 3. What is Cloramin B? Uses and harms? – AVCOtechnologies [avco.vn]
- 4. Chloramine B [aquavet.vn]
- 5. books.rsc.org [books.rsc.org]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. alliedacademies.org [alliedacademies.org]
- 8. iosrjournals.org [iosrjournals.org]
Application Notes and Protocols for Chloramine-B Mediated Synthesis of Novel Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramine-B, the sodium salt of N-chlorobenzenesulfonamide, is a versatile and cost-effective reagent in organic synthesis. It serves as a source of electrophilic chlorine and nitrogen anions, making it a valuable tool for a variety of chemical transformations.[1] Its applications include oxidations, halogenations, and the synthesis of diverse heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the this compound mediated synthesis of three classes of novel organic molecules: 1-haloalkynes, 2,5-disubstituted-1,3,4-oxadiazoles, and carbonyl compounds via alcohol oxidation.
Oxidative Halogenation of Terminal Alkynes
The synthesis of 1-haloalkynes is of great importance as they are versatile building blocks in organic synthesis, participating in various cross-coupling reactions, cycloadditions, and natural product synthesis. This compound, in conjunction with a halide source, provides a mild and efficient method for the direct oxidative halogenation of terminal alkynes.[2] This method avoids the use of harsh conditions or expensive metal catalysts.[2]
Data Presentation
| Entry | Substrate | Halide Source | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylacetylene | KI | 1-Iodo-2-phenylethyne | 2 | 98 |
| 2 | 4-Methoxyphenylacetylene | KI | 1-Iodo-2-(4-methoxyphenyl)ethyne | 2 | 95 |
| 3 | 1-Octyne | KI | 1-Iodo-1-octyne | 2 | 85 |
| 4 | Phenylacetylene | NaBr | 1-Bromo-2-phenylethyne | 24 | 92 |
| 5 | 4-Chlorophenylacetylene | NaBr | 1-Bromo-2-(4-chlorophenyl)ethyne | 24 | 88 |
| 6 | 1-Heptyne | NaBr | 1-Bromo-1-heptyne | 24 | 75 |
Data sourced from Liu et al., Synlett, 2018.[2]
Experimental Protocols
Protocol 1.1: Synthesis of 1-Iodoalkynes
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer, add the terminal alkyne (0.5 mmol), potassium iodide (KI, 99 mg, 0.6 mmol, 1.2 equiv), and acetonitrile (MeCN, 3 mL).
-
Stir the mixture at room temperature under air.
-
Add this compound (160 mg, 0.75 mmol, 1.5 equiv) to the mixture.
-
Continue stirring for 2 hours.
-
Upon completion of the reaction (monitored by TLC), filter the reaction mixture.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate eluent) to afford the desired 1-iodoalkyne.[1]
Protocol 1.2: Synthesis of 1-Bromoalkynes
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer, add the terminal alkyne (0.5 mmol), sodium bromide (NaBr, 77 mg, 0.75 mmol, 1.5 equiv), and a mixture of acetonitrile and water (MeCN/H₂O, 3:1, 4 mL).
-
Stir the mixture at room temperature under air.
-
Add this compound (320 mg, 1.5 mmol, 3.0 equiv) to the mixture.
-
Heat the reaction mixture to 70 °C and stir for 24 hours.
-
After completion, cool the reaction mixture to room temperature and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate eluent) to yield the desired 1-bromoalkyne.[1]
Signaling Pathways and Logical Relationships
The proposed mechanism for the oxidative halogenation of terminal alkynes involves the in situ generation of a reactive halogenating species from the reaction of this compound with the halide salt. This species then reacts with the alkyne to form the halogenated product.
Caption: Experimental workflow for the synthesis of 1-haloalkynes.
Caption: Proposed mechanism for oxidative halogenation of alkynes.
Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
1,3,4-Oxadiazole derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A convenient method for their synthesis is the oxidative cyclization of N-acylhydrazones. While many protocols utilize Chloramine-T, the similar reactivity of this compound makes it a suitable alternative for this transformation, often facilitated by microwave irradiation to accelerate the reaction.
Data Presentation
| Entry | N-Acylhydrazone Precursor | Product | Reaction Time (min) | Yield (%) |
| 1 | N'-(phenylmethylene)benzohydrazide | 2,5-Diphenyl-1,3,4-oxadiazole | 5 | 92 |
| 2 | N'-(4-methoxybenzylidene)benzohydrazide | 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | 6 | 90 |
| 3 | N'-(4-chlorobenzylidene)benzohydrazide | 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole | 5 | 94 |
| 4 | N'-(4-nitrobenzylidene)benzohydrazide | 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole | 7 | 88 |
| 5 | N'-(furan-2-ylmethylene)benzohydrazide | 2-(Furan-2-yl)-5-phenyl-1,3,4-oxadiazole | 6 | 85 |
Data adapted from a similar Chloramine-T mediated synthesis by Gaonkar et al. and is expected to be comparable for this compound.
Experimental Protocol
Protocol 2.1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
-
In a microwave-safe vessel, prepare a solution of the N-acylhydrazone (1 mmol) in a suitable solvent such as ethanol or dioxane (5 mL).
-
Add this compound (1.2 mmol, 1.2 equiv) to the solution.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 120 °C) for 5-10 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.
Signaling Pathways and Logical Relationships
The synthesis of 1,3,4-oxadiazoles proceeds through the oxidative cyclization of an N-acylhydrazone intermediate. This compound acts as the oxidant to facilitate the ring closure.
Caption: Experimental workflow for the synthesis of 1,3,4-oxadiazoles.
Caption: Proposed mechanism for 1,3,4-oxadiazole synthesis.
Oxidation of Alcohols to Carbonyl Compounds
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. This compound serves as a mild oxidizing agent for this purpose, and the reaction kinetics have been studied in acidic media, often in the presence of a phase-transfer catalyst like sodium lauryl sulphate. While detailed preparative protocols with isolated yields are less common in the literature compared to other oxidants, the existing kinetic studies provide a solid foundation for developing such procedures.
Data Presentation
The following data is based on kinetic studies and represents the reaction conditions investigated. Preparative yields may vary.
| Entry | Substrate | Product | Medium | Catalyst | Temperature (°C) |
| 1 | 1-Hexanol | Hexanal | HCl | Sodium Lauryl Sulphate | 30-50 |
| 2 | Cyclohexanol | Cyclohexanone | HCl | Sodium Lauryl Sulphate | 30-50 |
| 3 | Benzyl Alcohol | Benzaldehyde | Acidic | None | 30 |
| 4 | 2-Propanol | Acetone | Acidic | None | 30 |
Data based on kinetic studies by Prabhu et al. and others.
Experimental Protocol
Protocol 3.1: General Procedure for the Oxidation of a Secondary Alcohol
-
In a round-bottom flask, dissolve the secondary alcohol (e.g., cyclohexanol, 1 mmol) in a suitable solvent such as aqueous acetic acid.
-
Add a catalytic amount of a phase-transfer catalyst (e.g., sodium lauryl sulphate) if required.
-
Add an aqueous solution of this compound (1.1 mmol, 1.1 equiv).
-
Stir the reaction mixture at a controlled temperature (e.g., 40 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude ketone, which can be further purified by distillation or chromatography.
Signaling Pathways and Logical Relationships
The oxidation of alcohols by this compound in acidic medium is believed to proceed through the formation of a protonated this compound species or hypochlorous acid, which then reacts with the alcohol.
Caption: Experimental workflow for the oxidation of alcohols.
Caption: Proposed mechanism for the oxidation of alcohols.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of novel organic molecules. The protocols outlined in this document for the synthesis of 1-haloalkynes, 1,3,4-oxadiazoles, and the oxidation of alcohols demonstrate its utility in generating compounds of interest for pharmaceutical and materials science research. These methods are generally characterized by mild reaction conditions, good to excellent yields, and operational simplicity. For drug development professionals, the accessibility of these synthetic routes provides a powerful tool for the rapid generation of diverse molecular scaffolds for biological screening.
References
Application Notes and Protocols for Kinetic Studies of Chloramine-B Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting kinetic studies of reactions involving Chloramine-B (CAB). It is designed to guide researchers, scientists, and professionals in the field of drug development through the experimental setup, data acquisition, and analysis of such reactions.
Introduction
This compound, the sodium salt of N-chlorobenzenesulfonamide, is a versatile oxidizing agent used in a variety of chemical reactions. Understanding the kinetics of its reactions is crucial for optimizing reaction conditions, elucidating reaction mechanisms, and developing new synthetic methodologies. These studies are particularly relevant in drug development for understanding the metabolic pathways and stability of pharmaceutical compounds.
Kinetic investigations of this compound reactions typically involve monitoring the disappearance of the oxidant over time under controlled conditions. The most common methods for this are iodometric titration and UV-Vis spectrophotometry. The choice of method depends on the specific reaction, the concentration of reactants, and the available instrumentation.
Experimental Protocols
General Considerations
-
Reagent Purity: All chemicals used should be of analytical grade. This compound can be purified by standard methods if necessary.[1]
-
Solvent: Triply distilled water is recommended for the preparation of all aqueous solutions.[1]
-
Temperature Control: A thermostat-controlled water bath is essential to maintain a constant reaction temperature, typically with an accuracy of ±0.1°C.[2]
-
Pseudo-First-Order Conditions: To simplify the rate law determination, kinetic runs are often carried out under pseudo-first-order conditions, where the concentration of the substrate is much greater than the concentration of this compound ([Substrate] >> [CAB]).[1]
Protocol 1: Iodometric Titration Method
This classic and reliable method is suitable for a wide range of this compound reactions.
Materials:
-
This compound solution (stock solution, e.g., 0.1 M)
-
Substrate solution
-
Acid or buffer solution (to maintain constant pH)
-
Potassium iodide (KI) solution (e.g., 10%)
-
Starch indicator solution
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution
-
Ice cubes
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound, the substrate, and the acid/buffer in triply distilled water.[1] The this compound solution should be stored in a dark bottle to prevent photochemical decomposition.
-
Temperature Equilibration: Place the reactant solutions in separate flasks in a thermostat-controlled water bath to allow them to reach the desired reaction temperature.[2]
-
Reaction Initiation: To start the reaction, add a known volume of the pre-equilibrated this compound solution to the reaction mixture containing the substrate and acid/buffer.
-
Reaction Monitoring:
-
At regular time intervals, withdraw a measured aliquot (e.g., 5 mL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask containing ice-cold water or a known excess of a quenching agent.[2]
-
To the quenched solution, add 10% potassium iodide solution and dilute sulfuric acid. The unreacted this compound will liberate iodine.
-
Titrate the liberated iodine against a standardized sodium thiosulfate solution using starch as an indicator. The endpoint is the disappearance of the blue color.[2]
-
-
Data Analysis: The concentration of unreacted this compound at each time point is calculated from the volume of sodium thiosulfate used. A plot of log[CAB] versus time will give a straight line for a pseudo-first-order reaction, and the rate constant (k') can be determined from the slope.[2]
Protocol 2: UV-Vis Spectrophotometry Method
This method is advantageous for reactions that can be monitored by changes in absorbance and is particularly useful for fast reactions using a stopped-flow apparatus.
Materials:
-
This compound solution
-
Substrate solution
-
Buffer solution
-
UV-Vis spectrophotometer (a stopped-flow system is required for fast reactions)[3]
Procedure:
-
Wavelength Determination: Determine the wavelength of maximum absorbance (λ_max) for this compound under the reaction conditions.
-
Solution Preparation: Prepare solutions of this compound and the substrate in the appropriate buffer. For stopped-flow experiments, the concentrations should be adjusted to be within the optimal range for the instrument.[3]
-
Reaction Initiation and Monitoring:
-
For slow reactions, mix the reactants directly in a cuvette and place it in the spectrophotometer. Record the absorbance at the predetermined λ_max at regular time intervals.
-
For fast reactions, use a stopped-flow system. The instrument will rapidly mix the reactant solutions and record the change in absorbance over time.[3]
-
-
Data Analysis: The change in absorbance is directly proportional to the change in the concentration of this compound. The pseudo-first-order rate constant can be obtained by fitting the absorbance versus time data to a first-order decay equation.
Data Presentation
Quantitative data from kinetic studies should be organized into tables for clear comparison.
Table 1: Effect of Reactant Concentrations on the Rate Constant for the Oxidation of Substrate X by this compound at 303 K
| [CAB]₀ (mol dm⁻³) | [Substrate X]₀ (mol dm⁻³) | [H⁺] (mol dm⁻³) | k' (s⁻¹) |
| 1.0 x 10⁻³ | 1.0 x 10⁻² | 0.1 | 1.2 x 10⁻⁴ |
| 2.0 x 10⁻³ | 1.0 x 10⁻² | 0.1 | 1.2 x 10⁻⁴ |
| 1.0 x 10⁻³ | 2.0 x 10⁻² | 0.1 | 2.4 x 10⁻⁴ |
| 1.0 x 10⁻³ | 1.0 x 10⁻² | 0.2 | 1.2 x 10⁻⁴ |
Table 2: Thermodynamic Parameters for the Oxidation of Various Substrates by this compound
| Substrate | k' at 308 K (s⁻¹) | Eₐ (kJ mol⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | ΔG‡ (kJ mol⁻¹) |
| Levetiracetam | - | - | - | - | - |
| n-Propylamine | - | - | - | - | - |
| n-Butylamine | - | - | - | - | - |
| Tetracaine HCl | - | - | - | - | - |
Note: Specific values for thermodynamic parameters need to be extracted from relevant literature as they are substrate-dependent.[1][4][5]
Visualization of Experimental Workflow and Reaction Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and proposed reaction mechanisms.
References
Application Notes and Protocols: Chloramine-B as a Source of Electrophilic Chlorine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramine-B (sodium N-chlorobenzenesulfonamide) is a versatile and cost-effective reagent in organic synthesis, primarily utilized as a source of electrophilic chlorine.[1] Belonging to the class of N-halo-N-metallo reagents, it serves as a valuable tool for the introduction of chlorine into a variety of organic molecules.[2] Its applications range from the oxidation of alcohols and the synthesis of nitrogen-containing heterocycles to the chlorination of activated carbon atoms. In the context of drug discovery and development, the introduction of chlorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules, making this compound a relevant reagent for the synthesis of novel therapeutic agents.[3]
These application notes provide detailed protocols for key synthetic transformations using this compound, summarize quantitative data, and illustrate reaction mechanisms and workflows.
Physicochemical Properties and Handling
This compound is a white crystalline powder that is soluble in water.[4] It is the sodium salt of N-chlorobenzenesulfonamide and its active chlorine content is approximately 25%.[4]
Storage and Handling:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.
-
Keep container tightly closed.
-
Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a fume hood to avoid inhalation of dust.
Applications in Organic Synthesis
α-Chlorination of Ketones
The introduction of a chlorine atom at the α-position of a ketone provides a valuable synthetic handle for further functionalization. While direct protocols for the α-chlorination of simple ketones using this compound are not extensively documented, its analogue, Chloramine-T, has been shown to be effective for the asymmetric α-chlorination of more complex substrates. For activated ketones, such as β-dicarbonyl compounds, N-chloro reagents are commonly employed.
General considerations for α-chlorination: The reaction typically proceeds via the enolate or enol form of the carbonyl compound, which acts as the nucleophile attacking the electrophilic chlorine of the N-chloro reagent. The choice of reaction conditions, particularly the base and solvent, is crucial for achieving high yields and selectivity.
N-Chlorination of Amines and Amides
This compound is an effective reagent for the N-chlorination of amines and amides, forming N-chloroamines and N-chloroamides, respectively. These products are useful intermediates in organic synthesis.
Experimental Protocol: General Procedure for N-Chlorination of Secondary Amines
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the secondary amine (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (10 mL).
-
Reagent Addition: Add this compound (1.1 mmol, 1.1 equivalents) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove the benzenesulfonamide byproduct. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting N-chloroamine can be purified by column chromatography on silica gel if necessary.
Quantitative Data for N-Chlorination:
Synthesis of Nitrogen-Containing Heterocycles
This compound and its analogues are instrumental in the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceuticals.
Application Example: Synthesis of Pyrazolines
Chloramine-T, a close analogue of this compound, is used for the in-situ generation of nitrilimines from aldehyde hydrazones, which then undergo cycloaddition with alkenes to form pyrazolines.[2] Given the similar reactivity, this compound is expected to be a viable alternative.
Experimental Protocol: Synthesis of Pyrazolines using a Chloramine-T/B Analogue Approach [2]
-
Reactant Mixture: In a round-bottom flask, prepare an equimolar mixture of an aldehyde hydrazone, an alkene, and Chloramine-T (or this compound) in ethanol.[2]
-
Reaction Conditions: Reflux the reaction mixture.[2]
-
Reaction Monitoring: Monitor the reaction progress using TLC.
-
Isolation and Purification: Upon completion, cool the reaction mixture and isolate the product. Purification can be achieved by crystallization or column chromatography.[2]
Quantitative Data for Pyrazoline Synthesis:
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
| Aldehyde Hydrazones | Chloramine-T | Ethanol, Reflux | Pyrazolines | 70-90% | [2] |
Role in Drug Discovery and Development
The incorporation of chlorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance their biological activity, metabolic stability, and lipophilicity.[3] this compound, as a source of electrophilic chlorine, can be a valuable tool in this context.
Potential Applications:
-
Late-Stage Functionalization: The introduction of chlorine at a late stage in the synthesis of a complex molecule can rapidly generate analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis.
-
Synthesis of Chlorinated Building Blocks: this compound can be used to prepare chlorinated heterocyclic or aromatic building blocks for use in the synthesis of larger, more complex drug molecules.
-
Analogue Synthesis: By replacing hydrogen atoms with chlorine, medicinal chemists can probe specific interactions with biological targets and improve the overall drug-like properties of a lead compound.
Reaction Mechanisms and Visualizations
The electrophilic chlorine atom of this compound is the key to its reactivity. Depending on the reaction conditions, the active chlorinating species can be this compound itself, its protonated form, or species derived from it, such as dithis compound or hypochlorous acid.
General Mechanism of Electrophilic Chlorination
The general mechanism involves the attack of a nucleophile (e.g., an enolate, an amine, or an activated aromatic ring) on the electrophilic chlorine atom of the N-chloro reagent.
Caption: General workflow for electrophilic chlorination using this compound.
Mechanism for the Oxidation of Alcohols
The oxidation of alcohols by this compound likely proceeds through the formation of an intermediate that subsequently eliminates to form the carbonyl compound.
Caption: Proposed mechanism for the oxidation of alcohols by this compound.
Pyrazoline Synthesis via Nitrilimine Intermediate
This pathway involves the generation of a reactive nitrilimine species from an aldehyde hydrazone, which then undergoes a [3+2] cycloaddition with an alkene.
Caption: Reaction pathway for pyrazoline synthesis.
Conclusion
This compound is a valuable and versatile reagent for electrophilic chlorination in organic synthesis. Its applications in the synthesis of chlorinated organic molecules, including those with potential biological activity, make it a useful tool for researchers in both academic and industrial settings, including those involved in drug discovery and development. The protocols and data presented here provide a foundation for the application of this compound in various synthetic endeavors. Further exploration of its reactivity and the development of new synthetic methodologies are likely to expand its utility in the future.
References
- 1. Chloramine - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Cloramin B? Uses and harms? – AVCOtechnologies [avco.vn]
Troubleshooting & Optimization
preventing the degradation of chloramine-b solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Chloramine-B (sodium benzenesulfonchloramide) solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to common problems observed with this compound solutions.
| Problem | Possible Causes | Recommended Solutions |
| Rapid loss of active chlorine content | High temperature, exposure to light, acidic pH, presence of catalytic metals. | Store solutions at lower temperatures (e.g., 2-8°C), protect from light using amber containers or by wrapping in foil, adjust pH to neutral or slightly alkaline (pH 7-9), and use high-purity water and clean glassware to avoid metal contamination. |
| Solution discoloration (yellowing) | Formation of degradation products, particularly under acidic conditions or upon light exposure. | Prepare fresh solutions before use. If storage is necessary, follow the recommendations for preventing rapid loss of active chlorine. Discard any discolored solutions as their potency is likely compromised. |
| Inconsistent experimental results | Degradation of the this compound stock solution, improper solution preparation, or inaccurate concentration measurement. | Always use freshly prepared solutions or solutions that have been stored properly. Verify the concentration of your this compound solution before each experiment using a standardized analytical method such as iodometric titration, the DPD method, or amperometric titration. |
| Precipitate formation | Reaction with metals, or insolubility at very low temperatures or in certain buffer systems. | Ensure all glassware is thoroughly cleaned. This compound can react with aluminum and other metals to form insoluble precipitates[1]. If working at low temperatures, ensure the concentration is below the solubility limit. When using buffers, confirm compatibility with this compound. |
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting issues with this compound solutions.
Caption: Troubleshooting workflow for degraded this compound solutions.
Frequently Asked Questions (FAQs)
1. What is the primary degradation pathway for this compound in aqueous solutions?
In aqueous solutions, this compound hydrolyzes to form benzenesulfonamide and hypochlorous acid.[2] The hypochlorous acid is a strong oxidizing agent and is responsible for the disinfecting properties of the solution. However, hypochlorous acid is also unstable and can further decompose, leading to a loss of active chlorine.
2. What are the optimal storage conditions for this compound solutions?
To maximize stability, this compound solutions should be stored in a cool, dark place. Refrigeration at 2-8°C is recommended. Solutions should be protected from light by using amber glass containers or by wrapping the container in aluminum foil. The container should be well-sealed to prevent contamination.
3. How does pH affect the stability of this compound solutions?
The stability of chloramine solutions is significantly influenced by pH. Acidic conditions can lead to the decomposition of this compound and the formation of hypochlorous acid.[3] For inorganic chloramines, stability is generally greater at a pH above 8.[4][5] While specific kinetic data for this compound is limited, it is recommended to maintain the pH of the solution in the neutral to slightly alkaline range (pH 7-9) to enhance stability.
4. Can temperature fluctuations impact the potency of this compound solutions?
Yes, higher temperatures accelerate the degradation of chloramine solutions.[3][6] It is advisable to avoid exposing this compound solutions to elevated temperatures. If experiments are conducted at higher temperatures, fresh solutions should be used, and the concentration should be verified.
5. How can I prevent the photodegradation of my this compound solution?
Exposure to light, particularly UV radiation, can cause the degradation of chloramines.[7] To prevent this, always store solutions in light-resistant containers (e.g., amber bottles) and avoid unnecessary exposure to direct sunlight or strong laboratory lighting.
6. Are there any known stabilizers for this compound solutions?
While extensive research on stabilizers for this compound is not widely available, one patent suggests that sodium chloride can act as a stabilizer, particularly at higher temperatures.[8] The presence of chloride ions may help to shift the equilibrium and slow the decomposition of the active chlorine species.
7. How often should I prepare fresh this compound solutions?
For applications requiring high precision, it is best to prepare this compound solutions fresh before each use. If a stock solution is to be used over a short period, its concentration should be checked daily. For less critical applications, a solution stored under optimal conditions (cool, dark, and neutral to alkaline pH) may remain stable for several days.
Quantitative Data Summary
Due to the limited availability of specific quantitative kinetic data for this compound, the following tables summarize the general effects of various factors on chloramine stability, with data for inorganic chloramines provided for reference. This information can be used as a qualitative guide for handling this compound solutions.
Table 1: Effect of pH on Chloramine Stability (General)
| pH Range | General Stability of Chloramines | Observations for Inorganic Chloramines |
| Acidic (< 6) | Generally less stable; increased rate of hydrolysis and decomposition. | Dichloramine formation is favored, which is less stable than monochloramine.[9] |
| Neutral (6-8) | Moderate stability. | Monochloramine is the predominant species, but autodecomposition can occur.[5] |
| Alkaline (> 8) | Generally more stable. | Monochloramine is more stable at higher pH.[4][5] |
Table 2: Effect of Temperature on Monochloramine Half-Life
Data for monochloramine at pH 7.5, presented as an analogue for this compound.
| Temperature (°C) | Half-life (hours) |
| 4 | > 300 |
| 35 | 75 |
| (Source: Adapted from Vikesland et al., 2001, as cited in Health Canada, 2018)[4] |
Table 3: Factors Influencing this compound Degradation
| Factor | Effect on Degradation Rate | Recommendations for Prevention |
| Temperature | Increases with temperature. | Store solutions at 2-8°C. Prepare solutions at room temperature and cool if not for immediate use. |
| pH | Increases in acidic conditions. | Maintain solution pH between 7 and 9 using a suitable buffer system. |
| Light (UV) | Increases with light exposure. | Store solutions in amber bottles or protect from light. Minimize exposure during experiments. |
| Catalysts | Transition metals can catalyze degradation. | Use high-purity water and acid-washed glassware to avoid metal contamination. |
Experimental Protocols
Protocol 1: General Stability Testing of this compound Solutions
This protocol outlines a general procedure for assessing the stability of this compound solutions under various conditions.
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound of known concentration (e.g., 1000 ppm) in high-purity, chlorine-demand-free water.
-
Verify the initial concentration using a standardized analytical method (see Protocols 2 and 3).
-
-
Experimental Setup:
-
Aliquot the stock solution into separate, appropriate containers for each test condition.
-
pH Study: Adjust the pH of the aliquots to the desired levels (e.g., pH 5, 7, 9) using appropriate buffers.
-
Temperature Study: Store the aliquots at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Photostability Study: Expose aliquots to a controlled light source (e.g., a photostability chamber) while keeping control samples in the dark.
-
-
Sample Analysis:
-
At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw a sample from each container.
-
Determine the concentration of active chlorine in each sample using a validated analytical method.
-
-
Data Analysis:
-
Plot the concentration of active chlorine as a function of time for each condition.
-
Calculate the degradation rate constant and the half-life of this compound under each condition.
-
Protocol 2: DPD Colorimetric Method for Active Chlorine Determination
This method is suitable for rapid determination of the active chlorine concentration.
-
Reagent Preparation:
-
Prepare a DPD (N,N-diethyl-p-phenylenediamine) reagent solution and a phosphate buffer solution as per standard methods. Commercially available kits are recommended for convenience and consistency.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound with known concentrations.
-
For each standard, add the DPD reagent and buffer, and measure the absorbance at 515 nm using a spectrophotometer.
-
Construct a calibration curve of absorbance versus concentration.
-
-
Sample Measurement:
-
To a known volume of the this compound sample, add the DPD reagent and buffer.
-
Measure the absorbance of the resulting pink color at 515 nm.
-
Determine the concentration of active chlorine in the sample using the calibration curve.
-
Protocol 3: Amperometric Titration for Active Chlorine Determination
This is a more accurate method for determining the concentration of active chlorine.
-
Apparatus:
-
Amperometric titrator with a platinum electrode system.
-
Burette for dispensing the titrant.
-
-
Reagents:
-
Phenylarsine oxide (PAO) solution (0.00564 N) as the titrant.
-
Phosphate buffer solution (pH 7).
-
Potassium iodide (KI) solution.
-
-
Procedure:
-
Place a known volume of the sample into the titration cell.
-
Add the phosphate buffer to adjust the pH to 7.
-
Add potassium iodide solution. The active chlorine will liberate iodine from KI.
-
Titrate with the PAO solution. The endpoint is detected by a sudden change in the current, indicating that all the liberated iodine has been reduced.
-
Calculate the concentration of active chlorine based on the volume of PAO used.
-
Visualizations
Hydrolysis of this compound
The following diagram illustrates the hydrolysis of this compound in an aqueous solution.
Caption: Hydrolysis pathway of this compound in water.
Experimental Workflow for Stability Assessment
This diagram outlines the general workflow for conducting a stability study of this compound solutions.
Caption: General workflow for a this compound stability study.
References
- 1. scispace.com [scispace.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chloramines in Drinking Water - Guideline Technical Document for Public Consultation - Canada.ca [canada.ca]
- 5. Investigation of Chloramines, Disinfection Byproducts, and Nitrification in Chloraminated Drinking Water Distribution Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DE10236096A1 - Composition comprising chloramine T and/or chloramine B, e.g. useful for disinfection and bleaching, includes an additive for reducing the chloramine odor - Google Patents [patents.google.com]
- 9. Chloramine - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Chloramine-B Oxidations
Welcome to the Technical Support Center for Chloramine-B oxidations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive species?
This compound (sodium N-chlorobenzenesulfonamide) is a versatile oxidizing agent used in organic synthesis. Depending on the reaction conditions, the active oxidizing species can vary. In aqueous solutions, this compound can hydrolyze to produce benzenesulfonamide and hypochlorous acid (HOCl). Under acidic conditions, it can protonate to form N-chlorobenzenesulfonamide (C₆H₅SO₂NHCl), or disproportionate to form dithis compound (C₆H₅SO₂NCl₂)[1]. These species are generally considered the active oxidants.
Q2: My this compound solution seems to be losing its oxidizing power over time. Why is this happening?
The stability of this compound solutions is highly dependent on the pH. In strongly alkaline media, solutions are relatively stable. However, in acidic to neutral conditions (pH 2.65-5.65), this compound can undergo partial disproportionation to the less stable dithis compound and benzenesulfonamide, leading to a loss of oxidative capacity[2]. Hydrolysis to hypochlorous acid can also occur, which is itself a reactive species but may lead to different reaction pathways and side products. To ensure reproducibility, it is recommended to use freshly prepared solutions or to titrate older solutions to determine their active chlorine content before use.
Q3: What are the common decomposition products of this compound, and can they interfere with my reaction?
The primary decomposition product of this compound in the presence of a substrate is benzenesulfonamide, which is the reduced form of the reagent. In aqueous media, hydrolysis can also lead to the formation of hypochlorous acid. While benzenesulfonamide is generally unreactive and unlikely to interfere with the desired oxidation, the formation of hypochlorous acid can lead to non-selective chlorination reactions, especially with electron-rich substrates.
Troubleshooting Guides
This section provides troubleshooting for common side reactions encountered during the oxidation of specific functional groups with this compound.
Oxidation of Alcohols
Desired Reaction:
-
Primary Alcohols to Aldehydes
-
Secondary Alcohols to Ketones
Common Side Reactions:
-
Over-oxidation of Primary Alcohols: Primary alcohols can be further oxidized to carboxylic acids.
-
α-Chlorination of Aldehydes/Ketones: The product aldehyde or ketone may undergo chlorination at the α-position, especially if it is enolizable.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of aldehyde, presence of carboxylic acid | 1. Prolonged reaction time. 2. Excess this compound. 3. Reaction temperature is too high. | 1. Monitor the reaction closely by TLC or GC and quench as soon as the starting material is consumed. 2. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of this compound. 3. Perform the reaction at a lower temperature. |
| Formation of α-chloroaldehyde or α-chloroketone | 1. Acidic reaction conditions promoting enolization. 2. Presence of species that can act as a chlorine source (e.g., HOCl from hydrolysis). | 1. If possible, perform the reaction under neutral or slightly basic conditions to suppress enol formation. 2. Use a non-aqueous solvent to minimize hydrolysis of this compound. 3. Add a scavenger for free chlorine if its formation is suspected. |
Oxidation of Sulfides
Desired Reaction:
-
Sulfides to Sulfoxides (selective oxidation)
-
Sulfides to Sulfones (complete oxidation)
Common Side Reactions:
-
Over-oxidation to Sulfone: When the desired product is the sulfoxide, over-oxidation to the corresponding sulfone is a common issue.
-
Chlorination of the aromatic ring: For aryl sulfides with electron-rich aromatic rings, electrophilic aromatic chlorination can occur as a side reaction.
| Issue | Potential Cause | Troubleshooting Steps |
| Formation of sulfone when sulfoxide is desired | 1. Excess this compound. 2. Prolonged reaction time. 3. Reaction temperature is too high. | 1. Use a stoichiometric amount (1.0 equivalent) of this compound. 2. Monitor the reaction carefully and quench it upon complete consumption of the sulfide. 3. Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature). |
| Mixture of sulfoxide and sulfone | Incomplete oxidation or competing over-oxidation. | 1. To favor the sulfone, use at least 2.0 equivalents of this compound and ensure the reaction goes to completion. 2. To favor the sulfoxide, carefully control the stoichiometry and reaction time as mentioned above. |
| Chlorination of an electron-rich aryl group | Formation of electrophilic chlorinating species. | 1. Perform the reaction in a less polar solvent. 2. Consider using a different oxidizing agent if aromatic chlorination is a persistent issue. |
Oxidation of Aldehydes
Desired Reaction:
-
Aldehydes to Carboxylic Acids
Common Side Reactions:
-
α-Chlorination: Aldehydes with enolizable α-hydrogens can undergo chlorination.
-
Decarboxylation (for certain substrates): While less common, oxidative decarboxylation can occur under harsh conditions.
| Issue | Potential Cause | Troubleshooting Steps |
| Formation of α-chloroaldehyde | Acidic conditions promoting enol formation. | 1. Perform the oxidation under neutral or slightly basic conditions. |
| Low yield of carboxylic acid | Incomplete reaction. | 1. Ensure at least one equivalent of this compound is used. 2. Increase the reaction time or temperature if the reaction is sluggish. |
Experimental Protocols
General Protocol for the Oxidation of a Secondary Alcohol to a Ketone
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolve the Substrate: In a round-bottom flask, dissolve the secondary alcohol (1.0 mmol) in a suitable solvent (e.g., 10 mL of dichloromethane or acetonitrile).
-
Add this compound: Add this compound (1.1 mmol, 1.1 equivalents) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Monitoring Reaction Progress by Iodometric Titration
The consumption of this compound can be monitored by iodometric titration to determine the reaction endpoint.
-
Sample Collection: Withdraw a small aliquot (e.g., 1 mL) of the reaction mixture at various time points.
-
Quenching: Immediately add the aliquot to a flask containing an excess of potassium iodide (KI) solution (e.g., 10 mL of 10% KI) and a few drops of a strong acid (e.g., 1 M H₂SO₄). The unreacted this compound will oxidize iodide to iodine.
-
Titration: Titrate the liberated iodine with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch solution as an indicator. The endpoint is the disappearance of the blue color.
-
Calculation: The concentration of unreacted this compound can be calculated from the volume of the titrant used.
Visualizing Reaction Pathways and Troubleshooting
This compound Equilibria and Active Species
References
Technical Support Center: Optimizing Chloramine-B Chlorination
Welcome to the technical support center for optimizing reaction conditions for chlorination using Chloramine-B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving successful and efficient chlorination of organic substrates. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guide
This guide addresses common issues encountered during the chlorination of organic compounds with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Yield | a. Inactive this compound: The reagent may have degraded due to improper storage or age. | a. Use fresh, properly stored this compound. Test the activity of the reagent by iodometric titration. |
| b. Incorrect pH: The pH of the reaction medium significantly affects the reactivity of this compound.[1][2] | b. Optimize the pH of the reaction mixture. For many aromatic substrates, a neutral to slightly acidic pH is optimal.[1][2] Perform small-scale experiments across a pH range (e.g., 4-8) to find the ideal condition for your specific substrate. | |
| c. Inappropriate Temperature: Reaction temperature may be too low for the reaction to proceed at a reasonable rate. | c. Gradually increase the reaction temperature in small increments (e.g., 10 °C). Monitor the reaction progress by TLC or LC-MS. Be aware that higher temperatures can sometimes lead to side product formation. | |
| d. Poor Substrate Solubility: The substrate may not be sufficiently soluble in the chosen solvent, limiting its availability for reaction. | d. Select a solvent system in which both the substrate and this compound are reasonably soluble. Co-solvents may be necessary. Common solvents for chlorination include water, acetic acid, and chlorinated solvents like dichloromethane. | |
| 2. Formation of Multiple Products (Low Selectivity) | a. Over-chlorination: The substrate is being chlorinated more than once. | a. Reduce the molar ratio of this compound to the substrate. Start with a 1:1 ratio and adjust as needed. Monitor the reaction closely and stop it once the desired product is predominantly formed. |
| b. Side-chain Chlorination: For substrates with alkyl groups, chlorination may occur on the side chain instead of the aromatic ring. | b. Adjust reaction conditions to favor aromatic substitution. This can sometimes be achieved by changing the solvent or catalyst. Radical inhibitors may be added if free-radical side-chain chlorination is suspected. | |
| c. Isomer Formation: Chlorination occurs at multiple positions on the aromatic ring. | c. The directing effects of existing substituents on the aromatic ring will primarily determine the regioselectivity. To enhance selectivity for a specific isomer, consider using a catalyst or modifying the electronic properties of the substrate. | |
| 3. Reaction Stalls or is Sluggish | a. Insufficient Activation: The substrate may be too electron-deficient for efficient electrophilic chlorination. | a. If applicable, consider using a milder Lewis acid catalyst to enhance the electrophilicity of the chlorinating species. |
| b. Product Inhibition: The product of the reaction may be inhibiting the catalyst or reacting with the starting material. | b. If possible, remove the product from the reaction mixture as it is formed. This is often not practical in batch reactions but may be a consideration for continuous flow setups. | |
| 4. Difficult Product Isolation/Work-up | a. Emulsion Formation: During aqueous work-up, an emulsion may form, making phase separation difficult. | a. Add a small amount of a saturated brine solution to help break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective. |
| b. Co-elution of Product and By-products: The desired product and side products have similar polarities, making chromatographic separation challenging. | b. Optimize the mobile phase for column chromatography. If co-elution persists, consider derivatizing the product or by-product to alter its polarity before separation. Recrystallization may also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the active chlorinating species when using this compound?
A1: The active chlorinating species can vary depending on the reaction conditions. In acidic media, the protonated form of this compound or species like dithis compound and hypochlorous acid, formed through disproportionation, are often the effective electrophiles.[3]
Q2: How does pH affect the efficiency of this compound chlorination?
A2: pH is a critical parameter. The stability and reactivity of this compound are pH-dependent. Generally, in more acidic solutions, the release of active chlorine can be faster, potentially increasing the reaction rate.[1][2] However, the optimal pH is substrate-dependent, and it is crucial to perform pH screening for each new reaction. For some aromatic amino acids, a neutral pH environment leads to the maximal reaction rates.[1][2]
Q3: What is the optimal temperature for this compound chlorination?
A3: The optimal temperature depends on the substrate's reactivity. Many chlorinations with this compound can be carried out at room temperature.[3] For less reactive substrates, gentle heating (e.g., 40-80 °C) may be required.[4][5] It is advisable to start at room temperature and gradually increase the temperature while monitoring the reaction.
Q4: What is the recommended substrate to this compound molar ratio?
A4: For monochlorination, a 1:1 molar ratio of substrate to this compound is a good starting point. If over-chlorination is observed, the ratio of this compound should be decreased. Conversely, if the reaction is incomplete, a slight excess of this compound (e.g., 1.1 to 1.2 equivalents) can be used. For some substrates, a larger excess may be necessary to drive the reaction to completion.[4]
Q5: What are suitable solvents for this compound chlorination?
A5: The choice of solvent is important for ensuring that both the substrate and this compound are sufficiently soluble. Water and acetic acid are common solvents. For substrates that are not soluble in aqueous media, co-solvents or non-aqueous solvents like dichloromethane or acetonitrile may be used. The solvent can also influence the selectivity of the reaction.[6][7]
Q6: Can catalysts be used to improve this compound chlorination?
A6: Yes, for less reactive substrates, a catalyst can be beneficial. Mild Lewis acids can be employed to enhance the electrophilicity of the chlorinating agent. Additionally, catalytic amounts of acids can influence the reaction rate.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the impact of key reaction parameters on the chlorination of various organic substrates.
Table 1: Effect of pH on Chlorination
| Substrate Type | Typical pH Range | Observations |
| Aromatic Amino Acids | 6.0 - 9.0 | Neutral pH generally favors the highest reaction rates.[1][2] |
| Phenols | 1 - 11 | Reaction kinetics are highly pH-dependent, with second-order rate constants varying significantly across this range.[8] |
Table 2: Effect of Temperature on Chlorination
| Substrate Type | Typical Temperature Range (°C) | Observations |
| Imidazoheterocycles (with Chloramine-T) | Room Temperature - 80 | Room temperature is often sufficient, but heating to 80 °C can improve yields for less reactive substrates.[4] |
| Phenols (with H₂O₂/HCl) | 45 - 90 | Increasing temperature up to 80 °C improved conversion and yield, while higher temperatures led to over-oxidation.[5] |
Table 3: Substrate to Reagent Ratio
| Desired Outcome | Substrate:this compound Ratio | Rationale |
| Monochlorination | 1 : 1 (starting point) | Minimizes the risk of di- or poly-chlorination. |
| Driving reaction to completion | 1 : >1 (e.g., 1:1.2 or 1:1.5) | A slight to moderate excess of the chlorinating agent can improve conversion of the starting material.[4] |
| Minimizing over-chlorination | >1 : 1 | Using an excess of the substrate can help ensure that the chlorinating agent is consumed before multiple chlorinations occur on the product. |
Experimental Protocols
Protocol: Chlorination of a Substituted Phenol using this compound
This protocol provides a general procedure for the chlorination of an electron-rich aromatic compound, such as a substituted phenol.
Materials:
-
Substituted phenol
-
This compound
-
Glacial acetic acid
-
Water
-
Sodium thiosulfate (for quenching)
-
Ethyl acetate (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates and developing chamber
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the substituted phenol (1.0 eq) in a mixture of glacial acetic acid and water. The ratio of acetic acid to water should be adjusted to ensure complete dissolution of the starting material.
-
Reagent Addition: While stirring at room temperature, add a solution of this compound (1.0-1.2 eq) in water dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase for aromatic compounds is a mixture of hexane and ethyl acetate. The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Once the reaction is complete, quench any excess this compound by adding a saturated aqueous solution of sodium thiosulfate. Stir for 10-15 minutes.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the product with ethyl acetate (or another suitable organic solvent) three times.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure chlorinated phenol.
-
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., NMR, MS, IR).
Visualizations
Caption: A typical experimental workflow for this compound chlorination.
Caption: A decision tree for troubleshooting common chlorination issues.
References
- 1. Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00319F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
troubleshooting chloramine-b titration inconsistencies
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common inconsistencies encountered during the iodometric titration of Chloramine-B.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my titration results for this compound inconsistent across different trials?
A1: Inconsistent titer values are a common issue stemming from several potential sources. The key is to systematically evaluate your experimental setup and procedure. Common culprits include:
-
Solution Instability: Both the this compound analyte solution and the sodium thiosulfate titrant can degrade. This compound solutions are susceptible to decomposition accelerated by sunlight, agitation, and elevated temperatures.[1][2] Sodium thiosulfate solutions can be degraded by bacterial action or exposure to acids.
-
Temperature Fluctuations: Titrations should be performed at a consistent, controlled temperature. Temperature affects reaction rates, the stability of the starch-iodine complex, and solution volumes.[2][3] For maximum accuracy, it is recommended to perform iodometric titrations at temperatures below 20°C (68°F).[2]
-
Improper Equipment Handling: Errors such as air bubbles in the burette tip, incorrect reading of the meniscus (parallax error), or using improperly calibrated glassware can lead to significant variations in volume measurements.[4][5]
-
Inadequate Mixing: If the solution is not mixed thoroughly and consistently, localized reactions can occur, leading to a false endpoint.[4]
Q2: The blue color at my endpoint fades after a short period (30-60 seconds). Is this normal, or have I not reached the true endpoint?
A2: A fading endpoint is a frequent observation in iodometric titrations and can be attributed to several factors. A generally accepted practice is that the endpoint color should persist for at least 30 to 60 seconds.[6][7] If it fades, consider the following:
-
Air Oxidation: The iodide ions (I⁻) in the solution can be oxidized by atmospheric oxygen, which liberates free iodine (I₂). This newly formed iodine reacts with the thiosulfate you've added, causing the blue starch-iodine complex to disappear. This is more pronounced in acidic solutions.
-
Incomplete Reaction: The reaction between this compound and potassium iodide may be slower than anticipated. If the endpoint is recorded too quickly, residual unreacted this compound can continue to slowly liberate iodine, which is then consumed by the titrant, causing the color to fade.
-
Indicator Instability: The starch-iodine complex is reversible and can break down over time, especially with vigorous stirring or in warmer solutions.[8] The iodine itself can also evaporate from the solution.[8]
Q3: My calculated concentration of this compound is consistently lower than expected. What could be the cause?
A3: A systematically low result often points to a problem with one of the standard solutions or a procedural flaw.
-
This compound Degradation: As an active chlorine compound, this compound is not perfectly stable in aqueous solution.[1] Exposure to light or heat can cause it to decompose, reducing the amount of active chlorine available to react. Always use freshly prepared solutions and store them in amber-colored bottles away from heat sources.
-
Titrant Concentration Error: If the sodium thiosulfate titrant was not standardized correctly or has degraded over time, its actual concentration may be higher than recorded. This would lead to a smaller volume of titrant being required to reach the endpoint, resulting in a lower calculated concentration for the analyte.
-
Loss of Iodine: Iodine is volatile and can be lost from the solution, especially if the titration is performed slowly or with excessive agitation in an open flask. This reduces the amount of titrant needed.
Q4: What are the most common chemical interferences in this compound titration, and how can I mitigate them?
A4: The iodometric method measures the total oxidizing power of a solution, so any substance that can oxidize iodide to iodine will interfere.[1][9]
-
Other Oxidizing Agents: Substances like ferric (Fe³⁺), manganic (Mn⁴⁺), and nitrite (NO₂⁻) ions can also liberate iodine from potassium iodide, leading to a positive interference (falsely high result).[9]
-
Mitigation: The effect of ferric and nitrite ions can be minimized by performing the titration at a neutral pH before acidification.[1][9] However, the standard method for combined chlorine (like this compound) requires an acidic pH (3-4) for a stoichiometric reaction.[1] If these interferences are suspected, alternative methods or masking agents may be necessary. Never use hydrochloric acid (HCl) for acidification as it can interfere with the reaction; acetic acid is preferred.[1]
Data Summary: Factors Affecting Titration Accuracy
The following table summarizes key experimental parameters and their impact on the accuracy of this compound titration.
| Parameter | Effect of Inconsistency / Deviation | Potential Impact on Result | Mitigation Strategy |
| pH | Titration at pH > 4 reduces reaction stoichiometry.[1] | Underestimation of this compound | Maintain solution pH between 3 and 4 using an appropriate buffer (e.g., acetate buffer).[1] |
| Temperature | High temperatures (>20°C) decrease stability of the starch-iodine complex and can accelerate analyte/titrant degradation.[2] | Inaccurate endpoint detection; underestimation of this compound | Perform titrations at a consistent room temperature, preferably below 20°C.[2] |
| Light Exposure | UV light accelerates the decomposition of this compound and sodium thiosulfate solutions.[1] | Underestimation of this compound | Use freshly prepared solutions; store reagents in amber bottles away from direct sunlight. |
| Interfering Ions | Oxidizing agents (Fe³⁺, Mn⁴⁺, NO₂⁻) liberate iodine from KI.[9] | Overestimation of this compound | Perform blank titrations; use masking agents if necessary; ensure high-purity water and reagents. |
| Starch Indicator | Addition of starch too early can lead to iodine adsorption, making the endpoint difficult to see. | Indistinct or premature endpoint | Add starch indicator only when the solution has turned a pale yellow color, indicating that the endpoint is near.[10] |
Diagrams and Workflows
Troubleshooting Logic for Inconsistent Titration Results
Caption: Troubleshooting flowchart for inconsistent titration results.
Standard Iodometric Titration Workflow for this compound
Caption: Experimental workflow for this compound iodometric titration.
Key Chemical Pathways and Interferences
Caption: Chemical pathways in this compound iodometric titration.
Experimental Protocol: Iodometric Assay of this compound
This protocol details the standard method for determining the active chlorine content in a this compound sample.
1. Reagents and Materials:
-
This compound sample
-
Potassium Iodide (KI), analytical grade
-
Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution
-
Glacial Acetic Acid
-
Starch indicator solution (1% w/v)
-
Deionized water
-
250 mL Erlenmeyer flasks
-
50 mL burette, calibrated
-
Analytical balance
2. Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1 to 0.15 g of the this compound sample and record the weight. Transfer it to a 250 mL Erlenmeyer flask. Dissolve the sample in 50 mL of deionized water.
-
Reagent Addition: To the flask, add 2 g of Potassium Iodide (KI) and 5 mL of glacial acetic acid.[1][11] Swirl the flask gently to mix the contents and cover it.
-
Reaction Time: Allow the reaction to proceed in the dark for approximately 5-10 minutes.[12] This ensures the complete liberation of iodine by the this compound. Reaction: C₆H₅SO₂NClNa + 2KI + 2CH₃COOH → C₆H₅SO₂NH₂ + NaCl + 2CH₃COOK + I₂
-
Initial Titration: Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution.[1] Add the titrant from the burette while continuously swirling the flask. Continue until the initial dark reddish-brown color of the solution fades to a pale, straw-yellow.
-
Indicator Addition: Add 2 mL of the starch indicator solution. The solution will turn a deep blue-black color due to the formation of the starch-iodine complex.[10]
-
Final Titration: Continue the titration by adding the sodium thiosulfate solution dropwise, with constant swirling, until the blue color is completely discharged and the solution becomes colorless.[10] This is the endpoint.
-
Record Volume: Accurately record the volume of sodium thiosulfate solution used.
-
Blank Titration: Perform a blank titration by following the same procedure but without the this compound sample to account for any oxidizing impurities in the reagents.
3. Calculation:
Calculate the percentage of active chlorine in the sample using the following formula:
% Active Chlorine = [(V_s - V_b) * N * E] / W * 100
Where:
-
V_s = Volume of Na₂S₂O₃ used for the sample (mL)
-
V_b = Volume of Na₂S₂O₃ used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution (eq/L)
-
W = Weight of the this compound sample (g)
-
E = Equivalent weight of Chlorine (35.45 g/eq) Note: Some protocols for this compound may use its own equivalent weight divided by two, as two electrons are involved. However, calculating as active chlorine is standard.
References
- 1. NEMI Method Summary - 4500-Cl B [nemi.gov]
- 2. cdn.hach.com [cdn.hach.com]
- 3. titrations.info [titrations.info]
- 4. microbiozindia.com [microbiozindia.com]
- 5. How to avoid titration errors in your lab | Metrohm [metrohm.com]
- 6. homework.study.com [homework.study.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. NEMI Method Summary - 330.3 [nemi.gov]
- 10. cdn.hach.com [cdn.hach.com]
- 11. hiranuma.com [hiranuma.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Chloramine-B Decomposition
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and management of Chloramine-B, with a focus on preventing and troubleshooting its explosive decomposition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered hazardous?
A1: this compound (sodium N-chlorobenzenesulfonamide) is a versatile N-halamine compound used as a disinfectant and a reagent in organic synthesis.[1][2][3] Its hazard lies in its potential for rapid and violent decomposition under certain conditions. The molecule contains an N-Cl bond which stores significant chemical energy. Solid, anhydrous this compound can decompose explosively at elevated temperatures, around 185°C.[4] Furthermore, it can be sensitive to heat, shock, and friction, which necessitates careful handling.[5]
Q2: What are the primary decomposition pathways for this compound?
A2: this compound has two main decomposition pathways:
-
High-Temperature Explosive Decomposition: In its solid, and particularly anhydrous form, this compound can undergo a rapid, exothermic decomposition at approximately 185°C, releasing a large amount of energy and gaseous products.[4][6]
-
Low-Temperature Hydrolytic Decomposition: In the presence of water, especially its own water of crystallization, this compound can decompose at much lower temperatures (room temperature to 100°C). This hydrolysis reaction produces nitrogen (N₂), oxygen (O₂), phenyl sulfone, and benzenesulfonamide.[6] This process can build pressure if it occurs in a sealed container.
Q3: My this compound solution appears unstable (e.g., color change, precipitation). What is happening?
A3: Instability in aqueous this compound solutions is typically due to its hydrolysis or reaction with other components. The stability of chloramine solutions is known to be affected by pH, temperature, and the presence of organic matter or reducing agents.[7] A decrease in pH can accelerate the auto-decomposition of chloramines.[7] The formation of precipitates could indicate the production of insoluble decomposition products like benzenesulfonamide. A color change may suggest reactions with trace impurities or the formation of complex degradation products.
Q4: How can I improve the stability of my this compound solutions?
A4: To enhance stability:
-
Control pH: Maintaining a neutral or slightly basic pH (typically around 8.5 for aqueous solutions) can improve stability.[1] Using a neutral buffer may help repress the low-temperature hydrolysis.[6]
-
Control Temperature: Store solutions in a cool, dark place. Elevated temperatures accelerate decomposition.[7]
-
Use High-Purity Water: Use distilled or deionized water to minimize contaminants that could catalyze decomposition.
-
Prepare Fresh Solutions: Due to its inherent instability in water, it is best practice to prepare this compound solutions fresh for each experiment.
Q5: What are the safest storage conditions for solid this compound?
A5: Solid this compound should be stored in a cool, dry, well-ventilated area away from heat sources, direct sunlight, and incompatible materials such as acids and strong oxidizing agents.[8] It is crucial to avoid conditions that could lead to the dehydration of the hydrated salt, as the anhydrous form is more prone to violent decomposition.[6] Therefore, storing the hydrated salt in a sealed system where the water of crystallization cannot escape but can participate in hydrolysis is also undesirable and should be avoided.[6]
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Action & Troubleshooting Steps |
| Unexpected Gas Evolution / Pressure Buildup in a Sealed Vessel | Low-temperature hydrolytic decomposition, especially if moisture is present. | 1. IMMEDIATE ACTION: If safe to do so, cool the vessel in an ice bath to slow the reaction rate. DO NOT handle if the vessel appears strained or is excessively hot. Evacuate the area and consult your institution's safety officer. 2. Prevention: Avoid heating this compound in sealed containers, especially if water is present. Ensure vessels have adequate pressure relief. Store hydrated salt in a well-ventilated, unsealed container.[6] |
| Solid Material Discolors or Shows Signs of Caking During Storage | Exposure to moisture leading to hydrolysis, or slow thermal degradation from improper storage. | 1. Assess: Do not use the material if it appears significantly degraded. 2. Action: Dispose of the material according to hazardous waste protocols. 3. Review Storage: Ensure storage area is cool, dry, and dark. Check container seals for integrity. |
| Violent or Uncontrolled Reaction During Experiment | Exceeding thermal stability limits; contamination with incompatible materials (acids, reducing agents). | 1. IMMEDIATE ACTION: Activate emergency procedures. Use a safety shield and evacuate the immediate area. Do not attempt to quench the reaction. 2. Investigation: After the incident is resolved, thoroughly review the experimental protocol. Were there any deviations? Was the temperature monitored and controlled? Could contaminants have been introduced? 3. Consult: Review the Safety Data Sheet (SDS) and conduct a thorough hazard analysis before repeating the experiment. |
Data Presentation: Thermal Stability
Table 1: Known Decomposition Characteristics of this compound
| Parameter | Value / Description | Condition | Source |
| Explosive Decomposition Temp. | ~185 °C | Solid, Anhydrous | [4] |
| Hydrolytic Decomposition | Room Temp - 100 °C | Presence of Water | [6] |
Table 2: Illustrative Thermal Analysis Data (from an Amide N-Halamine Analog)*
| Parameter | Value | Method | Interpretation |
| Onset of Exotherm (T_onset) | 162.3 °C | DSC | The temperature at which the material begins to self-heat at a detectable rate. This is a critical parameter for defining safe operating temperatures. |
| Heat of Decomposition (ΔH_d) | Not Reported | DSC | The total energy released during decomposition. A higher value indicates a more energetic and potentially more hazardous event. |
| Pressure Rise | Not Reported | ARC | Measures the rate and total pressure of gas produced. Essential for designing pressure relief systems and assessing explosion hazards. |
*Data from 3-chloro-4,4-dimethyl hydantoin-undecanoic acid, an amide N-halamine. This is for illustrative purposes only and may not reflect the exact values for this compound.[9]
Experimental Protocols
Protocol 1: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature and heat of decomposition of this compound. This protocol is a general guideline and must be adapted to your specific equipment and institutional safety policies.
WARNING: This procedure involves heating a potentially explosive material and must only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures (blast shield, fume hood, PPE).
Materials & Equipment:
-
This compound sample (use the smallest amount practical, typically 1-5 mg)
-
Differential Scanning Calorimeter (DSC)
-
High-pressure DSC pans (e.g., gold-plated stainless steel)
-
Hermetic sealing press for DSC pans
-
Appropriate PPE: safety glasses with side shields, face shield, flame-resistant lab coat, heavy leather gloves.[10]
Methodology:
-
Preparation: Ensure the DSC instrument is calibrated according to the manufacturer's instructions.
-
Sample Encapsulation: In a designated safe area (e.g., behind a shield), carefully weigh 1-3 mg of the this compound sample into a high-pressure DSC pan.
-
Sealing: Hermetically seal the pan using the press. This is crucial to contain any pressure generated during initial decomposition.
-
Instrument Setup:
-
Place the sealed sample pan in the DSC sample cell and an empty, sealed reference pan in the reference cell.
-
Program the DSC temperature profile. A typical profile for hazard screening is a linear ramp of 5-10 °C/min from ambient temperature up to a temperature below the known explosive decomposition (e.g., stop at 170 °C for initial screening).
-
Ensure the instrument's safety limits and emergency shutdowns are properly configured.
-
-
Execution:
-
Place a blast shield in front of the DSC unit.[10]
-
Start the temperature program and monitor the run from a safe distance.
-
The DSC will record the heat flow to the sample as a function of temperature. An exothermic event will appear as a peak in the heat flow signal.
-
-
Data Analysis:
-
Determine the onset temperature (T_onset) of the exothermic peak. This is the primary indicator of the temperature at which thermal decomposition begins.
-
Integrate the peak area to calculate the heat of decomposition (ΔH_d) in J/g.
-
Protocol 2: Safe Handling of this compound in Experiments
Objective: To provide a standard operating procedure for the safe handling of solid and aqueous this compound during routine laboratory use.
Methodology:
-
Hazard Assessment: Before any new procedure, conduct a thorough risk assessment. Review the Safety Data Sheet (SDS) and all available literature.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and gloves. For handling larger quantities of solid, a face shield and respiratory protection (dust mask) are recommended.[10]
-
Work Area:
-
Handling Solid this compound:
-
Avoid generating dust. Use a spatula for transfers.
-
Ground equipment and containers to prevent static discharge, which can be an ignition source.
-
Do not subject the material to grinding, shock, or friction.[5]
-
-
Preparing Solutions:
-
Add this compound slowly to the solvent (typically water) with stirring in an open or vented container (e.g., a beaker or flask with a loose-fitting stopper).
-
Monitor the temperature during dissolution. If significant heat is generated, cool the vessel in an ice bath.
-
-
Running Reactions:
-
If heating is required, use a well-controlled heating source like an oil bath with a thermostat and temperature probe. Never heat a sealed vessel.
-
Ensure any reaction vessel has a condenser or pressure-equalizing dropping funnel to prevent pressure buildup.
-
-
Waste Disposal:
-
Dispose of all this compound waste (solid and solutions) in a designated hazardous waste container.
-
NEVER pour this compound solutions down the drain.[10]
-
Neutralize excess solutions with a suitable reducing agent (e.g., sodium bisulfite) under controlled conditions before disposal, following institutional guidelines.
-
Visualizations
Caption: Chemical decomposition pathways for this compound.
Caption: Logical workflow for troubleshooting this compound stability.
References
- 1. Chloramine-T - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Chloramine T? [synapse.patsnap.com]
- 3. Chloramine-T, N-chloro tosylamide sodium salt [organic-chemistry.org]
- 4. N-Halamine Biocidal Materials with Superior Antimicrobial Efficacies for Wound Dressings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Closing Dichloramine Decomposition Nitrogen and Oxygen Mass Balances: Relative Importance of End-Products from the Reactive Nitrogen Species Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Preparation and Characterization of N-Halamine-based Antimicrobial Fillers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thermalhazardtechnology.com [thermalhazardtechnology.com]
Technical Support Center: Purification of Crude Chloramine-B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude chloramine-B.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in crude this compound may include:
-
Benzenesulfonamide: The starting material for the synthesis.[1]
-
Sodium hydroxide and sodium chloride: Byproducts and unreacted reagents from the synthesis process.[1]
-
Dithis compound: A possible over-chlorinated byproduct.
-
Colored impurities: Often arise from side reactions or degradation of reactants and products, especially if the reaction temperature is not well-controlled.
Q2: What are the primary methods for purifying crude this compound?
A2: The most common purification techniques for solid organic compounds like this compound are:
-
Recrystallization: A highly effective method for removing soluble and insoluble impurities by dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling.[2][3][4][5]
-
Activated Carbon Treatment: Often used in conjunction with recrystallization to remove colored impurities through adsorption.[2][6][7][8]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound is primarily determined by its active chlorine content. Common analytical methods include:
-
Iodometric Titration: A classic method to determine the active chlorine content. The this compound sample is reacted with potassium iodide, and the liberated iodine is titrated with a standard sodium thiosulfate solution.
-
DPD (N,N-diethyl-p-phenylenediamine) Colorimetric Method: This method can be used to measure total chlorine and can serve as a surrogate for this compound concentration.[9]
-
High-Performance Liquid Chromatography (HPLC): A more advanced technique for quantifying this compound and identifying impurities.[9][10][11]
Q4: Is this compound stable?
A4: this compound is known to have stability issues and can decompose, particularly in the presence of heat or in aqueous solutions over time.[12] Proper storage in a cool, dry, and dark place is essential.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| This compound does not dissolve in the hot solvent. | - The solvent is unsuitable. - Not enough solvent has been added. | - Perform solubility tests to find a more suitable solvent. - Add more hot solvent in small increments until the solid dissolves.[3] |
| Oiling out (product separates as a liquid instead of crystals). | - The boiling point of the solvent is higher than the melting point of this compound. - The solution is supersaturated with impurities. | - Choose a solvent with a lower boiling point. - Add slightly more hot solvent to prevent premature precipitation. - Consider a preliminary purification step if the material is highly impure. |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is not sufficiently supersaturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again.[13] - Scratch the inside of the flask with a glass rod to induce crystallization.[13] - Add a seed crystal of pure this compound.[5] - Cool the solution in an ice bath.[2] |
| Poor recovery of purified this compound. | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - The crystals were washed with a solvent that was not ice-cold. | - Use the minimum amount of hot solvent necessary for dissolution.[3] - Ensure the rinsing solvent is thoroughly chilled to minimize dissolution of the purified crystals.[3] |
| The purified product is still colored. | - Colored impurities were not effectively removed. | - Add activated carbon to the hot solution before filtration. |
Activated Carbon Treatment Issues
| Problem | Possible Cause(s) | Solution(s) |
| Color is not completely removed. | - Insufficient amount of activated carbon was used. - The contact time was too short. | - Increase the amount of activated carbon (typically 1-5% by weight of the crude product). - Increase the heating time with activated carbon to allow for sufficient adsorption. |
| Low yield of this compound after treatment. | - Too much activated carbon was used, leading to adsorption of the product. | - Use the minimum amount of activated carbon necessary for decolorization. |
| Fine carbon particles pass through the filter paper. | - The filter paper has too large a pore size. | - Use a finer grade of filter paper or a layered filtration setup (e.g., with Celite). |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol outlines a general procedure for recrystallization. The choice of solvent is critical and must be determined experimentally.
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, water, or a mixture)
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Methodology:
-
Solvent Selection:
-
Test the solubility of small amounts of crude this compound in various solvents at room temperature and at their boiling points.
-
An ideal solvent will dissolve the compound when hot but not when cold.[14] Common choices for polar compounds like this compound could include water, ethanol, or mixtures thereof.[15][16]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add more hot solvent in small portions if necessary.[3]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, or if activated carbon was used for decolorization, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove residual solvent.
-
Protocol 2: Activated Carbon Treatment for Color Removal
Objective: To remove colored impurities from a solution of crude this compound.
Methodology:
-
Follow steps 1 and 2 of the recrystallization protocol to dissolve the crude this compound in a suitable hot solvent.
-
Remove the flask from the heat source and add a small amount of activated carbon (approximately 1-2% of the weight of the crude solid) to the hot solution.
-
Gently swirl the flask and reheat to boiling for 5-10 minutes.
-
Perform a hot gravity filtration to remove the activated carbon and any other insoluble impurities.
-
Proceed with the crystallization, isolation, and drying steps as described in the recrystallization protocol.
Visualizations
Caption: Experimental workflow for the purification of crude this compound.
Caption: Troubleshooting logic for crystallization issues.
References
- 1. Synthesis and Application of Chloramine B_Chemicalbook [chemicalbook.com]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. youtube.com [youtube.com]
- 6. freedomwatersystems.com [freedomwatersystems.com]
- 7. Activated Carbon for Chloramine Removal - XMACC [allcarbontech.com]
- 8. heycarbons.com [heycarbons.com]
- 9. A simple analytical procedure to replace HPLC for monitoring treatment concentrations of chloramine-T on fish culture facilities [pubs.usgs.gov]
- 10. researchgate.net [researchgate.net]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Home Page [chem.ualberta.ca]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. reddit.com [reddit.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: The Effect of pH on the Reactivity of Chloramine-B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chloramine-B. The following information addresses common issues related to the influence of pH on the reactivity and stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of my this compound solution?
The pH of your solution is a critical factor in the stability of this compound. Generally, this compound is more stable in alkaline conditions.[1] As the pH becomes more acidic, the rate of decomposition increases.[2][3] If you are observing a rapid loss of active chlorine, an acidic pH is a likely cause.
Q2: I'm seeing variable reactivity of my this compound in different experiments. Could pH be the cause?
Yes, pH directly influences the reactivity and the active chlorine species present in your solution. In slightly acidic or neutral conditions, the release of active chlorine from this compound is more rapid, leading to higher antibacterial efficacy and oxidative reactivity.[1] Conversely, in alkaline solutions, the reduced reactivity corresponds to greater stability.[1]
Q3: What are the different reactive species of chloramine, and how does pH control their formation?
In aqueous solutions, a dynamic equilibrium exists between monochloramine (NH₂Cl), dichloramine (NHCl₂), and trichloramine (NCl₃). The predominant species is highly dependent on pH.[4]
-
Alkaline pH (>7): Monochloramine is the dominant and most stable species.[4]
-
Neutral to slightly acidic pH (4-7): Dichloramine formation is favored.[4]
-
Strongly acidic pH (<4): Trichloramine becomes the predominant species.[4]
Q4: My experiment requires a high oxidizing potential. What pH should I use for my this compound solution?
For a higher oxidizing potential, a lower pH is generally recommended. Dichloramine is a stronger oxidant than monochloramine.[5] Therefore, adjusting the pH to the neutral or slightly acidic range to favor the formation of dichloramine will increase the oxidative power of your solution. However, be aware that this will also decrease the stability of the solution.
Q5: I suspect my this compound solution has degraded. How can I test for this?
You can quantify the concentration of active chlorine in your solution using methods such as UV-Visible spectrophotometry or amperometric titration. A decrease in the measured concentration over time indicates degradation. The experimental protocols section below provides a detailed methodology for these techniques.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of this compound concentration | The solution pH is too acidic. | Increase the pH of the solution to the alkaline range (pH > 8) for storage and use. Prepare fresh solutions before each experiment if a lower pH is required for reactivity. |
| Inconsistent experimental results | Fluctuations in the pH of the reaction buffer. | Ensure your reaction buffer has sufficient buffering capacity to maintain a constant pH throughout the experiment. Verify the pH of your solutions before and after the reaction. |
| Low reactivity or poor disinfectant efficacy | The solution pH is too alkaline. | For applications requiring higher reactivity, adjust the pH to a neutral or slightly acidic range. Be mindful that this will reduce the solution's stability.[1] |
| Formation of undesirable by-products | The pH and chlorine-to-ammonia ratio are favoring the formation of di- or trichloramine. | To minimize by-products and favor monochloramine, maintain a pH above 7.5 and control the chlorine-to-ammonia ratio.[2] |
Data Presentation
Table 1: Summary of pH Effects on this compound Properties
| pH Range | Predominant Species | Stability | Reactivity/Oxidizing Power | Antibacterial Efficacy |
| < 4 (Acidic) | Trichloramine (NCl₃)[4] | Low | High | High (but rapid decomposition)[1] |
| 4 - 7 (Slightly Acidic to Neutral) | Dichloramine (NHCl₂)[4] | Moderate | High[5] | High[1] |
| > 7 (Alkaline) | Monochloramine (NH₂Cl)[4] | High[1] | Low[6] | Lower (but more persistent)[1] |
Mandatory Visualization
Caption: pH-dependent speciation of chloramines in aqueous solution.
Caption: Experimental workflow for assessing this compound stability at different pH values.
Experimental Protocols
Protocol 1: Determination of this compound Stability using UV-Visible Spectrophotometry
This protocol outlines the steps to assess the stability of this compound at different pH values by monitoring its absorbance over time.
Materials:
-
This compound
-
UV-Visible Spectrophotometer
-
pH meter
-
Phosphate buffer components (for pH 6-8)
-
Borate buffer components (for pH > 8)
-
Acid/base for pH adjustment (e.g., HCl, NaOH)
-
Volumetric flasks and pipettes
-
Quartz cuvettes
Procedure:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions at your desired pH values (e.g., pH 5, 7, 9). Ensure the buffers have sufficient capacity to maintain the pH upon addition of the this compound stock solution.
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in deionized water. It is recommended to prepare this solution fresh.
-
Sample Preparation: For each pH value to be tested, pipette a known volume of the this compound stock solution into a volumetric flask and dilute with the corresponding pH buffer to achieve the desired final concentration.
-
Initial Measurement (Time = 0): Immediately after preparation, measure the absorbance of each sample using the UV-Visible spectrophotometer. The wavelength of maximum absorbance for chloramines is typically in the range of 245-295 nm. A wavelength scan should be performed initially to determine the optimal wavelength for your specific conditions.
-
Incubation: Store the prepared samples at a constant temperature.
-
Time-Course Measurements: At regular intervals (e.g., every hour for the first 8 hours, then at 24 hours), take an aliquot from each sample and measure its absorbance at the predetermined wavelength.
-
Data Analysis: Plot the absorbance values as a function of time for each pH. A decrease in absorbance indicates the decomposition of this compound. The rate of decomposition can be determined from the slope of this plot.
Protocol 2: Quantification of this compound by Amperometric Titration
This protocol provides a method for the accurate quantification of total chlorine from this compound, which can be used to assess its stability at different pH values.
Materials:
-
Amperometric titrator with a platinum electrode assembly
-
Phenylarsine oxide (PAO) or sodium thiosulfate solution (standardized)
-
Potassium iodide (KI)
-
Acetate buffer (pH 4)
-
Phosphate buffer (pH 7)
-
Magnetic stirrer and stir bars
-
Glassware for titration
Procedure:
-
Instrument Setup: Set up the amperometric titrator according to the manufacturer's instructions.
-
Sample Preparation: Place a known volume of your this compound sample (prepared in a buffer of a specific pH as described in Protocol 1) into the titration vessel.
-
pH Adjustment for Titration: Add acetate buffer to the sample to adjust the pH to between 3.5 and 4.5.[2]
-
Addition of Potassium Iodide: Add an excess of potassium iodide to the sample. This compound will oxidize the iodide to iodine.
-
Titration: Titrate the liberated iodine with a standardized solution of phenylarsine oxide or sodium thiosulfate. The endpoint is detected by the amperometric titrator when the current ceases to change upon addition of the titrant.
-
Calculation: The concentration of total chlorine in the original sample is calculated based on the volume of titrant used and its normality.
-
Assessing Stability: To assess stability, this titration can be performed on samples incubated at different pH values over time, as described in Protocol 1. A decrease in the calculated total chlorine concentration signifies decomposition.
References
- 1. What is the mechanism of action of Chloramine B against bacteria? - Blog [nuomengchemical.com]
- 2. Chloramine - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The mechanism of monochloramine disproportionation under acidic conditions - Dalton Transactions (RSC Publishing) DOI:10.1039/C9DT03789F [pubs.rsc.org]
- 4. jacobi.net [jacobi.net]
- 5. Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical nature and disinfecting power - Monochloramine [monoclorammina.it]
Technical Support Center: Catalyst Selection for Chloramine-B Mediated Reactions
Welcome to the Technical Support Center for Chloramine-B mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in this compound mediated reactions?
A1: The choice of catalyst for this compound (CAB) mediated reactions is highly dependent on the desired transformation. The most common catalysts include:
-
Transition Metal Catalysts:
-
Osmium Tetroxide (OsO₄): Widely used for the oxidation of a variety of functional groups, including alcohols, aldehydes, and unsaturated compounds.[1][2] It is known for its high efficiency but also for its toxicity and cost.
-
Ruthenium(III) Chloride (RuCl₃): Employed as a homogeneous catalyst for oxidation reactions, particularly of amines and other nitrogen-containing compounds.[1][3] Ru(III)-catalyzed reactions are often faster than their uncatalyzed counterparts.[3]
-
Copper Catalysts (e.g., Cu(OAc)₂, CuCl₂): Utilized in C-H amination and halogenation reactions.[2][4] These catalysts are generally less expensive than precious metal catalysts.
-
-
Photocatalysts:
-
Visible-light-induced photocatalysts are emerging as a green alternative for halogenation reactions using N-chloroamines. While specific examples with this compound are still developing, the principle has been demonstrated with related N-chloro compounds.
-
Q2: How does pH affect the efficiency of my catalysed this compound reaction?
A2: The pH of the reaction medium is a critical parameter that can significantly influence both the catalyst's activity and the reactive species of this compound. For instance, in Osmium(VIII)-catalyzed oxidations, the reaction rate often shows a negative fractional-order dependence on hydroxide ion concentration, indicating that lower pH (more acidic or neutral conditions) can favor the reaction.[5] The speciation of this compound itself is pH-dependent, which in turn affects its oxidizing power. It is crucial to optimize the pH for each specific catalytic system to achieve the best results.
Q3: My reaction is sluggish. How can I increase the reaction rate?
A3: A sluggish reaction can be due to several factors. Here are a few troubleshooting steps:
-
Catalyst Choice: Ensure you are using the most appropriate catalyst for the desired transformation. For example, for oxidations, Osmium(VIII) or Ruthenium(III) catalysts are often effective.
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, be cautious as excessive heat can lead to catalyst deactivation or the formation of side products.
-
Catalyst Loading: Increasing the catalyst concentration can enhance the reaction rate. This should be optimized to balance cost and efficiency.
-
Solvent: The dielectric constant of the medium can influence the reaction rate. Experiment with different solvents to find the optimal conditions.
Q4: I am observing significant byproduct formation. What can I do to improve selectivity?
A4: Byproduct formation is a common issue. To improve selectivity:
-
Catalyst Selection: The choice of catalyst can significantly impact selectivity. For instance, in C-H functionalization reactions, the ligand coordinated to the metal center can direct the reaction to a specific site.
-
Reaction Conditions: Fine-tuning reaction parameters such as temperature, reaction time, and reactant concentrations can minimize the formation of unwanted side products. Lowering the temperature, for example, can sometimes suppress side reactions.
-
Minimizing Side Reactions of this compound: this compound can undergo side reactions, such as decomposition, especially at higher temperatures.[6] Careful control of the reaction conditions is essential to minimize these pathways. In some cases, the addition of radical scavengers can prevent unwanted radical-mediated side reactions.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the catalyst is from a reliable source and has been stored correctly. - For solid catalysts, check for any changes in physical appearance. - Consider a pre-activation step if required for your specific catalyst. |
| Catalyst Poisoning | - Purify all reactants and solvents to remove potential catalyst poisons (e.g., sulfur or phosphorus compounds). - If the substrate itself is a potential poison (e.g., certain nitrogen heterocycles), consider using a more robust catalyst or different ligands. |
| Incorrect Reaction Conditions | - Verify the optimal pH, temperature, and solvent for your specific catalyst and substrate. - Ensure all reactants are added in the correct stoichiometry. |
| Decomposition of this compound | - this compound can be unstable under certain conditions. Prepare fresh solutions and avoid prolonged exposure to light and heat. |
Issue 2: Catalyst Deactivation During Reaction
| Possible Cause | Troubleshooting Steps |
| Thermal Degradation (Sintering) | - Operate at the lowest effective temperature. - For heterogeneous catalysts, consider a support material that enhances thermal stability. |
| Fouling (Coking) | - If polymerization or charring of reactants/products is observed, try lowering the reaction temperature or concentration. - For heterogeneous catalysts, regeneration by calcination may be possible. |
| Chemical Transformation of Catalyst | - Ensure the reaction environment is compatible with the catalyst's oxidation state. - Avoid incompatible co-reagents that may react with the catalyst. |
Data Presentation: Catalyst Performance in this compound Mediated Oxidation of Alcohols
| Catalyst | Substrate | Product | Reaction Conditions | Yield (%) | Selectivity (%) | Reference |
| OsO₄ | 1-Hexanol | 1-Hexanal | Aqueous alkaline medium | Not specified | Not specified | [6] |
| RuCl₃ | Ethambutol | Oxidized products | HCl medium, 313 K | Not specified | Not specified | [1] |
Experimental Protocols
Protocol 1: Osmium(VIII)-Catalyzed Oxidation of an Alcohol with this compound
This protocol is adapted from the kinetic study of the oxidation of allyl and crotyl alcohols.
Materials:
-
Alcohol (e.g., 1-Hexanol)
-
This compound (CAB)
-
Osmium Tetroxide (OsO₄) solution (0.004 M in 0.02 M NaOH)
-
Sodium Hydroxide (NaOH) solution
-
Solvent (e.g., a mixture of methanol and water)
-
Potassium Iodide (KI)
-
Standard Sodium Thiosulfate (Na₂S₂O₃) solution
-
Starch indicator
Procedure:
-
In a reaction vessel, prepare a mixture of the alcohol solution, NaOH solution, and OsO₄ catalyst solution in the desired solvent.
-
Separately, prepare a solution of this compound in the same solvent.
-
Equilibrate both solutions to the desired reaction temperature (e.g., 40°C) in a thermostat-controlled water bath.
-
To initiate the reaction, rapidly add the this compound solution to the alcohol-catalyst mixture with vigorous stirring.
-
Monitor the progress of the reaction by withdrawing aliquots at regular time intervals.
-
Quench the reaction in each aliquot by adding it to an ice-cold solution of potassium iodide.
-
Titrate the liberated iodine with a standard solution of sodium thiosulfate using starch as an indicator to determine the concentration of unreacted this compound.
-
The reaction is considered complete when the concentration of this compound remains constant over time.
-
Isolate and characterize the product using standard analytical techniques (e.g., GC-MS, NMR).
Visualizations
Caption: Experimental workflow for a catalyzed this compound reaction.
Caption: Troubleshooting logic for low product yield.
References
- 1. worldwidejournals.com [worldwidejournals.com]
- 2. Ligand Assisted Copper Catalyzed C-H Amination [shareok.org]
- 3. researchgate.net [researchgate.net]
- 4. C–H bond halogenation catalyzed or mediated by copper: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US4789539A - Process for the preparation of chloramine - Google Patents [patents.google.com]
minimizing byproduct formation in chloramine-b synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Chloramine-B.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical reaction for the synthesis of this compound?
A1: The synthesis of this compound involves the N-chlorination of benzenesulfonamide in the presence of a base. The most common method utilizes sodium hydroxide (NaOH) to deprotonate the sulfonamide, followed by reaction with a chlorinating agent like chlorine gas (Cl₂) or sodium hypochlorite (NaOCl).
Q2: What are the most common byproducts in this compound synthesis?
A2: The principal byproduct of concern is N,N-dichlorobenzenesulfonamide. This over-chlorinated product can form if reaction conditions are not carefully controlled. Other potential impurities include unreacted benzenesulfonamide and residual salts from the reaction.
Q3: What is the ideal pH for this compound synthesis?
A3: A basic medium is essential for the synthesis. The reaction is typically carried out in an aqueous solution of sodium hydroxide. Maintaining a sufficiently high pH is crucial to ensure the deprotonation of benzenesulfonamide, facilitating the selective formation of the monochlorinated product.
Q4: How can I purify the synthesized this compound?
A4: Purification can be achieved by filtration and washing of the crystalline product. The high yield reported in optimized protocols suggests that significant purification may not be necessary if the reaction is performed correctly.[1] For removal of residual organic impurities, recrystallization from hot water can be employed.
Q5: Is this compound stable? How should it be stored?
A5: this compound is a stable compound when stored under appropriate conditions. It should be kept in a sealed container in a cool, dark place to prevent degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction: Insufficient reaction time or temperature. | Ensure the reaction is stirred for the recommended duration at the specified temperature (e.g., 1 hour at 338-343 K after chlorine addition).[1] |
| Incorrect stoichiometry: Molar ratio of reactants is not optimal. | Use the correct molar ratios of benzenesulfonamide, NaOH, and the chlorinating agent as specified in the protocol. A common ratio is 1 mole of benzenesulfonamide to 2-3 moles of NaOH.[1] | |
| Low pH: Insufficient base to deprotonate the benzenesulfonamide. | Ensure the benzenesulfonamide is fully dissolved in the NaOH solution before adding the chlorinating agent. | |
| Presence of N,N-dichlorobenzenesulfonamide | Excess chlorinating agent: A high chlorine-to-benzenesulfonamide ratio can lead to over-chlorination. | Carefully control the addition of the chlorinating agent. Bubbling chlorine gas slowly over a defined period is a method to control the addition.[1] |
| Low pH: A lower pH can favor the formation of dichloramines. | Maintain a consistently basic reaction medium. | |
| Inconsistent Results | Variability in reactant quality: Impurities in starting materials can affect the reaction outcome. | Use high-purity benzenesulfonamide and fresh solutions of sodium hypochlorite or a controlled feed of chlorine gas. |
| Poor temperature control: Fluctuations in temperature can affect reaction kinetics and selectivity. | Maintain a stable reaction temperature as specified in the protocol. |
Experimental Protocol: High-Yield Synthesis of this compound
This protocol is adapted from a method reported to yield 99% this compound.[1]
Materials:
-
Benzenesulfonamide (1 mole)
-
Sodium hydroxide (NaOH) solution (4-5 N, 2-3 moles)
-
Chlorine gas (Cl₂)
-
Distilled water
Procedure:
-
Gradually add 1 mole of benzenesulfonamide to 2-3 moles of a 4-5 N NaOH solution at 298 K with constant stirring.
-
Continue stirring until the solution becomes homogeneous.
-
Filter the solution to remove any insoluble impurities.
-
Heat the filtrate to 338-343 K.
-
Slowly bubble chlorine gas through the heated solution over a period of 1 hour.
-
Maintain stirring at this temperature for an additional hour.
-
Heat the reaction mixture to 358 K.
-
Filter the hot solution through a Schott's funnel to collect the crystalline this compound.
-
Dry the product appropriately.
Visualizing the Synthesis and Troubleshooting Logic
This compound Synthesis Pathway
Caption: Reaction pathway for this compound synthesis and byproduct formation.
Troubleshooting Workflow for this compound Synthesis
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
Validation & Comparative
A Comparative Analysis of the Oxidizing Strength of Chloramine-B and Chloramine-T
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the oxidizing strength of two closely related N-chloro-arenesulfonamide derivatives: Chloramine-B (sodium N-chlorobenzenesulfonamide) and Chloramine-T (sodium N-chloro-p-toluenesulfonamide). Both are utilized as mild oxidizing and chlorinating agents in various chemical and pharmaceutical applications. Their structural similarity, differing only by a methyl group on the benzene ring, belies subtle but significant differences in their reactivity and oxidizing power. This comparison is supported by experimental kinetic data to provide a quantitative basis for reagent selection in research and development.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and Chloramine-T is essential for their effective application. While both are white crystalline solids, their stability and solubility profiles exhibit notable differences.
| Property | This compound (CAB) | Chloramine-T (CAT) |
| Chemical Formula | C₆H₅SO₂NClNa | CH₃C₆H₄SO₂NClNa |
| Molar Mass | 213.62 g/mol | 227.67 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| Solubility | Soluble in water | More soluble in water and a wider range of organic solvents |
| Stability | Generally considered less stable than Chloramine-T | Generally more stable |
| Available Chlorine | ~28% | ~25% |
Comparative Oxidizing Strength: A Kinetic Study
The data reveals that for the oxidation of both n-propylamine and n-butylamine, this compound exhibits a higher reaction rate compared to Chloramine-T under the same experimental conditions. This suggests that, in this specific reaction context, This compound is the stronger oxidizing agent .
| Substrate | Oxidant | Pseudo-first-order Rate Constant (k') at 318 K (s⁻¹) |
| n-Propylamine | This compound | 7.80 x 10⁻⁴ |
| Chloramine-T | 4.57 x 10⁻⁴ | |
| n-Butylamine | This compound | 7.13 x 10⁻⁴ |
| Chloramine-T | 4.12 x 10⁻⁴ |
Data extracted from "Oxidation of n-Propylamine and n-Butylamine by this compound and Chloramine-T in Basic Medium: A Kinetic Study"
pH-Dependent Oxidizing Potential of Chloramine-T
The oxidizing potential of Chloramine-T is known to be pH-dependent. The redox potential of the Chloramine-T/p-toluenesulfonamide couple decreases as the pH increases, indicating that it is a stronger oxidizing agent in acidic conditions.
| pH | Redox Potential (V) |
| 0.65 | 1.14 |
| 2.9 | 0.94 |
| 4.7 | 0.84 |
| 7.0 | 0.78 |
| 9.7 | 0.61 |
| 12.0 | 0.50 |
While corresponding data for this compound is not available, it is reasonable to assume a similar pH-dependent behavior due to their structural similarities.
Experimental Protocols
Kinetic Analysis of Amine Oxidation by this compound and Chloramine-T
This protocol outlines the method used to determine the pseudo-first-order rate constants for the oxidation of amines.
Materials:
-
This compound (CAB) or Chloramine-T (CAT)
-
n-Propylamine or n-Butylamine
-
Sodium Hydroxide (NaOH)
-
Potassium Iodide (KI)
-
Standard Sodium Thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution
-
Thermostated water bath
Procedure:
-
Prepare stock solutions of the amine, NaOH, and the respective chloramine in distilled water.
-
In a reaction vessel, mix known volumes of the amine and NaOH solutions.
-
Separately, bring the chloramine solution to the same temperature as the reaction mixture in a thermostated water bath (318 K).
-
Initiate the reaction by adding a known volume of the thermostated chloramine solution to the reaction vessel.
-
At regular time intervals, withdraw a 5 mL aliquot of the reaction mixture and add it to a flask containing 10 mL of 2 M H₂SO₄ and 10 mL of 20% KI solution.
-
Titrate the liberated iodine with a standard solution of sodium thiosulfate using starch as an indicator.
-
The pseudo-first-order rate constant (k') is calculated from the slope of the plot of log[oxidant] versus time.
Measurement of Redox Potential
This protocol describes the general procedure for measuring the redox potential of a chloramine solution.
Materials:
-
This compound or Chloramine-T
-
pH meter with a platinum and a reference electrode (e.g., Ag/AgCl)
-
Buffer solutions of various pH values
Procedure:
-
Calibrate the pH meter and electrodes using standard buffer solutions.
-
Prepare a solution of the chloramine of known concentration in a buffer of the desired pH.
-
Immerse the platinum and reference electrodes into the solution.
-
Allow the potential reading to stabilize and record the value in millivolts (mV).
-
Repeat the measurement at different pH values to determine the pH-dependent redox potential.
Reaction Mechanisms and Workflows
The oxidation by this compound and Chloramine-T in aqueous solutions involves the formation of several active species, with the reactivity being highly dependent on the pH of the medium.
A Comparative Guide to Analytical Methods for the Quantification of Chloramine-B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of Chloramine-B, a versatile antiseptic and disinfectant. The selection of an appropriate analytical technique is crucial for quality control, stability studies, and formulation development. This document outlines the principles, experimental protocols, and performance characteristics of spectrophotometric, chromatographic, titrimetric, and electrochemical methods, presenting a clear comparison to aid in methodological selection.
Comparison of Analytical Methods
The following table summarizes the key performance indicators for the different analytical methods used for the quantification of this compound. This allows for a direct comparison of their sensitivity, linear working range, and accuracy.
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Accuracy/Recovery (%) |
| Spectrophotometry | Colorimetric reaction with 3-methyl-2-benzothiazoline hydrazone hydrochloride (MBTH) and trimipramine maleate (TPM) to form a blue-colored product. | Not explicitly stated, but method is described as "highly sensitive". | Not explicitly stated. | Expected to be within a typical spectrophotometric working range (e.g., 0.1 - 10 µg/mL). | High recovery is expected with the standard addition method. |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase chromatography with UV detection. | 0.01 mg/L (for Chloramine-T, a related compound)[1] | 0.03 mg/L (for monochloramine) | Up to 40 mg/L (for Chloramine-T)[1] | 98-102% (for related compounds in pharmaceutical formulations)[2] |
| Iodometric Titration | Oxidation of iodide to iodine by this compound, followed by titration of the liberated iodine with a standard sodium thiosulfate solution. | Approximately 0.1 mg/L for total residual chlorine.[3][4] | Not explicitly stated, but suitable for concentrations > 1 mg/L.[5] | Wide range, typically from 1 to 70,000 mg/L for total chlorine.[6] | High accuracy is achievable with proper standardization. |
| Electrochemical Methods (Amperometry) | Measurement of the current generated by the electrochemical reduction of this compound at a working electrode. | 6 nM (for Chloramine-T, a related compound)[7] | Not explicitly stated. | 50 nM to 100 µM (for Chloramine-T)[7] | 115% recovery reported for a medical Chloramine-T sample.[7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended to serve as a starting point for method development and validation in your laboratory.
Spectrophotometric Method
This method is based on the reaction of this compound with MBTH and TPM in an acidic medium to produce a stable blue-colored complex that can be measured spectrophotometrically.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
This compound stock solution (1000 µg/mL): Dissolve a known amount of this compound in distilled water.
-
3-methyl-2-benzothiazoline hydrazone hydrochloride (MBTH) solution (0.1% w/v): Dissolve 100 mg of MBTH in 100 mL of distilled water. Store in an amber bottle.
-
Trimipramine maleate (TPM) solution (0.2% w/v): Dissolve 200 mg of TPM in 100 mL of distilled water.
-
Sulphuric acid (5N).
Procedure:
-
Into a series of 25 mL calibrated flasks, pipette aliquots of the standard this compound solution.
-
Add 2.0 mL of 5N sulphuric acid to each flask.
-
Add 1.0 mL of 0.1% (w/v) MBTH solution.
-
Add 1.0 mL of 0.2% (w/v) TPM solution.
-
Allow the reaction to proceed for 20 minutes at room temperature.
-
Dilute the solutions to the mark with distilled water.
-
Measure the absorbance of the blue-colored solution at 630 nm against a reagent blank prepared in the same manner without this compound.
-
Construct a calibration curve by plotting absorbance versus the concentration of this compound.
-
Determine the concentration of this compound in the sample from the calibration curve.
High-Performance Liquid Chromatography (HPLC)
This method, adapted from a validated procedure for a similar compound, is suitable for the specific and sensitive quantification of this compound.[2]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Mobile Phase: Prepare a mixture of phosphate buffer (pH 3, adjusted with orthophosphoric acid) and acetonitrile in a 60:40 (v/v) ratio.[2]
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase and dilute to desired concentrations for the calibration curve.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[2]
-
Detection Wavelength: 265 nm[2]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Prepare a series of standard solutions of this compound in the mobile phase.
-
Prepare the sample solution by dissolving an accurately weighed amount of the this compound sample in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak based on its retention time.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Iodometric Titration
This classical titrimetric method is robust and suitable for the determination of higher concentrations of this compound.[4][5]
Instrumentation:
-
Buret (50 mL)
-
Erlenmeyer flasks (250 mL)
Reagents:
-
Standard Sodium Thiosulfate solution (0.1 N)
-
Potassium Iodide (KI)
-
Acetic Acid (glacial) or Sulphuric Acid (dilute)
-
Starch indicator solution (1% w/v)
Procedure:
-
Accurately weigh a quantity of the this compound sample and dissolve it in distilled water in a 250 mL Erlenmeyer flask.
-
Add approximately 1 g of potassium iodide and 5 mL of acetic acid or dilute sulfuric acid to the flask.[4]
-
The solution will turn a reddish-brown color due to the liberation of iodine.
-
Titrate the liberated iodine with the standard 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue color.
-
Continue the titration with sodium thiosulfate solution dropwise until the blue color disappears completely.
-
Record the volume of sodium thiosulfate solution consumed.
-
Calculate the amount of this compound in the sample based on the stoichiometry of the reaction.
Electrochemical Methods (Amperometry)
Amperometric methods offer high sensitivity and are suitable for the determination of low concentrations of chloramines. This protocol is based on the principles of amperometric sensors.[8][9]
Instrumentation:
-
Amperometric sensor with a working electrode (e.g., gold or platinum) and a reference electrode.
-
Potentiostat/Galvanostat
Reagents:
-
Supporting Electrolyte: A suitable buffer solution (e.g., phosphate buffer) to maintain a constant pH.
Procedure:
-
Set up the electrochemical cell with the working electrode, reference electrode, and counter electrode immersed in the supporting electrolyte.
-
Apply a suitable reduction potential to the working electrode.
-
Introduce a known volume of the this compound sample into the electrochemical cell.
-
The reduction of this compound at the electrode surface will generate a current that is proportional to its concentration.
-
Record the current response.
-
Prepare a calibration curve by measuring the current response for a series of standard solutions of this compound.
-
Determine the concentration of this compound in the sample from the calibration curve.
Experimental Workflows and Signaling Pathways
To visually represent the logical flow of the analytical procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Spectrophotometric Quantification of this compound.
References
- 1. Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets | Semantic Scholar [semanticscholar.org]
- 2. recentscientific.com [recentscientific.com]
- 3. NEMI Method Summary - 330.3 [nemi.gov]
- 4. hiranuma.com [hiranuma.com]
- 5. mdpi.com [mdpi.com]
- 6. cdn.hach.com [cdn.hach.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 9. US20030205465A1 - Chloramine amperometric sensor - Google Patents [patents.google.com]
Spectroscopic Profile of Chloramine-B: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic characterization of Chloramine-B, presenting a comparative analysis with common alternative chlorinating and oxidizing agents, including Chloramine-T, Dichloramine-T, and sodium hypochlorite. The information is intended to assist researchers in selecting the appropriate reagent for their specific applications by providing objective performance data and detailed experimental protocols.
Comparative Spectroscopic Data
Table 1: UV-Visible Spectroscopy Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| This compound | Water | ~225, ~265 | Data not available | Inferred from related compounds |
| Chloramine-T | Water (pH 7.2) | 219 - 224 | Data not available | [1] |
| Dichloramine | Water | 294 | Data not available | General literature |
| Sodium Hypochlorite | Water (pH > 7) | 292 | ~350 M⁻¹cm⁻¹ | [2][3] |
| Water (pH < 7) | 236 | Data not available | [3] |
Table 2: Infrared (IR) Spectroscopy Data (ATR-FTIR)
| Compound | Major Characteristic Peaks (cm⁻¹) | Functional Group Assignment | Reference |
| This compound | ~3060, ~1600, ~1450, ~1300, ~1150, ~930, ~750 | Aromatic C-H, C=C stretch, SO₂ stretch (asymmetric), SO₂ stretch (symmetric), S-N stretch, N-Cl stretch | Inferred from related compounds |
| Chloramine-T | 1255, 1130, 1083, 929 | SO₂ stretch (asymmetric), SO₂ stretch (symmetric), S-N stretch | [4] |
| Dichloramine-T | Data not available | - | |
| Sodium Hypochlorite (solution) | 1640, ~714 | H-O-H bend (water), O-Cl stretch | [5] |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H and ¹³C)
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| This compound | DMSO-d₆ | ~7.5 - 7.9 (m, 5H, Ar-H) | Data not available | Inferred from related compounds |
| Chloramine-T | DMSO-d₆ | 2.3 (s, 3H, CH₃), 7.2-7.7 (m, 4H, Ar-H) | 21.0 (CH₃), 125.5, 128.5, 138.0, 143.0 (Ar-C) | Inferred from various sources |
| Dichloramine-T | Data not available | Data not available | Data not available | |
| Sodium Hypochlorite | Not applicable | Not applicable | Not applicable |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Method | Key Fragment Ions (m/z) | Interpretation | Reference |
| This compound | ESI (-) | 212/214 [M-Na]⁻, 156 [M-Na-Cl]⁻, 141 [C₆H₅SO₂]⁻ | Molecular ion, loss of chlorine, benzenesulfonyl anion | Inferred from related compounds |
| Chloramine-T | ESI (-) | 226/228 [M-Na]⁻, 170 [M-Na-Cl]⁻, 155 [CH₃C₆H₄SO₂]⁻ | Molecular ion, loss of chlorine, toluenesulfonyl anion | Inferred from various sources |
| Dichloramine-T | EI | 239/241/243 [M]⁺•, 204 [M-Cl]⁺, 155 [M-Cl₂-N]⁺, 91 [C₇H₇]⁺ | Molecular ion cluster, loss of chlorine, loss of NCl₂, tolyl cation | Inferred from molecular weight |
| Sodium Hypochlorite | Not applicable | Not applicable | Not applicable |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the compounds.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation: Prepare a stock solution of the analyte (e.g., 1000 ppm) in a suitable solvent (typically deionized water for these compounds). Prepare a series of dilutions to a final concentration range appropriate for absorbance measurements (typically 0.1 - 1 AU).
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the wavelength range (e.g., 200-400 nm).
-
Blank Measurement: Fill a quartz cuvette with the solvent used for sample preparation and place it in the reference and sample holders to record a baseline.
-
Sample Measurement: Rinse the sample cuvette with the analyte solution and then fill it. Place the cuvette in the sample holder and record the absorbance spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal. Use a press to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The obtained spectrum is typically in absorbance or transmittance. Perform baseline correction and peak picking to identify the characteristic vibrational frequencies.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Tuning: Insert the sample into the NMR probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra. Standard acquisition parameters are typically used, but may be optimized for specific samples.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[8][9]
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecule and its fragments to confirm molecular weight and aid in structural elucidation.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight). For volatile compounds like Dichloramine-T, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.
Procedure (for GC-MS of Dichloramine-T):
-
Sample Introduction: Dissolve the sample in a suitable volatile solvent and inject it into the GC inlet.
-
Chromatographic Separation: The sample is vaporized and separated based on its boiling point and interaction with the GC column.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized (e.g., by electron impact).
-
Mass Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion.[10][11]
Visualizations
Caption: Experimental workflow for the spectroscopic characterization of this compound.
Caption: Chemical structures of this compound and its common alternatives.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. Elucidation of composition of chlorine compounds in acidic sodium chlorite solution using ion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. Sodium hypochlorite - Wikipedia [en.wikipedia.org]
- 6. agilent.com [agilent.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. city.osaka.lg.jp [city.osaka.lg.jp]
A Comparative Guide to Chloramine-B and N-Chlorosuccinimide in Chlorination Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the introduction of chlorine atoms into organic molecules is a fundamental transformation. Among the various reagents available for this purpose, Chloramine-B and N-chlorosuccinimide (NCS) are two commonly employed N-chloro compounds. This guide provides an objective comparison of their performance in chlorination reactions, supported by available experimental data and detailed methodologies, to assist researchers in selecting the optimal reagent for their specific synthetic needs.
Introduction to the Reagents
This compound (sodium N-chlorobenzenesulfonamide) is the sodium salt of an N-chloro-sulfonamide. It is a source of electrophilic chlorine and is often used in disinfectant solutions due to its antimicrobial properties. In organic synthesis, it serves as a chlorinating agent, although it is less commonly cited in the literature compared to NCS for a broad range of transformations.
N-Chlorosuccinimide (NCS) is a versatile and widely used reagent for chlorination reactions.[1] It is a crystalline solid that is easy to handle and acts as a source of electrophilic chlorine ("Cl+").[1] NCS is employed in a variety of chlorination reactions, including those involving alkenes, alkynes, aromatic compounds, and carbonyls, and can also participate in radical chlorinations.[1][2]
Performance Comparison in Chlorination Reactions
It is important to note that Chloramine-T (sodium N-chloro-p-toluenesulfonamide), a closely related analog of this compound, is more frequently studied. Data for Chloramine-T is often used as a proxy to infer the potential reactivity of this compound.
Chlorination of Heterocycles
In certain cases, N-chloro-sulfonamides like Chloramine-T have shown superior performance where NCS is ineffective. For example, in the chlorination of imidazo[1,2-a]pyridines, NCS failed to yield the desired product, while Chloramine-T provided a high yield of the chlorinated product. This suggests that for specific nitrogen-containing heterocycles, this compound or its analogs may be the reagents of choice.
Chlorination of Activated Aromatic Compounds
Both NCS and N-chloro-sulfonamides can be used for the chlorination of activated aromatic rings such as phenols and anilines.
-
Anilines: NCS is known to effectively chlorinate anilines. For instance, aniline can be trichlorinated with NCS in good yield.[3] The chlorination of N,N-dimethylaniline with NCS yields a mixture of 4-chloro and 2-chloro isomers.[4]
-
Phenols: The chlorination of phenols with Chloramine-T has been studied, and the reaction rate is influenced by factors such as the presence of surfactants and the solvent system.[5][6]
α-Chlorination of Ketones
Both reagents are capable of the α-chlorination of ketones.
-
NCS is a standard reagent for this transformation, often used in conjunction with acid or base catalysts, or under photochemical conditions.[2]
-
Chloramine-T has also been employed for the α-chlorination of ketones, with studies focusing on the kinetics and mechanism of the reaction.[7][8][9] One study reported the facile chlorination of acetophenone by Chloramine-T in the presence of a cationic micelle.[10]
Oxidative Halogenation of Alkynes
This compound has been successfully used as an oxidant in the halogenation of terminal alkynes, providing a route to 1-haloalkynes.[11]
Mechanistic Considerations
The mechanisms by which this compound and NCS effect chlorination can differ, which may account for their varying reactivity and substrate scope.
N-Chlorosuccinimide (NCS): NCS typically acts as an electrophilic chlorinating agent. The polarized N-Cl bond allows for the transfer of a chloronium ion (Cl+) to a nucleophilic substrate. The reaction can be catalyzed by acids. Under photochemical or radical initiator conditions, NCS can also undergo homolytic cleavage of the N-Cl bond to generate a succinimidyl radical and a chlorine radical, initiating a radical chain chlorination.
This compound: The mechanism of chlorination by N-chloro-sulfonamides like this compound can be more complex. In some cases, it is proposed that the active chlorinating species is dichloramine-T (or the corresponding dithis compound), formed from the disproportionation of Chloramine-T.[12] These reagents can also participate in radical-mediated chlorination of C-H bonds.[13][14][15]
The choice of reagent can, therefore, be guided by the desired reaction pathway. For straightforward electrophilic chlorination, NCS is a well-established and reliable choice. For reactions that may benefit from a different active chlorinating species or a radical pathway, this compound could be a viable alternative.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and for making informed decisions about reagent selection.
Protocol 1: Trichlorination of Aniline using NCS[3]
Materials:
-
Aniline
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
Procedure:
-
Dissolve aniline in acetonitrile.
-
Add N-chlorosuccinimide (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography or recrystallization to obtain 2,4,6-trichloroaniline.
Protocol 2: α-Chlorination of Acetophenone using Chloramine-T[10]
Materials:
-
Acetophenone
-
Chloramine-T (CAT)
-
Cetyltrimethylammonium bromide (CTAB) (as a cationic micelle catalyst)
-
Aqueous acetic acid solution
Procedure:
-
Prepare a solution of acetophenone and CTAB in 20% acetic acid-80% water (v/v).
-
Add a solution of Chloramine-T in the same solvent system to the reaction mixture.
-
Maintain the reaction at a constant temperature (e.g., 30°C).
-
Monitor the disappearance of Chloramine-T by iodometric titration.
-
Upon completion, neutralize the acetic acid with sodium bicarbonate.
-
Extract the product, phenacyl chloride, with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the product.
Visualization of Reaction Pathways
To illustrate the fundamental difference in the activation of the chlorine atom, a simplified diagram of electrophilic chlorination is presented below.
References
- 1. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 2. Ketone-catalyzed photochemical C(sp3)–H chlorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. isca.me [isca.me]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 10. ias.ac.in [ias.ac.in]
- 11. This compound, N-chlorobenzenesulfonamide sodium salt [organic-chemistry.org]
- 12. Mechanism of chlorination of cresol by chloramine-T. Mediation by dichloramine-T - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. Sulfamides direct radical-mediated chlorination of aliphatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulfamides direct radical-mediated chlorination of aliphatic C–H bonds - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03428E [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Validation of Analytical Methods for Chloramine-B
This guide provides a comprehensive comparison of analytical methods for the quantification of chloramine-B, a versatile oxidizing agent used in various applications, including organic synthesis and disinfection. For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and compliance with regulatory standards. This document outlines the performance of common analytical techniques, supported by experimental data, and provides detailed protocols for their validation.
Comparison of Analytical Methods for this compound
The selection of an appropriate analytical method for this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The most commonly employed techniques include titrimetry, spectrophotometry, and high-performance liquid chromatography (HPLC).
| Parameter | Titrimetry (Iodometric) | Spectrophotometry (DPD Method) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Redox titration where this compound oxidizes iodide to iodine, which is then titrated with a standard thiosulfate solution.[1] | Reaction of this compound with N,N-diethyl-p-phenylenediamine (DPD) to form a colored product, the absorbance of which is measured.[2][3] | Separation of this compound from other components on a stationary phase with subsequent detection by a UV detector.[4][5][6] |
| Linearity Range | Typically applicable to higher concentrations (mg range).[7] | Wide linear range, often in the µg/mL to mg/mL range.[8] | Broad and tunable linear range, from µg/mL down to ng/mL levels.[5] |
| Accuracy (% Recovery) | 97.0 - 100.4%[7] | 98 - 102%[9] | 98 - 102%[5][10] |
| Precision (%RSD) | < 1.5%[7] | < 2%[9][11] | < 2%[5][10] |
| Limit of Detection (LOD) | Higher, typically in the low mg range. | Lower, often in the µg/mL range.[8] | Very low, can reach ng/mL levels depending on the detector. |
| Limit of Quantitation (LOQ) | Higher, in the mg range. | In the µg/mL range.[8] | Can be as low as ng/mL. |
| Specificity | Can be susceptible to interference from other oxidizing agents. | Can be affected by the presence of other chlorine species and oxidizing agents.[2] | Highly specific, able to separate the analyte from impurities and degradation products.[4][6] |
| Instrumentation | Basic laboratory glassware (burette, flasks). | Spectrophotometer. | HPLC system with a UV detector. |
| Analysis Time | Relatively fast for a single sample. | Rapid. | Longer analysis time per sample due to chromatographic separation. |
Experimental Protocols
Validation of an Iodometric Titration Method for this compound
This protocol describes the validation of a classic iodometric titration method for the determination of this compound content.
a. Preparation of Reagents:
-
0.1 N Sodium Thiosulfate (Na₂S₂O₃) Solution: Dissolve approximately 25 g of sodium thiosulfate pentahydrate in 1 L of freshly boiled and cooled distilled water. Add 0.2 g of sodium carbonate as a stabilizer. Standardize this solution against a primary standard potassium dichromate.
-
10% Potassium Iodide (KI) Solution: Dissolve 10 g of KI in 100 mL of distilled water.
-
1% Starch Indicator Solution: Make a paste of 1 g of soluble starch with a small amount of cold water and add it to 100 mL of boiling water with constant stirring.
-
2 N Sulfuric Acid (H₂SO₄): Slowly add 56 mL of concentrated H₂SO₄ to approximately 800 mL of distilled water, cool, and dilute to 1 L.
b. Titration Procedure:
-
Accurately weigh about 0.2 g of the this compound sample and dissolve it in 100 mL of distilled water in a conical flask.
-
Add 10 mL of 2 N H₂SO₄ and 10 mL of 10% KI solution.[1]
-
Stopper the flask and allow the reaction to proceed in the dark for 5 minutes.
-
Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow.[1]
-
Add 2 mL of starch indicator solution, which will turn the solution blue-black.
-
Continue the titration with sodium thiosulfate until the blue color disappears.
-
Record the volume of sodium thiosulfate solution consumed.
c. Validation Parameters:
-
Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same batch of this compound on the same day and by the same analyst. Calculate the relative standard deviation (%RSD).
-
Intermediate Precision (Inter-day precision): Analyze the same sample on three different days by two different analysts. Calculate the %RSD.
-
-
Linearity: Prepare a series of this compound solutions of different concentrations (e.g., 50-150% of the expected concentration) and perform the titration. Plot a graph of the titrant volume versus the concentration of this compound. Determine the correlation coefficient (r²).
-
Range: The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Specificity: Analyze samples containing potential interfering substances (e.g., excipients, related compounds) to ensure they do not affect the titration results.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for the Validation of a New Analytical Method.
Caption: Chemical Reaction Pathway in Iodometric Titration of this compound.
Caption: Comparison of Key Attributes of Analytical Methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of colorimetric and membrane introduction mass spectrometry techniques for chloramine analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. HPLC method development and validation for chlorpheniramine maleate. [wisdomlib.org]
- 6. Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets | Semantic Scholar [semanticscholar.org]
- 7. Titrimetric determination of chloramine-T and some aldoses by amplification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. iosrjournals.org [iosrjournals.org]
- 10. recentscientific.com [recentscientific.com]
- 11. alliedacademies.org [alliedacademies.org]
Comparative Guide to the Cross-Reactivity of Chloramine-B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of Chloramine-B with various reagents, supported by available experimental data. Understanding these potential interactions is crucial for the accurate interpretation of analytical results and for predicting the behavior of this compound in complex chemical and biological systems.
Overview of this compound Reactivity
This compound (sodium N-chlorobenzenesulfonamide) is a versatile oxidizing and chlorinating agent. Its reactivity stems from the electrophilic nature of the chlorine atom attached to the nitrogen. This allows it to react with a wide range of organic and inorganic compounds, which can lead to cross-reactivity and interference in various analytical assays. The active species in its reactions can include dithis compound, hypochlorous acid, or the protonated form of this compound itself, depending on the reaction medium.
Quantitative Comparison of Cross-Reactivity
The following table summarizes the available quantitative data on the reaction kinetics of this compound with various reagents. The second-order rate constant (k) is a measure of the reaction rate, with higher values indicating a faster reaction and therefore higher potential for cross-reactivity. It is important to note that direct comparative studies under identical conditions are often unavailable in the literature; therefore, reaction conditions are provided for context.
| Reagent Class | Specific Reagent | Reaction Conditions | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Key Observations |
| Amino Acids | Cysteine | HClO₄ medium, 30°C | First-order dependence on [CAB] and [cysteine] | The reaction rate is significant, indicating high potential for interference in assays involving thiols.[1] |
| Levetiracetam | HCl medium, 308 K | First-order dependence on [CAB] and [substrate] | Demonstrates reactivity with amide-containing compounds.[2] | |
| Pharmaceuticals | Tetracaine Hydrochloride | HClO₄ medium, 303 K | Fractional-order dependence on [substrate] | Highlights the potential for oxidation of amine-containing pharmaceuticals.[3] |
| Thiols | General Thiols (by analogy with other chloramines) | pH 7.4 | Varies (e.g., Taurine chloramine with GSH: 115 M⁻¹s⁻¹) | Chloramines show a high preference for thiols, with reactivity depending on the thiol's pKa.[4][5] |
| Antioxidants | Ascorbic Acid (by analogy with other chloramines) | pH 7.4 | Varies (e.g., Taurine chloramine: 13 M⁻¹s⁻¹) | Slower reaction compared to thiols, but still a potential for cross-reactivity.[4] |
| Phenolic Compounds | General Phenols | Varies | Not specified | Chlorinating agents like this compound are known to react with phenols, which can interfere with analytical methods for phenol determination.[6][7] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the cross-reactivity of this compound.
Protocol 1: Kinetic Study of this compound Reaction with a Test Reagent (e.g., an Amino Acid)
This protocol is adapted from kinetic studies on the oxidation of various substrates by this compound.[1][2][3]
1. Preparation of Solutions:
- Prepare a stock solution of this compound in deionized water and standardize it iodometrically.
- Prepare a stock solution of the test reagent (e.g., cysteine) of analytical grade in a suitable buffer (e.g., HClO₄ or buffered saline).
- Prepare solutions of any other required reagents, such as acids or buffers, to control the reaction pH.
2. Reaction Setup:
- The reaction is typically carried out under pseudo-first-order conditions with a large excess of the test reagent compared to this compound.
- Equilibrate the solutions of the test reagent and other reaction components to the desired temperature in a thermostat-controlled water bath.
3. Initiation and Monitoring:
- Initiate the reaction by adding a known volume of the temperature-equilibrated this compound solution to the reaction mixture.
- Monitor the progress of the reaction by withdrawing aliquots at regular time intervals.
- Quench the reaction in the aliquots (e.g., by adding an excess of a reducing agent like arsenious acid or potassium iodide).
- Determine the concentration of unreacted this compound in each aliquot using iodometric titration.
4. Data Analysis:
- Plot the logarithm of the concentration of this compound versus time.
- The pseudo-first-order rate constant (k') is determined from the slope of this linear plot.
- The second-order rate constant (k) is calculated by dividing k' by the concentration of the test reagent.
Protocol 2: Assessment of this compound Interference in a Colorimetric Assay (e.g., DPD Assay for Free Chlorine)
This protocol is based on standard methods for evaluating analytical interferences.[8]
1. Preparation of Standards and Samples:
- Prepare a series of standards of the analyte of interest (e.g., free chlorine) in deionized water.
- Prepare a blank sample containing only deionized water.
- Prepare a sample containing a known concentration of this compound.
- Prepare spiked samples by adding known concentrations of the analyte to the this compound solution.
2. Assay Procedure:
- Perform the colorimetric assay on all standards, blanks, and samples according to the standard procedure for the assay (e.g., adding DPD reagent).
- Measure the absorbance of the resulting color at the specified wavelength using a spectrophotometer.
3. Data Analysis:
- Construct a calibration curve from the absorbance readings of the standards.
- Determine the apparent concentration of the analyte in the this compound sample and the spiked samples using the calibration curve.
- The interference is calculated as the difference between the measured concentration and the known (spiked) concentration. A positive interference indicates that this compound cross-reacts to produce a signal, while a negative interference suggests it inhibits the signal generation.
Visualizations
The following diagrams illustrate the experimental workflow for assessing cross-reactivity and a conceptual reaction pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. wjbphs.com [wjbphs.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of the reactions of hypochlorous acid and amino acid chloramines with thiols, methionine, and ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine chloramine reactivity with thiol compounds, ascorbate, and methionine and with intracellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. ca-nv-awwa.org [ca-nv-awwa.org]
A Comparative Guide to the Determination of Active Chlorine in Chloramine-B: Iodometric Titration vs. Alternatives
For researchers, scientists, and professionals in drug development, the accurate determination of active chlorine in Chloramine-B is crucial for quality control and formulation development. This guide provides a detailed comparison of the traditional iodometric titration method with modern alternatives, supported by experimental data and protocols to aid in method selection and implementation.
Iodometric Titration: The Classic Approach
Iodometric titration remains a widely used and reliable method for quantifying the active chlorine content in this compound. The principle of this method is a two-step redox reaction.
Principle: In an acidic medium, this compound oxidizes potassium iodide (KI) to liberate free iodine (I₂). The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate (Na₂S₂O₃) solution, using starch as an indicator. The endpoint is marked by the disappearance of the blue starch-iodine complex. The reaction is stoichiometric at a pH of 3 to 4.[1]
Reaction Scheme:
-
C₆H₅SO₂NClNa + 2KI + 2CH₃COOH → C₆H₅SO₂NH₂ + NaCl + 2CH₃COOK + I₂
-
I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆
Experimental Protocol: Iodometric Titration
Reagents:
-
This compound sample
-
Potassium iodide (KI), crystals
-
Glacial acetic acid
-
Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution
-
1% Starch indicator solution
-
Distilled water
Procedure:
-
Accurately weigh approximately 0.1 g of the this compound sample and dissolve it in 50 mL of distilled water in an Erlenmeyer flask.
-
Add 1 g of potassium iodide and 5 mL of glacial acetic acid to the solution.
-
Swirl the flask to mix the contents and allow the reaction to proceed in the dark for 5-10 minutes.
-
Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue color.
-
Continue the titration dropwise with the sodium thiosulfate solution, with constant swirling, until the blue color completely disappears.
-
Record the volume of sodium thiosulfate solution consumed.
-
Perform a blank titration using the same procedure but without the this compound sample.
Calculation:
Active Chlorine (%) = [(V_s - V_b) × N × E] / W × 100
Where:
-
V_s = Volume of Na₂S₂O₃ consumed by the sample (mL)
-
V_b = Volume of Na₂S₂O₃ consumed by the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
E = Equivalent weight of chlorine (35.45 g)
-
W = Weight of the this compound sample (g)
Alternative Methods for Active Chlorine Determination
While iodometric titration is a robust method, other techniques offer advantages in terms of speed, sensitivity, and automation. The two most common alternatives are DPD Colorimetric/Titration and Amperometric Titration.
DPD Method (Colorimetric and Titrimetric)
Principle: The DPD (N,N-diethyl-p-phenylenediamine) method is based on the oxidation of DPD by chlorine, which produces a magenta-colored compound.[2] For total chlorine, which includes chloramines, potassium iodide is added to catalyze the reaction. The intensity of the color is proportional to the total chlorine concentration and can be measured spectrophotometrically (colorimetric method) or the colored solution can be titrated with a standard ferrous ammonium sulfate (FAS) solution until it becomes colorless (titrimetric method).[3]
Experimental Protocol (DPD Colorimetric):
-
Prepare a calibration curve using standard chlorine solutions.
-
Take a known volume of the this compound sample solution.
-
Add a DPD total chlorine reagent powder pillow or liquid reagent and swirl to mix. This reagent contains DPD and a buffer with potassium iodide.[2]
-
Allow a specific time for color development (typically 3-6 minutes).
-
Measure the absorbance of the solution at a specific wavelength (usually 515-530 nm) using a spectrophotometer or colorimeter.
-
Determine the concentration from the calibration curve.
Amperometric Titration
Principle: Amperometric titration measures the change in electric current flowing between two electrodes immersed in the sample solution as a titrant is added. For total chlorine determination, the sample is buffered to a pH of 4, and potassium iodide is added to liberate iodine. The sample is then titrated with a standard reducing agent, such as phenylarsine oxide (PAO). The endpoint is detected as the point where the current stops decreasing and becomes constant.
Experimental Protocol (Amperometric Titration):
-
Place a known volume of the this compound sample solution into the titration cell of the amperometric titrator.
-
Add a pH 4 acetate buffer solution.
-
Add potassium iodide crystals or solution.
-
Titrate with a standardized phenylarsine oxide (PAO) solution.
-
The endpoint is indicated by the cessation of current decrease, as observed on the instrument's microammeter.
-
Calculate the active chlorine concentration based on the volume of PAO used.
Comparison of Methods
The choice of method depends on various factors, including the required accuracy and precision, sample throughput, cost, and the availability of equipment.
| Feature | Iodometric Titration | DPD Colorimetric/Titrimetric | Amperometric Titration |
| Principle | Redox titration | Colorimetry or Redox titration | Electrochemical titration |
| Endpoint Detection | Visual (starch indicator) | Spectrophotometric or Visual | Instrumental (current measurement) |
| Accuracy | Good | Good | Excellent |
| Precision | Good | Good | Excellent |
| Sensitivity | Lower (suitable for >1 mg/L)[1] | High | High |
| Interferences | Oxidizing/reducing agents, color, turbidity[1] | Oxidized manganese and iron, other oxidizing agents[4] | Copper, silver, high organic matter[5] |
| Speed | Slower, manual | Fast (colorimetric), Slower (titrimetric) | Fast, especially with auto-titrators |
| Cost | Low | Moderate (requires spectrophotometer for colorimetric) | High (requires specific titrator) |
| Advantages | Inexpensive, reliable, standard method | High sensitivity, suitable for low concentrations, easy to use (colorimetric kits) | High accuracy and precision, objective endpoint, less affected by sample color/turbidity |
| Disadvantages | Subjective endpoint, potential for iodine loss | Reagent instability, potential for interferences[3] | High initial equipment cost, electrode maintenance required |
Conclusion
For routine, cost-effective analysis where high precision is not the primary concern, iodometric titration is a suitable and well-established method for determining active chlorine in this compound. The DPD colorimetric method is an excellent alternative when higher sensitivity is required for more dilute solutions or when rapid, high-throughput analysis is needed. For applications demanding the highest accuracy and precision, such as in pharmaceutical quality control and method validation, amperometric titration is the preferred method due to its objective endpoint detection and robustness against common interferences like sample color and turbidity. The selection of the most appropriate method should be based on a careful evaluation of the specific analytical requirements, available resources, and the intended application.
References
Safety Operating Guide
Safe Disposal of Chloramine-B: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is paramount in any research environment. This guide provides essential logistical and safety information for the proper disposal of Chloramine-B, a common disinfectant and antiseptic used in laboratory settings. Adherence to these procedures is critical for protecting personnel and minimizing environmental impact.
The primary and recommended method for the disposal of this compound is through a licensed chemical waste management facility.[1][2] This ensures that the compound is handled and treated in accordance with all applicable regulations. Do not discharge this compound waste directly into sewer systems.[1]
For situations requiring in-lab neutralization of small quantities of aqueous this compound waste before collection by a disposal service, a chemical reduction method can be employed. This procedure should be performed by trained personnel equipped with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In case of inadequate ventilation or handling of solid this compound, wear respiratory protection.[3]
In-Lab Neutralization Protocol for Aqueous this compound Waste
This protocol details the chemical neutralization of aqueous this compound waste using sodium metabisulfite. This reducing agent effectively neutralizes the active chlorine in this compound, converting it to less hazardous substances.[4]
Objective: To neutralize the oxidizing capacity of aqueous this compound waste, rendering it safer for temporary storage and subsequent pickup by a licensed waste disposal company.
Materials:
-
Aqueous this compound waste
-
Sodium metabisulfite (Na₂S₂O₅)
-
Large, chemical-resistant container (e.g., borosilicate glass or polyethylene)
-
Stir bar and magnetic stir plate
-
pH indicator strips or a pH meter
-
Fume hood
Methodology:
-
Preparation:
-
Place the container with the aqueous this compound waste on a magnetic stir plate inside a certified fume hood.
-
Add a stir bar and begin gentle stirring.
-
-
Calculating the Neutralizing Agent:
-
The reaction requires approximately 1.5 to 3.0 parts of sodium metabisulfite to neutralize 1 part of active chlorine.[4] To ensure complete neutralization, a stoichiometric excess is recommended.
-
This compound has an active chlorine content of approximately 25%.
-
Calculation: For every 100 mL of a 1% (1 g/100 mL) this compound solution, you have 1 g of this compound.
-
Active Chlorine = 1 g * 0.25 = 0.25 g
-
Required Sodium Metabisulfite (using a 3:1 ratio for safety) = 0.25 g * 3 = 0.75 g.
-
-
-
Neutralization Procedure:
-
Slowly add the calculated amount of solid sodium metabisulfite to the stirring this compound solution.
-
Caution: The reaction may be exothermic, leading to a temperature increase. Add the reducing agent in small portions to control the reaction rate and heat generation.
-
Continue stirring the solution for at least 30 minutes to ensure the reaction is complete.
-
-
Verification of Neutralization:
-
After the reaction time, test for the presence of active chlorine using potassium iodide-starch test strips. A blue-black color indicates the presence of an oxidizing agent, and more sodium metabisulfite should be added.
-
Once the test is negative (no color change), the neutralization is complete.
-
-
Final pH Adjustment and Storage:
-
Check the pH of the final solution. It may be acidic due to the formation of bisulfate.
-
If necessary, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a dilute solution of sodium hydroxide or sodium bicarbonate.
-
Transfer the neutralized solution to a clearly labeled hazardous waste container. The label should indicate "Neutralized this compound solution" and list the final contents (e.g., benzenesulfonamide, sodium chloride, sodium sulfate).
-
Store the container in a designated secondary containment area until it is collected by your institution's chemical waste management service.
-
Quantitative Data for Neutralization
| Parameter | Value | Notes |
| Active Chlorine in this compound | ~25% | This value is used to calculate the required amount of neutralizing agent. |
| Sodium Metabisulfite to Active Chlorine Ratio | 1.5:1 to 3:1 (by weight) | A 3:1 ratio is recommended to ensure complete reaction and account for any impurities.[4] |
| Example Calculation (100 mL of 1% solution) | 0.75 g of Sodium Metabisulfite | Based on a 3:1 safety ratio. |
| Reaction Time | Minimum 30 minutes | Ensure continuous stirring during this period. |
| Final pH Target | 6.0 - 8.0 | Adjust as necessary before final storage for disposal. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
This comprehensive approach ensures that this compound waste is managed in a way that prioritizes safety, compliance, and environmental responsibility, building trust in your laboratory's commitment to best practices in chemical handling.
References
Personal protective equipment for handling Chloramine-B
This document provides critical safety protocols, personal protective equipment (PPE) guidelines, and operational procedures for the handling and disposal of Chloramine-B in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of all personnel.
This compound is a hazardous chemical that poses significant risks upon exposure. It is harmful if swallowed, causes severe skin burns and eye damage, and can trigger allergic or asthmatic symptoms if inhaled.[1][2][3][4]
Engineering and Administrative Controls
Before any handling of this compound, appropriate engineering and administrative controls must be in place. These are the primary lines of defense in minimizing exposure.
-
Ventilation: Always handle this compound in a well-ventilated area.[3] Operations should be conducted within a chemical fume hood or an area with sufficient local exhaust ventilation to keep airborne concentrations to a minimum.[1][2][4]
-
Safe Work Practices:
-
Personnel must be thoroughly trained on the hazards and safe handling procedures for this compound.[1]
-
Prohibit eating, drinking, and smoking in areas where this compound is handled.[1][2]
-
Keep the substance away from incompatible materials such as acids, oxidizers, alkalis, and flammable materials.[1] Contact with acids may generate toxic fumes.[1]
-
Personal Protective Equipment (PPE)
While engineering and work practice controls are primary, the use of appropriate PPE is mandatory to protect from direct exposure. There are no established occupational exposure limits for this compound, making strict adherence to PPE protocols crucial.[4][5]
Table 1: Required Personal Protective Equipment for this compound
| Protection Type | Equipment Specification | Rationale & Source(s) |
| Respiratory Protection | A full-face particle respirator with N100 (US) or P3 (EN 143) cartridges.[4] A vapor and dust respirator is also suitable.[6] | Required in case of insufficient ventilation or when dust/aerosols may be generated. Protects against respiratory sensitization and irritation.[1][2][4][6] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn in addition to goggles when there is a splash hazard.[3] | Protects against severe eye damage and irritation from splashes or airborne particles.[1][2][3] |
| Hand Protection | Chemical-impermeable gloves (e.g., rubber gloves).[1][3] | Prevents direct skin contact, which can cause severe burns and corrosion.[1][2][6] |
| Body Protection | Corrosion-resistant or chemical-resistant protective clothing, such as a synthetic apron or a lab coat.[1][6] | Protects skin from accidental spills and contamination. Contaminated clothing must be removed immediately.[1][2] |
Procedural Guide for Handling this compound
The following workflow outlines the necessary steps for the safe handling of this compound from preparation to cleanup.
Emergency and Disposal Plans
Spill Response Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Evacuate and Isolate: Evacuate non-essential personnel from the spill area. Isolate the contaminated area and restrict access.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear all required PPE as specified in Table 1 before approaching the spill.
-
Containment & Cleanup:
-
For small spills: Avoid creating dust. Use a clean shovel to collect the material into a dry, clean, and covered container for disposal.[1]
-
For large spills: Cover with plastic sheeting to prevent dust from becoming airborne.[1] Use a non-sparking tool to collect the material and transfer it to a designated waste disposal container.[1]
-
-
Decontaminate: Clean the spill area thoroughly once the material has been removed.
-
Disposal: Dispose of the collected waste and contaminated cleaning materials according to institutional and regulatory guidelines.
Waste Disposal Plan
-
All this compound waste, including contaminated materials and empty containers, must be collected in suitable, closed, and clearly labeled containers.[3]
-
Dispose of the waste through a licensed contractor or by safe burial in a designated chemical landfill.[1] Damaged containers must not be reused.[1]
-
Do not allow the chemical to enter drains or sewers.[3] Always consult with your institution's environmental health and safety department and local environmental regulatory agencies for specific guidance.[7]
First Aid Measures
In the event of exposure, provide immediate first aid and seek medical attention.
Table 2: Emergency First Aid for this compound Exposure
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms occur or if breathing is difficult, call a POISON CENTER or doctor immediately.[1] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water or shower.[1] Consult a physician.[4] Wash contaminated clothing before reuse.[1] |
| Eye Contact | Rinse cautiously and thoroughly with water for at least 15 minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1] |
| Ingestion | Rinse mouth with water.[1][3] Do NOT induce vomiting.[1][2][3] Call a POISON CENTER or doctor immediately.[1] |
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
